molecular formula C7H9BrO3 B1416695 Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate CAS No. 1184913-42-5

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Cat. No.: B1416695
CAS No.: 1184913-42-5
M. Wt: 221.05 g/mol
InChI Key: KEMXNFRNLLUGPL-UHFFFAOYSA-N
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Description

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C7H9BrO3 and its molecular weight is 221.05 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9BrO3/c1-11-6(10)7(2-3-7)5(9)4-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMXNFRNLLUGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655019
Record name Methyl 1-(bromoacetyl)cyclopropane-1-carboxylate
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Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184913-42-5
Record name Methyl 1-(bromoacetyl)cyclopropane-1-carboxylate
Source EPA DSSTox
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Record name methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
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Foundational & Exploratory

Synthesis and characterization of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

This guide provides a comprehensive technical overview for the synthesis and characterization of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, a valuable bifunctional building block for pharmaceutical and materials science research. The presence of a strained cyclopropane ring, a reactive α-bromoketone, and an ester moiety makes this compound a versatile intermediate for constructing complex molecular architectures. This document outlines a robust synthetic pathway, detailed characterization protocols, and essential safety considerations, designed for researchers and professionals in drug development and chemical synthesis.

Strategic Approach to Synthesis

The synthesis of the target molecule, Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, is most effectively approached via a two-step sequence. The initial phase involves the preparation of the precursor, Methyl cyclopropanecarboxylate. The second, critical phase is the selective acylation of this precursor at the C1 position with a bromoacetyl group.

A direct Friedel-Crafts acylation on the cyclopropane ring is generally not a preferred method due to the high ring strain, which can lead to undesired ring-opening reactions under the harsh conditions of strong Lewis acids.[1][2] A more controlled and higher-yielding strategy involves the formation of an enolate from the precursor ester, followed by quenching with bromoacetyl bromide. This approach ensures regioselectivity and preserves the integrity of the cyclopropane ring.

Part I: Synthesis of Precursor - Methyl Cyclopropanecarboxylate

The precursor is efficiently synthesized via an intramolecular cyclization of methyl 4-chlorobutanoate using a strong, non-nucleophilic base. This classic method provides good yields of the desired cyclized product.[3]

Experimental Protocol: Precursor Synthesis
  • Reaction Setup: A three-necked, oven-dried, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.

  • Reagent Addition: Dry toluene and sodium hydride (60% dispersion in mineral oil) are added to the flask. The suspension is stirred.

  • Cyclization: Methyl 4-chlorobutanoate is added dropwise via the dropping funnel to the stirred suspension at a controlled temperature.

  • Reaction Monitoring: The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction is carefully cooled in an ice bath and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure Methyl cyclopropanecarboxylate as a colorless liquid.[4]

Reagent Summary: Precursor Synthesis
ReagentMolar Mass ( g/mol )QuantityMolesRole
Methyl 4-chlorobutanoate136.581.0 eq-Starting Material
Sodium Hydride (60%)24.001.2 eq-Base
Toluene92.14--Solvent
Workflow for Precursor Synthesis```dot

G cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Charging cluster_reaction 3. Cyclization cluster_workup 4. Workup & Purification setup_flask Dry 3-neck flask under N2 add_NaH Add Sodium Hydride and Toluene setup_flask->add_NaH add_ester Dropwise addition of Methyl 4-chlorobutanoate add_NaH->add_ester reflux Heat to reflux add_ester->reflux monitor Monitor via TLC reflux->monitor quench Cool and quench with H2O monitor->quench extract Extract with Ethyl Acetate quench->extract purify Dry, concentrate, and vacuum distill extract->purify product1 Product: Methyl Cyclopropanecarboxylate purify->product1

Caption: Proposed mechanism for the target molecule synthesis.

Purification and Spectroscopic Characterization

Post-synthesis, rigorous purification and characterization are paramount to validate the structure and purity of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Purification
  • Technique : Flash column chromatography.

  • Stationary Phase : Silica gel (230-400 mesh).

  • Mobile Phase : Gradient elution, typically starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity.

  • Monitoring : TLC with UV visualization and/or potassium permanganate staining.

Characterization Data (Predicted)

The following tables summarize the expected spectroscopic data for the title compound based on the analysis of its functional groups and known data for similar structures. [5][6][7][8] Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.20s2H-C(=O)CH₂BrProtons alpha to a carbonyl and bromine are deshielded.
3.75s3H-OCH₃Typical chemical shift for methyl ester protons.
~ 1.60 - 1.70m2HCyclopropyl CH₂Diastereotopic protons on the cyclopropane ring.
~ 1.30 - 1.40m2HCyclopropyl CH₂Diastereotopic protons on the cyclopropane ring, often upfield. [9][10]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 200Ketone C=OTypical range for a ketone carbonyl.
~ 170Ester C=OTypical range for an ester carbonyl.
~ 52-OCH₃Standard shift for a methyl ester carbon.
~ 35-C(=O)CH₂BrCarbon alpha to a carbonyl and bromine.
~ 30Quaternary C1The substituted carbon of the cyclopropane ring.
~ 18Cyclopropyl CH₂Upfield shift characteristic of strained ring carbons. [6][8]

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 1735StrongEster C=O StretchCharacteristic stretching frequency for an ester carbonyl.
~ 1715StrongKetone C=O StretchCharacteristic stretching for an α-haloketone.
~ 1200StrongC-O StretchEster C-O bond vibration.
~ 650MediumC-Br StretchCarbon-bromine bond vibration. [7]

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/z ValueAssignmentRationale
220 & 222[M]⁺ & [M+2]⁺Molecular ion peaks showing the characteristic ~1:1 isotopic abundance ratio for bromine (⁷⁹Br and ⁸¹Br). [11][12][13]
189 & 191[M - OCH₃]⁺Loss of the methoxy group from the ester.
141[M - Br]⁺Loss of a bromine radical.
100[M - C(=O)CH₂Br]⁺Fragmentation with loss of the bromoacetyl group.

Essential Safety Precautions

A thorough risk assessment must be conducted before commencing this synthesis. Several reagents used are highly hazardous.

  • Bromoacetyl bromide : This is a highly corrosive and lachrymatory substance. [14]It reacts violently with water. [14][15]It must be handled in a well-ventilated chemical fume hood at all times. Personal protective equipment (PPE) should include a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). [16][17]* Sodium Hydride & n-Butyllithium : These are pyrophoric reagents that react violently with water and protic solvents. They must be handled under an inert atmosphere (nitrogen or argon).

  • Aluminum Chloride (if used as an alternative) : Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. [18][19]It is corrosive and can cause severe burns. [20][21]* Solvents : THF and Diethyl Ether are highly flammable and can form explosive peroxides. Toluene is flammable and toxic. Use in a fume hood away from ignition sources.

Disposal : All waste, including quenching solutions and solvent washes, should be treated as hazardous and disposed of according to institutional and local regulations.

Conclusion

This guide details a reliable and logically structured pathway for the synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. The proposed enolate acylation strategy offers a controlled and regioselective method, circumventing the potential complications of direct Friedel-Crafts reactions on the strained cyclopropane system. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. Adherence to the stringent safety protocols outlined is critical for the safe execution of this synthesis. The successful preparation of this versatile building block opens avenues for its application in the development of novel therapeutic agents and advanced materials.

References

  • Baranac-Stojanović, M. (2014). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of cyclopropane. Available at: [Link]

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  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
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  • Google Patents. (n.d.). CN111499508B - Preparation method of methyl cyclopropanecarboxylate.
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  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of cyclopropane. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available at: [Link]

  • ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b). Available at: [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Sci-Hub. (1957). Some reactions of cyclopropane and a comparison with the lower olefins. Part III. The Friedel–Crafts reaction. J. Chem. Soc., 1199–1206. Available at: [Link]

  • Sci-Hub. (1981). ¹³C NMR spectroscopy of cyclopropane derivatives. 1—monocyclic compounds. Organic Magnetic Resonance, 16(3), 187–194. Available at: [Link]

  • NJ.gov. (n.d.). Hazard Summary: BROMOACETYL BROMIDE. Available at: [Link]

  • Chemguide. (n.d.). Mass spectra - the M+2 peak. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Redox. (2022). Safety Data Sheet Aluminium Chloride. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Available at: [Link]

  • ACS Publications. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters. Available at: [Link]

  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Available at: [Link]

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An In-depth Technical Guide to Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate: Synthesis, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a polyfunctional molecule of significant interest to researchers in organic synthesis and drug development. Its unique structural scaffold, incorporating a strained cyclopropane ring, a reactive α-bromo ketone, and a methyl ester, presents a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic properties, and explores its potential reactivity and applications as a synthetic building block. The information herein is curated to provide both foundational knowledge and practical insights for scientists working at the forefront of chemical innovation.

Introduction: A Molecule of Untapped Potential

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate stands as a promising, yet not extensively documented, chemical entity. The convergence of three key functional groups within its compact structure underpins its potential utility. The cyclopropane ring, a motif increasingly found in pharmaceuticals, imparts conformational rigidity and can influence metabolic stability and binding affinity. The α-bromo ketone is a highly valuable functional handle, acting as a potent electrophile for the introduction of a wide array of nucleophiles. Finally, the methyl ester provides a site for further chemical elaboration or can be hydrolyzed to the corresponding carboxylic acid, offering another dimension of reactivity. This combination makes Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate a desirable intermediate for the synthesis of novel heterocyclic compounds, peptidomimetics, and other biologically active molecules.

Proposed Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

A plausible and efficient synthesis of the title compound can be envisioned starting from commercially available reagents. The proposed pathway leverages well-established synthetic transformations, ensuring its accessibility in a standard laboratory setting.

Synthetic Scheme

Synthesis_of_Methyl_1-(2-bromoacetyl)cyclopropanecarboxylate cluster_0 Starting Material cluster_1 Intermediate cluster_2 Intermediate cluster_3 Intermediate cluster_4 Intermediate cluster_5 Final Product SM Methyl cyclopropanecarboxylate INT1 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid SM->INT1 1. LDA, THF, -78 °C 2. CO2 3. H3O+ INT2 Methyl 1-(chlorocarbonyl)cyclopropanecarboxylate INT1->INT2 SOCl2 or (COCl)2 INT3 Methyl 1-(2-diazoacetyl)cyclopropanecarboxylate INT2->INT3 CH2N2, Et2O INT4 Methyl 1-acetylcyclopropanecarboxylate INT3->INT4 Rh2(OAc)4 FP Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate INT4->FP Br2, HBr (cat.), AcOH

Caption: Proposed synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Add a solution of methyl cyclopropanecarboxylate in anhydrous THF dropwise to the LDA solution.

  • After stirring for 1 hour at -78 °C, bubble dry carbon dioxide gas through the reaction mixture for 2 hours.

  • Quench the reaction with aqueous HCl and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of Methyl 1-(chlorocarbonyl)cyclopropanecarboxylate

  • To a solution of 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid in dichloromethane, add oxalyl chloride dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 3: Synthesis of Methyl 1-(2-diazoacetyl)cyclopropanecarboxylate

  • To a solution of diazomethane in diethyl ether at 0 °C, add a solution of methyl 1-(chlorocarbonyl)cyclopropanecarboxylate in diethyl ether dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Carefully quench any excess diazomethane with acetic acid.

  • Wash the ethereal solution with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Synthesis of Methyl 1-acetylcyclopropanecarboxylate

  • To a solution of methyl 1-(2-diazoacetyl)cyclopropanecarboxylate in dichloromethane, add a catalytic amount of rhodium(II) acetate dimer.

  • Stir the reaction at room temperature until the evolution of nitrogen gas ceases.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

Step 5: Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

  • To a solution of methyl 1-acetylcyclopropanecarboxylate in acetic acid, add a catalytic amount of hydrobromic acid.

  • Add a solution of bromine in acetic acid dropwise at room temperature.

  • Stir the reaction mixture until the bromine color disappears.

  • Pour the reaction mixture into ice water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, the following properties are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Basis
Molecular Formula C₇H₉BrO₃-
Molecular Weight 221.05 g/mol [1]
Appearance Colorless to pale yellow oilAnalogy to similar bromo-keto esters
Boiling Point > 200 °C (decomposes)High molecular weight and polarity
Density ~1.5 g/cm³Presence of bromine atom
Solubility Soluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, THF); Insoluble in waterPolarity of functional groups
CAS Number 2206688-62-0[1]
Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 4.20 (s, 2H): Protons of the bromomethyl group (-CH₂Br), deshielded by the adjacent carbonyl and bromine.

  • δ 3.75 (s, 3H): Protons of the methyl ester group (-OCH₃).[2][3]

  • δ 1.60-1.70 (m, 2H): Cyclopropyl protons adjacent to the quaternary carbon.

  • δ 1.40-1.50 (m, 2H): Cyclopropyl protons adjacent to the quaternary carbon.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~195: Carbonyl carbon of the ketone.

  • δ ~170: Carbonyl carbon of the ester.

  • δ ~53: Methyl carbon of the ester.

  • δ ~35: Bromomethyl carbon (-CH₂Br).

  • δ ~30: Quaternary carbon of the cyclopropane ring.

  • δ ~15-20: Methylene carbons of the cyclopropane ring.

Infrared (IR) Spectroscopy (neat, cm⁻¹):

  • ~1735: C=O stretch of the ester.

  • ~1715: C=O stretch of the ketone.

  • ~3010: C-H stretch of the cyclopropane ring.

  • ~1200-1000: C-O stretch of the ester.

  • ~650: C-Br stretch.

Mass Spectrometry (EI):

  • m/z (M⁺): 220, 222 (characteristic isotopic pattern for bromine).

  • m/z (M⁺ - OCH₃): 189, 191.

  • m/z (M⁺ - Br): 141.

  • m/z (M⁺ - COOCH₃): 161, 163.

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is dominated by the electrophilic nature of the α-bromo ketone moiety. This functional group is highly susceptible to nucleophilic attack, making the compound an excellent precursor for a variety of molecular scaffolds.

Nucleophilic Substitution Reactions

The primary mode of reactivity involves the displacement of the bromide ion by a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the α-position to the ketone.

Reactivity_of_Methyl_1-(2-bromoacetyl)cyclopropanecarboxylate Reactant Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Product Substituted Product Reactant->Product Nucleophilic Substitution Nucleophile Nu-H Nucleophile->Product Byproduct HBr Product->Byproduct

Caption: General scheme for nucleophilic substitution reactions.

Examples of potential nucleophiles and their corresponding products include:

  • Amines: Formation of α-amino ketones, which are valuable precursors for heterocycles such as imidazoles and oxazoles.

  • Thiols: Synthesis of α-thio ketones, which can be further manipulated.

  • Azides: Leading to α-azido ketones, which can be reduced to α-amino ketones or used in click chemistry.

  • Carboxylates: Formation of α-acyloxy ketones.

Favorskii Rearrangement

Under basic conditions, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. In the case of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, treatment with a base such as sodium hydroxide could potentially lead to a ring-contracted or rearranged cyclopropane carboxylic acid derivative, offering a pathway to highly substituted cyclopropanes.

Hantzsch-type Syntheses

The α-bromo ketone functionality is a classic component in Hantzsch-type syntheses of various heterocycles. For instance, reaction with a β-ketoester and ammonia could yield substituted pyridines, while reaction with a thiourea could lead to the formation of aminothiazoles.

Safety and Handling

As an α-bromo ketone, Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate should be handled with caution. These compounds are typically lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a molecule with considerable, yet largely unexplored, synthetic potential. Its unique combination of functional groups makes it a highly attractive building block for the synthesis of complex and potentially biologically active molecules. The proposed synthetic route and the discussion of its predicted properties and reactivity provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry, encouraging further investigation into the chemistry of this promising compound.

References

  • PubChem. Methyl cyclopropanecarboxylate. National Center for Biotechnology Information. [Link][4]

  • Roberts, J. D., & Sauer, C. W. (1949). Bromocyclopropane. Organic Syntheses, 29, 18. [Link][5]

  • Tata, R. R., et al. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. [Link][6]

  • Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A. [7]

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 726-733. [Link][8]

  • PubChem. Methyl 1-bromo-2-hydroxycyclopentane-1-carboxylate. National Center for Biotechnology Information. [Link][9]

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CAS number 2206688-62-0 spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS No. 2206688-62-0)

Introduction

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a polyfunctional organic molecule incorporating several key reactive moieties: a methyl ester, an α-bromoketone, and a strained cyclopropane ring. This unique combination makes it a valuable building block in synthetic chemistry, potentially for the development of novel pharmaceutical agents and complex molecular architectures. The precise structural elucidation and confirmation of purity are paramount for its application, necessitating a multi-faceted spectroscopic approach.

This guide provides a comprehensive technical overview of the expected spectroscopic data for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate and outlines the detailed, field-proven methodologies for its characterization. The protocols described herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity and confidence in the analytical results.

Compound Details:

  • Chemical Name: Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

  • CAS Number: 2206688-62-0

  • Molecular Formula: C₇H₉BrO₃

  • Molecular Weight: 221.05 g/mol

  • Chemical Structure:

    
    (A 2D representation of the molecule would be inserted here)
    

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone for the structural elucidation of this molecule, providing unambiguous evidence of its carbon-hydrogen framework. The strained cyclopropane ring and the presence of two distinct carbonyl groups create a unique and predictable spectral signature.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show three distinct signals, each corresponding to a unique chemical environment within the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Experimental Choice
~ 4.15Singlet (s)2H-C(O)CH₂ BrThe methylene protons are deshielded by both the adjacent carbonyl group and the highly electronegative bromine atom, shifting them significantly downfield. A singlet is predicted as there are no adjacent protons.
~ 3.75Singlet (s)3H-OCH₃ This is a characteristic chemical shift for protons of a methyl ester. The singlet multiplicity arises from the absence of neighboring protons.
~ 1.60 & ~1.40Multiplets (AA'BB' system)4HCyclopropane CH₂ CH₂ The protons on the cyclopropane ring are diastereotopic due to the chiral center. They are expected to appear as complex multiplets in the shielded, upfield region, a hallmark of strained carbocyclic rings[1].
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will be critical for identifying all seven carbon atoms, particularly the two carbonyl carbons and the quaternary cyclopropane carbon.

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~ 195.0Ketone C =OThe carbonyl carbon of the α-bromoketone is expected in this downfield region.
~ 172.0Ester C =OThe ester carbonyl carbon is typically found slightly upfield from the ketone carbonyl.
~ 52.5-OC H₃A characteristic shift for the methoxy carbon of a methyl ester.
~ 35.0-C (O)CH₂BrThe quaternary carbon of the cyclopropane ring, deshielded by two adjacent carbonyl groups.
~ 31.0-C(O)C H₂BrThe methylene carbon is deshielded by the attached bromine atom.
~ 18.0Cyclopropane C H₂C H₂The methylene carbons of the cyclopropane ring are highly shielded and appear in the far upfield region.
Experimental Protocol for NMR Analysis

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for moderately polar organic compounds and its single residual solvent peak (δ ~7.26 ppm), which can be used as a secondary chemical shift reference[2].

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter[3].

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • ¹H NMR Acquisition:

      • Pulse Angle: 30-45° (to allow for a shorter relaxation delay).

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 8-16 (adjust for optimal signal-to-noise ratio).

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, as the quaternary carbons may relax slowly.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to achieve a flat baseline.

    • Calibrate the ¹H spectrum by setting the residual CDCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet centered at 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Dissolve Dissolve 5-10 mg in ~0.6 mL CDCl3 Filter Filter into NMR Tube Dissolve->Filter LockShim Lock & Shim Filter->LockShim Acquire_H1 Acquire ¹H Spectrum Acquire_C13 Acquire ¹³C Spectrum Process Fourier Transform Phase Correction Acquire_C13->Process LockShim->Acquire_H1 LockShim->Acquire_C13 Calibrate Calibrate Spectrum Process->Calibrate Analyze Integrate & Analyze Calibrate->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides rapid and definitive confirmation of the key functional groups by identifying their characteristic vibrational frequencies. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its minimal sample preparation and high-quality data.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale for Prediction
~ 2960MediumC-H Stretch-CH₃, -CH₂-Aliphatic C-H stretching vibrations.
~ 1745Strong, SharpC=O StretchEsterThe carbonyl stretch for saturated esters typically appears in the 1750-1735 cm⁻¹ range[4][5].
~ 1720Strong, SharpC=O Stretchα-BromoketoneThe carbonyl of a saturated ketone is around 1715 cm⁻¹. The adjacent electronegative bromine atom induces a slight positive shift[6][7].
~ 1250 & ~1180StrongC-O StretchEsterThe asymmetric and symmetric C-O-C stretching vibrations of the ester group are characteristic and strong.
~ 650Medium-StrongC-Br StretchBromoalkaneThe carbon-bromine stretching vibration typically appears in this region of the fingerprint.
Experimental Protocol for ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum[8].

  • Sample Application:

    • Place a small drop of the neat liquid sample (or a few milligrams of solid) directly onto the center of the ATR crystal.

    • If the sample is solid, lower the press arm to ensure firm and even contact between the sample and the crystal surface. Optimal contact is essential for a strong signal[8].

  • Data Acquisition:

    • Collect the sample spectrum.

    • Typical Parameters:

      • Scan Range: 4000 - 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

  • Data Processing & Cleaning:

    • The software will automatically perform a background subtraction.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is essential for confirming the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this volatile compound.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): A key feature will be the presence of two peaks for the molecular ion at m/z 220 and m/z 222 in an approximate 1:1 intensity ratio . This is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Pathways:

    • Alpha Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common and predictable fragmentation pathway for ketones and esters[9][10].

      • Loss of •Br (m/z 79/81) leading to a fragment at m/z 141.

      • Loss of •OCH₃ (m/z 31) leading to a fragment at m/z 189/191.

      • Loss of the bromoacetyl group (-COCH₂Br) leading to a fragment corresponding to the cyclopropanecarboxylate radical cation.

    • McLafferty Rearrangement: Not expected for this molecule as there are no gamma-hydrogens available for rearrangement.

Predicted High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., via ESI-TOF) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula.

  • Predicted Exact Mass [M+Na]⁺: 242.9682 (for C₇H₉⁷⁹BrO₃Na⁺).

Experimental Protocol for GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane[11].

    • Transfer the solution to a 2 mL GC autosampler vial.

  • Instrument Parameters:

    • GC Conditions:

      • Injector: Split mode (e.g., 20:1 split ratio) at 250 °C.

      • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

      • Oven Program: Start at 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min. This program should be sufficient to elute the compound without degradation[12].

    • MS Conditions (EI):

      • Ion Source Temperature: 230 °C.

      • Electron Energy: 70 eV.

      • Mass Range: Scan from m/z 30 to 300.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Extract the mass spectrum from the chromatographic peak.

    • Analyze the molecular ion region to confirm the bromine isotope pattern and identify key fragment ions to corroborate the proposed structure.

Visualization of MS Fragmentation

MS_Fragmentation M [C₇H₉BrO₃]⁺˙ m/z 220/222 F1 [M - •Br]⁺ m/z 141 M->F1 - •Br F2 [M - •OCH₃]⁺ m/z 189/191 M->F2 - •OCH₃ F3 [M - C₂H₂BrO]⁺˙ m/z 99 M->F3 - •COCH₂Br

Caption: Predicted major EI fragmentation pathways.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, the primary chromophore is the ketone carbonyl group.

Predicted UV-Vis Absorption
  • A weak absorption band (low molar absorptivity, ε) is expected in the range of 270-300 nm . This corresponds to the symmetry-forbidden n → π* electronic transition of the ketone carbonyl group[13]. The ester carbonyl absorption occurs at a much shorter wavelength and is typically not observed with standard instrumentation.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Choose a UV-transparent solvent. Hexane or ethanol are suitable choices.

    • Prepare a solution of known concentration (e.g., ~0.1 mg/mL). A serial dilution may be necessary to find a concentration that gives an absorbance reading within the linear range of the instrument (ideally between 0.1 and 1.0 AU).

  • Instrument Operation:

    • Use a matched pair of quartz cuvettes (glass cuvettes absorb UV light)[14].

    • Fill one cuvette with the pure solvent to be used as the blank (reference).

    • Fill the second cuvette with the sample solution.

    • Wipe the optical surfaces of the cuvettes with a lint-free tissue before placing them in the spectrophotometer[15].

  • Data Acquisition:

    • Record a baseline spectrum with the blank cuvette in the sample beam path.

    • Scan the sample from approximately 400 nm down to 200 nm.

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

Conclusion: A Cohesive Spectroscopic Profile

The synergistic application of NMR, FTIR, MS, and UV-Vis spectroscopy provides a robust and self-validating framework for the comprehensive characterization of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS No. 2206688-62-0). The predicted data, derived from established principles of chemical structure and spectroscopic theory, serves as a reliable benchmark for researchers. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, unambiguous data, confirming the identity, structure, and purity of this versatile chemical intermediate.

References

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • Hulet, R. (2011). Spectroscopy of Ketones and Aldehydes. YouTube. [Link]

  • Waghmode, S. B., & Ramaswamy, A. V. (2004). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. ResearchGate. [Link]

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  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

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1H and 13C NMR analysis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Introduction

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a densely functionalized molecule of significant interest to researchers in synthetic chemistry and drug development. Its structure combines a strained cyclopropane ring with electrophilic and nucleophilic centers, making it a versatile building block for more complex molecular architectures. A precise and unambiguous structural confirmation is paramount for its use in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of the title compound, grounded in fundamental principles and field-proven interpretive strategies. Authored from the perspective of a Senior Application Scientist, this document explains not just the expected spectral data but also the underlying physical phenomena that govern the observed chemical shifts and coupling patterns.

Section 1: Theoretical Principles & Structural Considerations

To accurately interpret the NMR spectra of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, one must first appreciate the unique electronic environment of its constituent functional groups. The molecule's structure presents several key features that profoundly influence its NMR signature.

The Cyclopropane Ring: A Region of High Shielding

The three-membered cyclopropane ring is the most influential feature regarding the ¹H and ¹³C NMR spectra. The bonding in cyclopropane involves sp³ hybridized carbons with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5°. This severe angle strain results in C-C bonds with increased p-character, often described as "bent" or "banana" bonds. This unique bonding arrangement induces a magnetic anisotropy effect. When placed in an external magnetic field, the σ-electrons of the C-C framework generate a ring current.[1] This induced current creates a secondary magnetic field that strongly shields the region occupied by the cyclopropyl protons, causing them to resonate at an unusually high field (upfield shift) compared to protons in acyclic alkanes.[1] The carbons of the ring are also shielded, appearing at a characteristically high-field position in the ¹³C NMR spectrum, sometimes even below 0 ppm relative to TMS.[2]

Influence of Electronegative Substituents

The cyclopropane ring is substituted with two electron-withdrawing groups: a methyl ester (-COOCH₃) and a bromoacetyl (-COCH₂Br) group. These groups exert a strong deshielding effect on nearby nuclei.

  • Inductive Effect: The electronegative oxygen and bromine atoms pull electron density away from adjacent carbons and protons.[3] This reduction in electron density means that a lower external magnetic field is required to bring the nuclei into resonance, resulting in a downfield shift (higher ppm value). This effect is most pronounced on the α-carbon and protons (the -CH₂Br group) and diminishes with distance.[4]

  • Anisotropy of Carbonyl Groups: The C=O double bonds in both the ester and ketone functionalities possess their own magnetic anisotropy. This effect creates deshielding cones that extend out from the carbonyl carbons, further influencing the chemical shifts of nearby nuclei.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate are numbered as shown in the diagram below.

Caption: Molecular structure of the title compound with atom numbering for NMR assignment.

Section 2: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show three distinct groups of signals corresponding to the methyl ester protons, the bromoacetyl methylene protons, and the diastereotopic cyclopropane ring protons.

  • Bromoacetyl Protons (H₇): The two protons on C₇ are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet . Due to the strong deshielding from the adjacent carbonyl group (C₄) and the highly electronegative bromine atom, this signal is expected to be the most downfield, in the range of 4.0 - 4.5 ppm .

  • Methyl Ester Protons (H₆): The three protons of the methyl group (C₆) are equivalent and isolated from other protons. They will produce a sharp singlet . Their position is characteristic of methyl esters, expected around 3.7 ppm .[5]

  • Cyclopropane Protons (H₂, H₃): This is the most complex region of the spectrum. The quaternary carbon C₁ is a stereocenter. Consequently, the two protons on C₂ are diastereotopic, as are the two protons on C₃. Furthermore, the protons on C₂ are diastereotopic with respect to the protons on C₃. This will result in two complex multiplets . Due to the shielding effect of the cyclopropane ring, these signals will appear in the upfield region, likely between 1.0 and 2.0 ppm .[5][6] They will exhibit geminal coupling (protons on the same carbon) and both cis and trans vicinal coupling (protons on adjacent carbons), leading to overlapping multiplets that may require 2D NMR techniques for full resolution.

Predicted ¹H NMR Data Summary
Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H₇ (-COCH₂Br)4.0 - 4.5Singlet (s)2HDeshielded by adjacent C=O and Br.
H₆ (-OCH₃)~ 3.7Singlet (s)3HCharacteristic region for methyl ester protons.[5]
H₂, H₃ (ring CH₂)1.0 - 2.0Multiplets (m)4HShielded by cyclopropane ring current; complex splitting due to diastereotopicity.[7][1]

Section 3: Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each chemically non-equivalent carbon atom in the molecule.

  • Carbonyl Carbons (C₄, C₅): The two carbonyl carbons will be the most downfield signals in the spectrum. Ketone carbonyls are typically found further downfield than ester carbonyls. Therefore, C₄ (ketone) is predicted to be in the 195 - 205 ppm range, while C₅ (ester) is expected around 170 - 175 ppm .[8]

  • Methyl Ester Carbon (C₆): The carbon of the methoxy group is attached to an electronegative oxygen and will appear in the typical range for such carbons, around 52 - 55 ppm .

  • Bromoacetyl Methylene Carbon (C₇): The C₇ carbon is directly attached to the electronegative bromine atom, which causes a significant downfield shift compared to a standard alkyl carbon. It is expected in the 30 - 40 ppm region.[4]

  • Quaternary Cyclopropane Carbon (C₁): This carbon is attached to four other carbons and will likely appear in the 25 - 35 ppm range. Its signal may be of lower intensity due to the absence of attached protons and a potentially longer relaxation time.

  • Cyclopropane Methylene Carbons (C₂, C₃): Due to the high symmetry of the substitution pattern relative to the C₂-C₃ bond, these two carbons are chemically equivalent. They will be highly shielded due to the ring effects and are expected to appear as a single peak at a very upfield position, typically in the 10 - 20 ppm range.[2]

Predicted ¹³C NMR Data Summary
Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C₄ (-C OCH₂Br)195 - 205Ketone carbonyl, highly deshielded.[8]
C₅ (-C OOCH₃)170 - 175Ester carbonyl, deshielded.[8]
C₆ (-OC H₃)52 - 55Typical shift for a methyl ester carbon.
C₇ (-COC H₂Br)30 - 40Deshielded by electronegative bromine atom.[4]
C₁ (Quaternary)25 - 35Substituted sp³ carbon in a strained ring.
C₂, C₃ (ring C H₂)10 - 20Highly shielded due to cyclopropane ring strain and anisotropy.[2]

Section 4: Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Mass Determination: Accurately weigh 10-20 mg of the purified solid sample for ¹H NMR, and 50-75 mg for ¹³C NMR, into a clean, dry vial.[9]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[10]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This prevents magnetic field distortions and improves spectral resolution.

  • Transfer: Transfer the clear solution to the NMR tube. Ensure the liquid height is approximately 4-5 cm, which is optimal for modern NMR spectrometers.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 10-75 mg Sample prep2 Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock & Shim acq3 Acquire ¹H Spectrum (16-32 Scans) acq2->acq3 acq4 Acquire ¹³C Spectrum (1024+ Scans) acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 G start Acquired Spectra (¹H & ¹³C) h1_check Check ¹H: - 3 Signal Regions? - Integration 2:3:4? - 2 Singlets, 1 Multiplet? start->h1_check c13_check Check ¹³C: - 6 Signals? - Carbonyls > 170 ppm? - Ring Carbons < 20 ppm? start->c13_check compare Compare Shifts with Predictions h1_check->compare c13_check->compare consistent Data Consistent? compare->consistent structure_confirmed Structure Verified consistent->structure_confirmed  Yes re_evaluate Re-evaluate Structure or Purity consistent->re_evaluate No

Caption: Logical workflow for the interpretation and verification of NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate are rich with information that, when properly interpreted, provide definitive proof of its structure. The key identifying features are the highly shielded and complex proton signals of the diastereotopic cyclopropyl hydrogens, the downfield singlet of the bromoacetyl methylene group, and the six distinct carbon signals that span a wide chemical shift range from the shielded ring carbons to the deshielded carbonyls. This guide provides the theoretical foundation and practical framework for researchers to confidently acquire and interpret the NMR data for this valuable synthetic intermediate, ensuring scientific integrity in their research and development endeavors.

References

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Deconstructing Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate: A Technical Guide to its Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the molecule's behavior under common ionization techniques. While an experimental mass spectrum for this specific compound is not publicly available, this guide constructs a robust theoretical framework based on established fragmentation mechanisms of its constituent functional groups, supported by spectral data from analogous structures.

Introduction to the Molecule and Mass Spectrometry Principles

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a multifaceted organic molecule featuring a methyl ester, a ketone, a bromine atom, and a strained cyclopropane ring. This unique combination of functionalities dictates a complex and informative fragmentation pattern upon ionization in a mass spectrometer. Understanding these pathways is crucial for structural elucidation, impurity profiling, and metabolic studies.

This guide will primarily focus on fragmentation under Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. Key principles that will be explored include alpha-cleavage, inductive cleavage, and the influence of the bromine isotope pattern.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon electron impact, Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate will form a molecular ion (M+•). The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in a characteristic M+• and M+2+• doublet for the molecular ion and any bromine-containing fragments.[1][2][3]

The primary fragmentation pathways are predicted to be initiated by the ionization of one of the lone pair electrons on the oxygen or bromine atoms, leading to a radical cation. The subsequent fragmentation will be driven by the stability of the resulting fragments.

Alpha-Cleavage at the Carbonyl Groups

Alpha-cleavage is a dominant fragmentation mechanism for both ketones and esters.[4][5][6] In this molecule, there are two carbonyl groups, providing multiple sites for this cleavage.

  • Cleavage adjacent to the bromoacetyl carbonyl: This is predicted to be a major fragmentation route.

    • Loss of the bromomethyl radical (•CH₂Br): This cleavage would result in a stable acylium ion. The resulting fragment would not contain bromine and would appear as a single peak. .

    • Loss of the cyclopropylcarbonyl methyl ester radical: This would lead to the formation of the bromoacetyl cation ([BrCH₂CO]⁺). This fragment would exhibit the characteristic bromine isotopic pattern.

  • Cleavage adjacent to the ester carbonyl:

    • Loss of the methoxy radical (•OCH₃): This is a common fragmentation for methyl esters and would result in a large, stable acylium ion containing the rest of the molecule.[7] This fragment would retain the bromine atom and thus show the M+ and M+2 pattern.

    • Loss of the entire bromoacetylcyclopropyl radical: This would lead to the formation of the methoxycarbonyl cation ([CH₃OCO]⁺).

Fragmentation of the Cyclopropane Ring

The strained cyclopropane ring is susceptible to ring-opening reactions upon ionization, which can lead to a variety of rearrangement and fragmentation pathways. The fragmentation of the cyclopropane ring itself can be complex.[8][9] For instance, the mass spectrum of the simpler Methyl cyclopropanecarboxylate shows significant fragmentation of the ring system.

Other Significant Fragmentations
  • Loss of Bromine: A direct cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical (•Br). The resulting fragment would be a radical cation and would appear as a single peak, having lost the isotopic signature.

  • McLafferty Rearrangement: While the classic McLafferty rearrangement requires a gamma-hydrogen, the flexibility of the molecule might allow for hydrogen rearrangements leading to the loss of neutral molecules, though this is considered less probable than alpha-cleavages for this specific structure.[10]

Summary of Predicted Key Fragments

The following table summarizes the most probable key fragments, their nominal mass-to-charge ratios (m/z), and their expected isotopic patterns.

Fragment IonProposed StructureNominal m/zIsotopic Pattern
[M]+•[C₇H₉BrO₃]+•220/222M/M+2
[M - •CH₂Br]+[C₆H₉O₃]+129Single Peak
[M - •OCH₃]+[C₆H₆BrO₂]+189/191M/M+2
[BrCH₂CO]+[C₂H₂BrO]+121/123M/M+2
[M - •Br]+[C₇H₉O₃]+•141Single Peak
[CH₃OCO]+[C₂H₃O₂]+59Single Peak

Experimental Workflow for Mass Spectrometry Analysis

To experimentally verify these predicted fragmentation pathways, the following workflow is recommended:

  • Sample Preparation: Dissolve a pure sample of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) to ensure elution and separation from any impurities.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

The following diagram illustrates the proposed experimental workflow:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve sample in volatile solvent gc Gas Chromatography (Separation) prep->gc ms Mass Spectrometry (EI, 70 eV) gc->ms Elution spectra Acquire Mass Spectrum ms->spectra analysis Analyze Fragmentation Pattern spectra->analysis Interpretation

Caption: Experimental workflow for GC-MS analysis.

Visualization of Predicted Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation pathways of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate under electron ionization.

G cluster_alpha_cleavage Alpha-Cleavage cluster_direct_loss Direct Loss M [M]+• m/z 220/222 F1 [M - •CH₂Br]+ m/z 129 M->F1 - •CH₂Br F2 [M - •OCH₃]+ m/z 189/191 M->F2 - •OCH₃ F3 [BrCH₂CO]+ m/z 121/123 M->F3 - •C₅H₇O₂ F4 [M - •Br]+ m/z 141 M->F4 - •Br

Caption: Predicted major fragmentation pathways.

Conclusion

The mass spectrometry fragmentation of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is predicted to be a rich source of structural information. The presence of two carbonyl groups suggests that alpha-cleavage will be the dominant fragmentation pathway, leading to several characteristic ions. The bromine atom provides a valuable isotopic signature that aids in the identification of bromine-containing fragments. While the fragmentation of the cyclopropane ring can be complex, the major fragmentation pathways are expected to be predictable based on the established principles of mass spectrometry. The experimental workflow provided in this guide offers a clear path to obtaining and interpreting the mass spectrum of this molecule, which will be invaluable for its characterization in various scientific and industrial applications.

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An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of utilizing IR spectroscopy for the structural elucidation and quality assessment of this highly functionalized cyclopropane derivative. As a valuable synthetic building block, understanding its spectral features is paramount for its application in medicinal and process chemistry.[1]

Introduction: The Structural Significance of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a bifunctional molecule featuring a strained cyclopropane ring, a methyl ester, and an α-bromo ketone. This unique combination of functionalities makes it a versatile intermediate in organic synthesis. The cyclopropane motif is a key structural element in various pharmaceuticals, and the presence of both an electrophilic α-bromo ketone and an ester group allows for selective chemical transformations.[1]

Infrared (IR) spectroscopy is an indispensable analytical technique for the characterization of such molecules. It provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within the structure. This guide will dissect the expected IR spectrum of the title compound, correlating specific absorption bands with its distinct functional groups.

cluster_structure Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate C1 C C2 C C1->C2 C4 C=O C1->C4 C6 C=O C1->C6 C3 C C2->C3 C3->C1 O1 O C4->O1 C5 CH3 O1->C5 C7 CH2Br C6->C7 cluster_molecule Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate cluster_groups Functional Groups & Vibrational Modes cluster_peaks Predicted IR Absorption Regions (cm⁻¹) Molecule Key Functional Groups Cyclopropane Cyclopropane Ring Molecule->Cyclopropane Ester Methyl Ester Molecule->Ester Ketone α-Bromo Ketone Molecule->Ketone CH_Cyclo C-H Stretch ~3080 Cyclopropane->CH_Cyclo CH2_Scissor CH₂ Scissoring ~1450 Cyclopropane->CH2_Scissor Ring_Mode Ring Mode ~1020 Cyclopropane->Ring_Mode CO_Ester C=O Stretch ~1740 Ester->CO_Ester CO_Stretch_Ester C-O Stretches 1300-1000 Ester->CO_Stretch_Ester CO_Ketone C=O Stretch ~1730 Ketone->CO_Ketone CBr_Stretch C-Br Stretch ~600 Ketone->CBr_Stretch

Caption: Relationship between functional groups and predicted IR absorptions.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

For the acquisition of a high-quality IR spectrum of a compound like methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, which is likely a liquid or a low-melting solid at room temperature, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the recommended technique. [2][3][4]ATR-FTIR offers several advantages, including minimal sample preparation, ease of use, and the ability to analyze samples in their neat form. [5]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed. [5]

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the crystal is completely dry.

    • Collect a background spectrum. This is a critical step to account for the absorbance of ambient water vapor and carbon dioxide, as well as any intrinsic signals from the ATR crystal.

  • Sample Application:

    • Place a small drop of the neat liquid sample directly onto the center of the ATR crystal. [4]If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in press to ensure good contact. [4]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample, preparing the instrument for the next measurement. [4]

Start Start: ATR-FTIR Analysis Prep 1. Instrument Preparation (Equilibrate, Check ATR) Start->Prep Background 2. Collect Background Spectrum (Clean, Dry Crystal) Prep->Background Sample 3. Apply Sample to Crystal (Liquid drop or Solid with pressure) Background->Sample Acquire 4. Acquire Sample Spectrum (Co-add scans, 4 cm⁻¹ resolution) Sample->Acquire Process 5. Data Processing (Ratio to background, Baseline correction) Acquire->Process Analyze 6. Spectral Analysis (Peak picking, Interpretation) Process->Analyze Clean 7. Clean ATR Crystal Analyze->Clean End End: Spectrum Obtained Clean->End

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Conclusion

The infrared spectrum of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is predicted to be rich in information, with characteristic absorption bands for each of its key functional groups. The high-frequency region will be defined by the C-H stretches of the cyclopropane ring and the methyl group. The most prominent features will be the two strong carbonyl stretching bands of the ester and the α-bromo ketone in the 1750-1725 cm⁻¹ region. The fingerprint region will contain valuable information on the C-O stretches of the ester, the cyclopropane ring deformations, and the C-Br stretch. By combining a theoretical understanding of its vibrational modes with a robust experimental technique like ATR-FTIR, researchers can effectively use infrared spectroscopy for the unambiguous identification and quality control of this important synthetic intermediate.

References

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Stability and decomposition of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Decomposition of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Abstract

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a bifunctional molecule incorporating a reactive α-bromo ketone, a methyl ester, and a strained cyclopropane ring. This unique combination of functional groups makes it a valuable synthetic intermediate but also imparts a complex stability profile. This guide provides a comprehensive analysis of the factors governing the stability of this compound, detailing its principal decomposition pathways under various conditions. We present field-proven insights into its handling, storage, and the analytical methodologies required for its assessment, aimed at researchers, scientists, and drug development professionals who utilize such reactive building blocks.

Introduction and Molecular Profile

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a synthetic building block whose utility is derived from its distinct reactive centers. The molecule's structure is characterized by:

  • An α-bromo ketone moiety, a potent electrophile and alkylating agent.

  • A methyl ester , susceptible to hydrolysis under acidic or basic conditions.

  • A cyclopropane ring , a strained three-membered ring system that possesses unique electronic properties and can undergo ring-opening reactions.[1]

The interplay between these groups defines the compound's reactivity and dictates its stability. Understanding these characteristics is paramount for its effective use in synthesis and for ensuring its quality over time.

cluster_0 Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate mol

Caption: Chemical Structure of the Topic Compound.

Intrinsic Reactivity and Governing Chemical Principles

The stability of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is intrinsically linked to the reactivity of its constituent functional groups.

  • α-Bromo Ketone: This is the most reactive site on the molecule. The electron-withdrawing nature of the carbonyl group significantly enhances the electrophilicity of the adjacent carbon atom bearing the bromine, making it highly susceptible to nucleophilic substitution (SN2) reactions.[2] Furthermore, the presence of both the carbonyl and the halogen acidifies the α-hydrogen on the cyclopropane ring, predisposing the molecule to base-mediated reactions like the Favorskii rearrangement.[3]

  • Cyclopropyl Ketone System: The cyclopropane ring, due to its significant ring strain and p-character of its C-C bonds, can conjugate with the adjacent ketone. This conjugation influences the carbonyl group's reactivity. The ring itself can be opened under certain nucleophilic or reductive conditions, a reaction pathway that must be considered.[4]

  • Methyl Ester: While generally more stable than the α-bromo ketone, the ester group is prone to hydrolysis, particularly when catalyzed by acid or base, yielding a carboxylic acid and methanol.

Stability Profile: A Multi-Factorial Assessment

Based on its chemical structure, the compound's stability is sensitive to several environmental factors. Commercial suppliers recommend storing the material at 2-8°C under dry conditions , which directly reflects its susceptibility to thermal degradation and hydrolysis.[5]

Hydrolytic Stability

The compound is highly sensitive to moisture. The primary pathway for hydrolytic decomposition is the SN2 displacement of the bromide ion by water to form Methyl 1-(2-hydroxyacetyl)cyclopropanecarboxylate. A secondary, slower pathway is the hydrolysis of the methyl ester.

pH-Dependent Decomposition
  • Alkaline Conditions (pH > 8): The compound degrades rapidly in basic media. The primary decomposition route is the Favorskii rearrangement , initiated by the deprotonation of the acidic α-hydrogen on the cyclopropane ring.[3] This leads to a complex mixture of rearranged products. Ester hydrolysis is also significantly accelerated.

  • Acidic Conditions (pH < 4): In the presence of acid, the dominant mechanism for α-halo ketone reactivity is via an enol intermediate.[6][7] Acid catalyzes the formation of the enol tautomer, which can then participate in various reactions.[8] While more stable than in basic conditions, gradual hydrolysis of the ester and potential reactions involving the enol form can occur over extended periods.

  • Neutral Conditions (pH 6-8): The compound exhibits its maximum stability in a slightly acidic to neutral pH range, though slow hydrolysis of the C-Br bond will still occur.

Thermal and Photostability
  • Thermal Stress: Elevated temperatures can promote several decomposition pathways. The thermal rearrangement of cyclopropane rings to propenes is a known process, although it typically requires high temperatures.[9] More relevant at moderate temperatures is the acceleration of hydrolytic and other decomposition reactions.

  • Photostability: While specific photostability data is not widely published, compounds containing carbonyl and bromo functionalities can be susceptible to photolytic cleavage. It is advisable to protect the material from direct light.

Table 1: Summary of Predicted Stability under Various Conditions
ConditionPrimary Degradation Pathway(s)Predicted Stability
Temperature
2-8°C (Recommended)Minimal degradationHigh
25°C (Room Temp)Slow hydrolysis and other reactionsModerate to Low
>40°CAccelerated hydrolysis, potential for thermal rearrangementVery Low
pH (Aqueous)
pH 1-3Acid-catalyzed ester hydrolysis, enol-mediated reactionsModerate
pH 4-7SN2 hydrolysis of C-Br bondModerate to High
pH > 8Favorskii rearrangement, base-catalyzed ester hydrolysisVery Low
Environment
Anhydrous, Inert GasMinimal degradationHigh
Presence of MoistureHydrolysis of C-Br bond and esterLow
Exposure to LightPotential for photolytic cleavageModerate to Low

Key Decomposition Pathways and Mechanisms

Understanding the specific chemical transformations the molecule undergoes is critical for predicting degradants and controlling its stability.

Pathway A: Hydrolysis (SN2 Substitution)

This is a fundamental decomposition route in the presence of water or other nucleophiles.

Hydrolysis Reactant Methyl 1-(2-bromoacetyl) cyclopropanecarboxylate Reagent + H₂O Reactant->Reagent Product Methyl 1-(2-hydroxyacetyl) cyclopropanecarboxylate Reagent->Product SN2 Attack Byproduct + HBr Product->Byproduct

Caption: Hydrolysis via Nucleophilic Substitution.

Pathway B: Favorskii Rearrangement (Base-Catalyzed)

Under basic conditions, this is often the dominant and most complex pathway. It involves the formation of a cyclopropanone intermediate, which then opens to yield a rearranged carboxylic acid derivative.[3]

Favorskii_Rearrangement start Methyl 1-(2-bromoacetyl) cyclopropanecarboxylate step1 Enolate Formation Deprotonation of α-H start->step1 + OH⁻ step2 Intramolecular Sₙ2 Formation of Bicyclic Cyclopropanone Intermediate step1->step2 - Br⁻ step3 Nucleophilic Attack Ring opening of strained cyclopropanone step2->step3 + OH⁻ finish Rearranged Product e.g., Methyl ester of a cyclobutyl carboxylic acid derivative step3->finish

Caption: Generalized Favorskii Rearrangement Pathway.

Experimental Protocol: HPLC-Based Stability Assessment

A self-validating, stability-indicating HPLC method is essential for accurately quantifying the compound and its degradation products over time.

Objective

To develop and validate an HPLC method to assess the stability of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).

Materials and Reagents
  • Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic Acid (or Trifluoroacetic Acid)

  • Hydrochloric Acid (1N)

  • Sodium Hydroxide (1N)

  • Hydrogen Peroxide (3%)

Chromatographic Conditions (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Protocol Workflow

Stability_Workflow A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Aliquot for Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Incubate Samples (e.g., 60°C for 24h) B->C D Neutralize (if needed) and Dilute to working concentration C->D E Analyze via HPLC (t=0 and stressed samples) D->E F Quantify Parent Peak Area and Identify Degradant Peaks E->F G Calculate % Degradation and Assess Peak Purity F->G

Caption: Workflow for a Forced Degradation Study.

Recommended Storage and Handling

Given its reactivity, stringent storage and handling procedures are mandatory to preserve the integrity of the compound and ensure user safety.

  • Storage: Store in a tightly sealed container at 2-8°C .[5] The container should be flushed with an inert gas like argon or nitrogen to displace moisture and air. Store away from bases, acids, and oxidizing agents.

  • Handling:

    • Handle only in a well-ventilated fume hood.

    • Bromoacetyl compounds are lachrymatory and corrosive.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

    • Avoid contact with skin, eyes, and mucous membranes.[10]

    • Never add water directly to the material.[12]

    • Ground all equipment when handling to prevent static discharge.[13]

    • In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste.

Conclusion

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a synthetically potent but inherently unstable molecule. Its decomposition is primarily driven by the high reactivity of the α-bromo ketone moiety, which is highly susceptible to nucleophilic attack, especially by water, and rearrangement under basic conditions. Its stability is maximized under anhydrous, slightly acidic to neutral conditions at refrigerated temperatures. A thorough understanding of these stability characteristics, coupled with robust analytical monitoring and strict handling protocols, is essential for any researcher or organization intending to use this versatile chemical intermediate.

References

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Reactivity of the alpha-bromo ketone in Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Abstract

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a compelling bifunctional molecule that presents a unique landscape of reactivity for synthetic chemists. This guide provides an in-depth analysis of its core chemical behavior, focusing on the interplay between the highly reactive α-bromo ketone moiety and the electronically distinct cyclopropane ring. We will dissect the primary reaction pathways, including nucleophilic substitution, elimination, and the classic Favorskii rearrangement, offering mechanistic insights and field-proven protocols. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile building block for the construction of complex molecular architectures and novel therapeutic agents.

Introduction: Structural Features and Electronic Profile

The reactivity of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is dictated by the confluence of three key structural motifs: the α-bromo ketone, the methyl ester, and the cyclopropane ring. Understanding the individual contribution of each is paramount to predicting and controlling its chemical transformations.

  • The α-Bromo Ketone: This is the molecule's primary reactive center. The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-bromine bond towards nucleophilic attack. Furthermore, the α-hydrogens on the brominated methyl group are not present, but the α'-hydrogens on the cyclopropane ring exhibit moderate acidity, enabling enolate formation under basic conditions.

  • The Cyclopropane Ring: Far from being a simple cycloalkane, the cyclopropyl group possesses significant π-character in its C-C bonds due to its high degree of strain and bond angles.[1] This "pseudo-double bond" character can influence the adjacent carbonyl group's electronics and participate in unique transformations like ring-opening reactions.[2] Its conformational rigidity is a valuable trait in medicinal chemistry for locking in specific pharmacophores.[1][2]

  • The Methyl Ester: This group primarily acts as an electron-withdrawing entity, influencing the acidity of the cyclopropyl protons. It is generally less reactive than the α-bromo ketone and typically remains intact under conditions designed to modify the bromoacetyl moiety.

The interplay of these features makes the title compound an excellent electrophile and a precursor to a variety of synthetically useful intermediates.

Synthesis of the Core Moiety: α-Bromination

The most direct and common method for synthesizing α-bromo ketones is through the bromination of a parent ketone, which proceeds via an enol or enolate intermediate.[3] An acid-catalyzed pathway is often preferred to prevent polybromination.[4][5]

The synthesis of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate would logically proceed from its precursor, methyl 1-acetylcyclopropanecarboxylate. The reaction is typically performed using bromine (Br₂) in a suitable solvent like acetic acid or methanol.[5]

Diagram: Acid-Catalyzed α-Bromination Workflow

G start_node Start: Methyl 1-acetylcyclopropanecarboxylate reagent_node Reagents: Br₂, H⁺ (e.g., HBr in AcOH) start_node->reagent_node enol_intermediate Rate-Determining Step: Enol Formation reagent_node->enol_intermediate reaction_step Nucleophilic Attack: Enol attacks Br₂ enol_intermediate->reaction_step deprotonation Deprotonation of Carbonyl Oxygen reaction_step->deprotonation product_node Product: Methyl 1-(2-bromoacetyl) cyclopropanecarboxylate deprotonation->product_node end_node Purification: Quench, Extract, Chromatograph product_node->end_node

Caption: General workflow for the synthesis of the title compound via acid-catalyzed bromination.

Key Reaction Pathways and Mechanistic Considerations

Nucleophilic Substitution (Sₙ2)

The C-Br bond in methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles. The rate of this reaction is dramatically accelerated compared to a standard primary alkyl bromide.

Causality of Enhanced Reactivity: The enhanced reactivity stems from the stabilization of the Sₙ2 transition state. The adjacent carbonyl group's π-system allows for orbital overlap with the p-orbitals of the reacting carbon, delocalizing the developing negative charge in the trigonal bipyramidal transition state.[6] Studies comparing the reaction rates of simple alkyl chlorides with α-chloroacetone have shown rate enhancements of over 35,000-fold.[6] This makes the α-bromo ketone an exceptional electrophile for introducing diverse functionalities.

Typical Nucleophiles:

  • N-nucleophiles: Amines, azides, heterocycles (e.g., imidazole)

  • O-nucleophiles: Carboxylates, alkoxides, phenoxides

  • S-nucleophiles: Thiolates, thiourea

  • C-nucleophiles: Cyanide, stabilized enolates

Diagram: Sₙ2 Reaction Pathway

Caption: The Sₙ2 reaction pathway, highlighting the nucleophilic attack and transition state.

The Favorskii Rearrangement

The Favorskii rearrangement is a signature reaction of α-halo ketones possessing an α'-hydrogen.[7] In the presence of a non-nucleophilic base (or a nucleophilic one like an alkoxide), it leads to the formation of a rearranged carboxylic acid derivative, often through a cyclopropanone intermediate.[8]

Mechanism:

  • Enolate Formation: A base abstracts an acidic α'-proton from the cyclopropane ring to form an enolate.

  • Cyclopropanone Formation: The enolate undergoes an intramolecular Sₙ2 displacement of the bromide, forming a highly strained bicyclic cyclopropanone intermediate.

  • Nucleophilic Attack: The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.

  • Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the cyclopropanone bonds to relieve ring strain. The cleavage typically occurs to form the more stable carbanion, which is then protonated.

For methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, this pathway would lead to a ring-contracted product if a cyclopropyl proton is abstracted, or a rearranged ester if the reaction proceeds differently. Given the structure, a complex spirocyclic intermediate would form, leading to unique ester products.

Diagram: Favorskii Rearrangement Mechanism

Favorskii_Mechanism start α-Bromo Ketone + Base (e.g., MeO⁻) enolate 1. Enolate Formation (at α'-position) start->enolate cyclopropanone 2. Intramolecular Sₙ2 (Cyclopropanone Intermediate) enolate->cyclopropanone attack 3. Nucleophilic Attack (on Carbonyl) cyclopropanone->attack rearrangement 4. Ring Opening (Forms stable carbanion) attack->rearrangement product Final Product (Rearranged Ester) rearrangement->product

Caption: Stepwise mechanism of the Favorskii rearrangement for α-bromo ketones.

Elimination Reactions

While the substrate lacks α-hydrogens for direct dehydrobromination to an α,β-unsaturated ketone, elimination pathways can be induced under specific conditions, often competing with substitution. Strong, sterically hindered bases are typically required to favor elimination over substitution. However, for this specific substrate, the Favorskii rearrangement is a more probable outcome under basic conditions.

Applications in Drug Development and Complex Synthesis

The cyclopropyl motif is increasingly prevalent in modern drug candidates.[1] It serves as a "bioisostere" for phenyl rings or double bonds, providing conformational rigidity and improving metabolic stability without a large steric footprint.[1] Molecules like methyl 1-(2-bromoacetyl)cyclopropanecarboxylate are valuable building blocks because they allow for the rapid and efficient introduction of a cyclopropane core functionalized for further elaboration.

The α-bromo ketone handle can be used to link the cyclopropane scaffold to heterocycles, peptides, or other pharmacophoric elements, making it a powerful tool in combinatorial chemistry and lead optimization campaigns. Cyclopropyl ketones are also used in the synthesis of important APIs like the antiretroviral drug Efavirenz.[9]

Experimental Protocols and Data

Protocol: General Procedure for Nucleophilic Substitution with Sodium Azide

This protocol describes a self-validating system for the synthesis of Methyl 1-(2-azidoacetyl)cyclopropanecarboxylate, a versatile intermediate for click chemistry or reduction to an amine.

Materials:

  • Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Anhydrous Acetone or DMF (as solvent)

  • Round-bottom flask with magnetic stirrer

  • Condenser (if heating)

  • Ethyl acetate, water, brine for workup

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve methyl 1-(2-bromoacetyl)cyclopropanecarboxylate in anhydrous acetone.

  • Addition of Nucleophile: Add sodium azide in one portion. Causality Note: Acetone is a good solvent for Sₙ2 reactions as it is polar aprotic and solubilizes the reactants. A slight excess of the nucleophile ensures the reaction goes to completion.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours). Safety Note: Sodium azide is highly toxic. Handle with extreme care.

  • Workup: Once complete, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Causality Note: The aqueous washes remove any remaining sodium azide and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure azido ketone.

Table: Representative Reactivity Summary
Reaction TypeReagentsKey IntermediateTypical Product ClassYield
Sₙ2 Substitution Nucleophile (e.g., R₂NH, NaN₃, RSNa)Sₙ2 Transition StateSubstituted KetonesGood-Excellent
Favorskii Rearrangement Base (e.g., NaOMe, NaOH)CyclopropanoneRearranged Esters/AcidsModerate-Good
α-Bromination Br₂, H⁺ (from parent ketone)Enolα-Bromo KetoneGood

Note: Yields are generalized based on typical reactions of this class of compounds and may vary based on specific substrates and conditions.

Conclusion

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a potent and versatile synthetic intermediate whose reactivity is dominated by the electrophilic nature of its α-bromo ketone functionality. Its propensity to undergo rapid Sₙ2 reactions with a host of nucleophiles makes it an ideal building block for introducing the valuable cyclopropane motif in drug discovery and materials science. Furthermore, its capacity for elegant transformations like the Favorskii rearrangement opens avenues to complex, rearranged molecular skeletons. A thorough understanding of these competing pathways, governed by the choice of reagents and conditions, is essential for any scientist aiming to harness the full synthetic potential of this powerful molecule.

References

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  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. National Institutes of Health (PMC). Available at: [Link]

  • Van Snick, S., et al. (2021). Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (PMC). Available at: [Link]

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  • ResearchGate. (2025). Reaction of methyl 1-bromocyclopentane- and -cyclohexanecarboxylates with zinc and 2-arylmethylideneindan-1,3-diones. Available at: [Link]

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  • Professor Dave Explains. (2022). Favorskii Rearrangement. YouTube. Available at: [Link]

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Unlocking Novel Chemical Scaffolds: A Technical Guide to the Synthesis of Derivatives from Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, a versatile building block for the generation of novel chemical entities. The unique combination of a strained cyclopropane ring and a reactive α-bromoketor moiety makes this compound a valuable precursor for the synthesis of a diverse range of derivatives, particularly heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. This document details the strategic considerations, reaction mechanisms, and field-proven protocols for the synthesis of thiazole, imidazole, oxazole, and pyrazole derivatives. Furthermore, it addresses potential side reactions, such as the Favorskii rearrangement, and provides comprehensive characterization data for the synthesized compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic intermediate to access novel molecular architectures.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and unique electronic properties can impart favorable pharmacological characteristics to a molecule, including enhanced potency, improved metabolic stability, and reduced off-target effects.[1] The incorporation of a cyclopropane motif can significantly influence the conformational rigidity of a molecule, locking it into a bioactive conformation and improving its binding affinity to biological targets. Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate serves as an exceptional starting material, offering a strategic entry point for introducing this valuable functionality while simultaneously providing a reactive handle for further molecular elaboration.

The core of its reactivity lies in the α-bromoketor functional group. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-bromine bond, making it highly susceptible to nucleophilic attack. This inherent reactivity allows for a wide range of chemical transformations, most notably the construction of various five-membered heterocyclic rings, which are themselves prevalent in a vast number of FDA-approved drugs.

This guide will systematically explore the synthesis of key heterocyclic derivatives from Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, providing both the theoretical underpinnings and practical, step-by-step protocols.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring.[2] The reaction proceeds via the condensation of an α-haloketone with a thioamide or thiourea. In the context of our starting material, the reaction with thiourea is a straightforward and efficient route to valuable 2-aminothiazole derivatives.

Mechanistic Rationale

The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. This S-alkylation is a rapid and irreversible step, forming a thiouronium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. The choice of solvent and reaction conditions can influence the reaction rate and yield, with polar protic solvents such as ethanol often being employed to facilitate the reaction.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis Start Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate + Thiourea Intermediate Thiouronium Salt Intermediate Start->Intermediate S-Alkylation (Ethanol, Reflux) Product Methyl 1-(2-(2-aminothiazol-4-yl)acetyl)cyclopropanecarboxylate Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Experimental Protocol: Synthesis of Methyl 1-(2-(2-aminothiazol-4-yl)acetyl)cyclopropanecarboxylate

Materials:

  • Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate and thiourea.

  • Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Methyl 1-(2-(2-aminothiazol-4-yl)acetyl)cyclopropanecarboxylate.

Expected Physicochemical and Spectroscopic Data
PropertyExpected Value
Molecular Formula C₁₀H₁₂N₂O₃S
Molecular Weight 240.28 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~7.0 (s, 1H, thiazole-H), ~5.0 (br s, 2H, NH₂), 3.7 (s, 3H, OCH₃), 3.2 (s, 2H, CH₂), 1.5-1.7 (m, 4H, cyclopropyl-H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~172 (C=O, ester), ~168 (C=O, ketone), ~165 (C-NH₂, thiazole), ~145 (C-S, thiazole), ~110 (CH, thiazole), 52.5 (OCH₃), 40.0 (CH₂), 35.0 (quaternary C, cyclopropyl), 18.0 (CH₂, cyclopropyl)
Mass Spectrometry (ESI+) m/z 241.06 [M+H]⁺

Note: The spectroscopic data are predicted based on analogous structures and may vary slightly.

Synthesis of Imidazole and Oxazole Derivatives

The reaction of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate with amidines or amides provides a direct route to highly substituted imidazole and oxazole derivatives, respectively. These five-membered heterocycles are fundamental building blocks in numerous pharmaceuticals.

Mechanistic Considerations

The synthesis of both imidazoles and oxazoles from α-bromoketones follows a similar mechanistic pathway. For imidazole synthesis, an amidine acts as the dinucleophilic reagent. The reaction is typically initiated by the more nucleophilic nitrogen of the amidine attacking the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the imidazole ring.[3]

For oxazole synthesis, an amide is used as the nucleophile. The reaction can be initiated by either N-alkylation or O-alkylation of the amide, with the subsequent cyclization and dehydration leading to the oxazole ring. The regioselectivity can be influenced by the reaction conditions and the nature of the amide.

Diagram 2: General Synthesis of Imidazole and Oxazole Derivatives

Imidazole_Oxazole_Synthesis cluster_imidazole Imidazole Synthesis cluster_oxazole Oxazole Synthesis Start_I Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate + Amidine Intermediate_I N-Alkylated Amidine Intermediate Start_I->Intermediate_I Nucleophilic Attack Product_I Cyclopropyl-Substituted Imidazole Intermediate_I->Product_I Intramolecular Cyclization & Dehydration Start_O Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate + Amide Intermediate_O N/O-Alkylated Amide Intermediate Start_O->Intermediate_O Nucleophilic Attack Product_O Cyclopropyl-Substituted Oxazole Intermediate_O->Product_O Intramolecular Cyclization & Dehydration

Caption: Parallel pathways for the synthesis of imidazole and oxazole derivatives.

Experimental Protocol: General Procedure for Imidazole Synthesis

Materials:

  • Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (1.0 eq)

  • Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.2 eq)

  • Potassium carbonate (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the amidine hydrochloride and potassium carbonate in a mixture of DMF and water (e.g., 4:1 v/v).

  • To this solution, add Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazole derivative.

Synthesis of Pyrazole Derivatives

The reaction of α-bromoketones with hydrazines is a well-established method for the synthesis of pyrazoles. The use of substituted hydrazines allows for the introduction of diversity at the N1 position of the pyrazole ring.

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbon of the α-bromoketone, displacing the bromide ion. The resulting intermediate then undergoes intramolecular condensation between the remaining hydrazine nitrogen and the ketone carbonyl, followed by dehydration to form the stable aromatic pyrazole ring.

Experimental Protocol: General Procedure for Pyrazole Synthesis

Materials:

  • Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate in ethanol in a round-bottom flask.

  • Add the hydrazine derivative and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

The Favorskii Rearrangement: A Potential Alternative Pathway

It is crucial for the synthetic chemist to be aware of potential side reactions. In the case of α-halo ketones, the Favorskii rearrangement is a notable possibility, particularly in the presence of a strong, non-nucleophilic base.[4] This rearrangement leads to the formation of a carboxylic acid derivative, often with a ring contraction in cyclic systems.[4]

For Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, treatment with a base like sodium methoxide could potentially lead to the formation of a cyclopropanone intermediate, which would then be attacked by the alkoxide to yield a rearranged ester product. While the primary focus of this guide is on the synthesis of heterocyclic derivatives, understanding the conditions that favor the Favorskii rearrangement is essential for optimizing the desired reaction pathways and minimizing unwanted byproducts. Generally, the use of nucleophilic reagents that readily participate in the cyclocondensation reactions described above will outcompete the Favorskii rearrangement pathway.

Diagram 3: Favorskii Rearrangement vs. Heterocycle Formation

Competing_Pathways Start Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Base Strong, Non-nucleophilic Base (e.g., NaOMe) Start->Base Nucleophile Nucleophile (e.g., Thiourea, Amidine) Start->Nucleophile Favorskii Favorskii Rearrangement Product (Rearranged Ester) Base->Favorskii Favorskii Rearrangement Heterocycle Heterocyclic Derivative (Thiazole, Imidazole, etc.) Nucleophile->Heterocycle Cyclocondensation

Caption: Competing reaction pathways for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Conclusion

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a highly valuable and versatile starting material for the synthesis of a wide array of novel chemical derivatives. Its unique structural features allow for the efficient construction of medicinally relevant heterocyclic scaffolds. This guide has provided a comprehensive overview of the key synthetic transformations, including the Hantzsch thiazole synthesis and the construction of imidazole, oxazole, and pyrazole rings. By understanding the underlying reaction mechanisms and employing the detailed experimental protocols provided, researchers can effectively utilize this powerful building block to accelerate their drug discovery and development efforts. The judicious choice of reagents and reaction conditions is paramount to achieving high yields of the desired products while minimizing potential side reactions such as the Favorskii rearrangement. The continued exploration of the reactivity of this compound is certain to unveil even more novel and valuable molecular architectures.

References

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A Senior Application Scientist's Guide to Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary:

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both structural rigidity and tailored reactivity has never been greater. Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate emerges as a bifunctional building block of significant strategic value. This guide elucidates its potential by dissecting its core components: a conformationally constrained cyclopropane ring, known to enhance metabolic stability and binding affinity, and a reactive α-bromoacetyl group, a well-established electrophilic warhead for targeted covalent inhibition. We will explore its primary applications in the rational design of targeted covalent inhibitors (TCIs) and the synthesis of novel, spirocyclic heterocyclic systems. This document provides not only the theoretical underpinnings but also actionable, field-proven experimental protocols, positioning this reagent as a powerful tool for medicinal chemists aiming to address challenging biological targets.

The Strategic Value of a Bifunctional Scaffold

The potency and specificity of a drug candidate are intrinsically linked to its three-dimensional structure and its capacity for precise molecular interactions. Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a compact molecule that uniquely combines two of the most sought-after features in modern medicinal chemistry.

The Cyclopropane Moiety: A Bioisostere for Enhanced Pharmacokinetics

The cyclopropane ring is far more than a simple saturated carbocycle; its unique electronic and structural properties make it a valuable asset in drug design.[1][2] The strained three-membered ring imparts a rigid, well-defined geometry, which can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a target protein.[3][4] This conformational rigidity can lead to significant gains in potency and selectivity.[5]

Furthermore, the cyclopropyl group is often employed to improve a compound's metabolic profile. Its C-H bonds are stronger than those in linear alkanes, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[3][5] This enhanced stability can lead to a longer in vivo half-life, a critical parameter in drug development.[5] The distinctive physicochemical properties of cyclopropane play a pivotal role in the rational design of small-molecule drugs, facilitating the development of therapeutics with enhanced efficacy and reduced off-target effects.[4]

The α-Bromoacetyl Group: A Precisely Tuned Covalent Warhead

The second key feature of this building block is the α-bromoacetyl group. This functional group is a classic α-haloketone, a class of compounds known for their utility as reactive building blocks in organic synthesis.[6] In the context of medicinal chemistry, it serves as a potent electrophilic "warhead." This group is designed to react with nucleophilic amino acid residues on a target protein, such as the thiol group of cysteine, via an SN2 mechanism.[7] This reaction forms a stable covalent bond, leading to irreversible inhibition of the protein's function.

Targeted Covalent Inhibitors (TCIs) have seen a resurgence, with numerous approved drugs leveraging this mechanism of action.[8] Covalent inhibition offers several advantages, including prolonged duration of action, high potency, and the ability to target proteins previously considered "undruggable."[8][9] The bromoacetyl group, as a moderately reactive electrophile, provides a balance between stability in circulation and reactivity at the target site, making it a valuable tool for TCI development.[7][10]

The combination of the rigid cyclopropane scaffold and the reactive bromoacetyl warhead in a single molecule provides a powerful platform for medicinal chemists. The scaffold allows for precise spatial positioning of the warhead, while the methyl ester serves as a versatile synthetic handle for elaboration into a full drug candidate that can achieve high affinity and selectivity for its intended target.

Core Application I: Rational Design of Targeted Covalent Inhibitors (TCIs)

The most direct and powerful application of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is in the construction of novel TCIs. The molecule provides the core framework—a rigid linker and a warhead—onto which a target-specific recognition element can be appended.

Mechanism of Covalent Target Modification

The therapeutic action of a TCI derived from this building block relies on a two-step process. First, the non-covalent portion of the drug molecule guides it to the active or allosteric site of the target protein. Once properly oriented, the electrophilic α-carbon of the bromoacetyl group is positioned in close proximity to a nucleophilic amino acid residue, typically a cysteine. The thiol side chain of cysteine then attacks the electrophilic carbon, displacing the bromide leaving group in an SN2 reaction to form a stable thioether linkage. This covalent and often irreversible bond permanently modifies the protein, inhibiting its biological function.

TCI_Mechanism cluster_0 Step 1: Non-Covalent Binding cluster_1 Step 2: Covalent Modification (SN2) Drug TCI with Bromoacetyl Warhead Complex Reversible Drug-Protein Complex Drug->Complex Binding Protein Target Protein (with Cysteine) Protein->Complex Covalent_Complex Irreversible Covalently Bound Complex Complex->Covalent_Complex  Cys-SH attacks  α-carbon Leaving_Group HBr Complex->Leaving_Group

Caption: General workflow for a Targeted Covalent Inhibitor (TCI).

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, we present a generalized, two-step protocol to synthesize a hypothetical TCI targeting a protein kinase. This workflow first modifies the synthetic handle (the methyl ester) and then couples it to a recognition moiety.

Step 1: Saponification to the Carboxylic Acid The methyl ester is first hydrolyzed to the corresponding carboxylic acid. This is a critical activation step, as the resulting acid is primed for standard amide coupling reactions.

ParameterCondition/ReagentPurposeExpected Outcome
Starting Material Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate--
Reagent Lithium Hydroxide (LiOH)Base for ester hydrolysisComplete conversion to the carboxylate salt
Solvent Tetrahydrofuran (THF) / WaterCo-solvent system for solubilityHomogeneous reaction mixture
Temperature 0 °C to Room TemperatureControls reaction rate-
Workup Acidification (e.g., 1N HCl)Protonates the carboxylatePrecipitation or extraction of the carboxylic acid
Purification Extraction and solvent evaporationIsolation of the productWhite to off-white solid, >95% yield

Protocol:

  • Dissolve Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH (1.1 eq) in water dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, acidify the mixture to pH ~2 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-bromoacetyl)cyclopropanecarboxylic acid.

Step 2: Amide Coupling to a Recognition Moiety The activated carboxylic acid is now coupled to a hypothetical amine-containing recognition fragment (e.g., 4-amino-N-methyl-benzamide, a simple scaffold that could be tailored for a kinase active site).

ParameterCondition/ReagentPurposeExpected Outcome
Starting Material 1-(2-bromoacetyl)cyclopropanecarboxylic acid--
Coupling Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide coupling agentForms an activated ester for efficient amidation
Base DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic baseScavenges acid byproduct, maintains basic pH
Amine Component Recognition Moiety-NH₂Binds to the target proteinForms the final TCI
Solvent DMF (Dimethylformamide)Polar aprotic solventSolubilizes all reactants
Purification Preparative HPLC or Column ChromatographyIsolate the final pure compoundPure TCI, typical yields 60-80%

Protocol:

  • Dissolve 1-(2-bromoacetyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add the amine-containing recognition moiety (1.05 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the final TCI.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Synthesis_Workflow Start Methyl 1-(2-bromoacetyl) cyclopropanecarboxylate Step1 Step 1: Saponification (LiOH, THF/H₂O) Start->Step1 Intermediate 1-(2-bromoacetyl) cyclopropanecarboxylic Acid Step1->Intermediate QC1 QC Check: LC-MS Confirmation Intermediate->QC1 Step2 Step 2: Amide Coupling (HATU, DIPEA, Amine) Final Final Targeted Covalent Inhibitor (TCI) Step2->Final QC2 QC Check: NMR, HRMS for Purity & Identity Final->QC2 QC1->Step2

Caption: Synthetic workflow for a hypothetical TCI.

Core Application II: Synthesis of Novel Heterocyclic Scaffolds

Beyond its use in TCIs, the α-haloketone functionality makes Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate an excellent precursor for constructing diverse heterocyclic systems.[6] The ability to build spirocyclic structures—where two rings share a single atom—is particularly valuable, as these motifs introduce three-dimensionality and structural novelty, which are highly desirable in drug discovery programs.

Rationale for Spirocyclic Heterocycles

The reaction of the bifunctional α-bromoacetyl group with various binucleophiles can lead to the formation of five- or six-membered heterocyclic rings fused in a spirocyclic fashion to the cyclopropane core. For example, reaction with a thiourea can yield a spiro-aminothiazole, a privileged scaffold in medicinal chemistry. This approach provides rapid access to complex molecular architectures from a simple, commercially available starting material.

Example Protocol: Synthesis of a Spiro-Aminothiazole Derivative

This protocol outlines a variation of the Hantzsch thiazole synthesis to create a novel spiro[cyclopropane-1,5'-thiazol]-amine derivative.

Reaction Scheme:

Hantzsch_Synthesis cluster_reactants Reactants Start_Molecule + Thiourea Product Spiro-Aminothiazole Reactants->Product EtOH, Reflux Start_Molecule Methyl 1-(2-bromoacetyl) cyclopropanecarboxylate Thiourea Thiourea

Sources

Methodological & Application

The Versatile Building Block: Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of contemporary drug discovery and organic synthesis, the cyclopropane ring stands out as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties impart a range of desirable characteristics to bioactive molecules. The incorporation of a cyclopropane fragment can enhance metabolic stability, improve binding affinity to biological targets, and provide a three-dimensional architecture that is increasingly sought after in medicinal chemistry.[1][2] Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate emerges as a particularly powerful bifunctional building block, combining the advantageous features of the cyclopropane ring with the versatile reactivity of an α-bromoketone and a methyl ester. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic applications of this compelling synthetic intermediate.

Molecular Characteristics and Reactivity Profile

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate possesses a molecular formula of C₇H₉BrO₃ and a molecular weight of 221.05 g/mol . Its structure presents two key reactive sites: the electrophilic carbon of the α-bromoketone and the ester functionality. The α-bromoketone is a potent electrophile, susceptible to nucleophilic attack, making it an ideal precursor for the construction of a wide array of heterocyclic systems. The adjacent cyclopropyl group, with its sp²-like character, can influence the reactivity of the carbonyl group and the stability of reaction intermediates.

Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

The preparation of the title compound is conceptually straightforward, proceeding via the α-bromination of a suitable precursor, Methyl 1-acetylcyclopropane-1-carboxylate.[1] This precursor is commercially available or can be synthesized through established methods.

Protocol 1: Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

This protocol details the acid-catalyzed α-bromination of Methyl 1-acetylcyclopropane-1-carboxylate. The reaction proceeds through an enol intermediate, which then reacts with elemental bromine.[3]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
Methyl 1-acetylcyclopropane-1-carboxylate38806-09-6142.1510 mmol, 1.42 g
Bromine (Br₂)7726-95-6159.8110 mmol, 0.51 mL
Glacial Acetic Acid64-19-760.0520 mL
Hydrobromic acid (48% aq.)10035-10-680.91catalytic
Diethyl ether60-29-774.12As needed
Saturated sodium bicarbonate solution144-55-884.01As needed
Anhydrous magnesium sulfate7487-88-9120.37As needed

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1-acetylcyclopropane-1-carboxylate (10 mmol, 1.42 g) in glacial acetic acid (20 mL).

  • Acid Catalyst: Add a catalytic amount of 48% hydrobromic acid (2-3 drops) to the solution.

  • Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of bromine (10 mmol, 0.51 mL) in glacial acetic acid (5 mL) dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is a common solvent for α-bromination as it is polar enough to dissolve the starting material and reagents, and its acidic nature can contribute to the catalysis.[3]

  • Catalytic HBr: The addition of a strong acid like HBr catalyzes the enolization of the ketone, which is the rate-determining step of the reaction.[4]

  • Controlled Temperature: The initial cooling and slow addition of bromine are crucial to control the exothermicity of the reaction and to minimize the formation of potential byproducts.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Bromination cluster_workup Work-up & Purification start Dissolve Methyl 1-acetylcyclopropanecarboxylate in Acetic Acid add_cat Add catalytic HBr start->add_cat cool Cool to 0-5 °C add_cat->cool add_br2 Slowly add Bromine solution cool->add_br2 stir Stir at room temperature add_br2->stir quench Quench with water stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_product Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate purify->end_product

Figure 1: Synthetic workflow for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Applications in Heterocyclic Synthesis

The true synthetic utility of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate lies in its ability to serve as a versatile precursor for a variety of heterocyclic scaffolds. The following protocols outline its application in the synthesis of thiazoles, imidazoles, and quinoxalines, which are prevalent in many biologically active compounds.

Protocol 2: Synthesis of 2-Amino-4-(1-(methoxycarbonyl)cyclopropyl)thiazole

This protocol describes the Hantzsch thiazole synthesis, a classic and reliable method for the construction of the thiazole ring from an α-haloketone and a thioamide-containing reactant, in this case, thiourea.[5][6]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate(Synthesized in Protocol 1)221.055 mmol, 1.105 g
Thiourea62-56-676.125 mmol, 0.381 g
Ethanol64-17-546.0725 mL
Sodium bicarbonate144-55-884.01As needed
Ethyl acetate141-78-688.11As needed

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (5 mmol, 1.105 g) and thiourea (5 mmol, 0.381 g) in ethanol (25 mL).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Neutralization and Extraction: Suspend the crude product in water and add saturated sodium bicarbonate solution until the pH is neutral to basic. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis start Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate + Thiourea reflux Reflux in Ethanol start->reflux workup Cool, Concentrate, and Neutralize reflux->workup extract Extract with Ethyl Acetate workup->extract purify Purify (Recrystallization or Chromatography) extract->purify product 2-Amino-4-(1-(methoxycarbonyl)cyclopropyl)thiazole purify->product

Figure 2: Workflow for Hantzsch Thiazole Synthesis.
Protocol 3: Synthesis of 2-Aryl-4-(1-(methoxycarbonyl)cyclopropyl)imidazoles

This protocol outlines a general procedure for the synthesis of substituted imidazoles via the reaction of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate with an aldehyde and ammonium acetate, a variation of the Debus-Radziszewski imidazole synthesis.[7][8]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate(Synthesized in Protocol 1)221.055 mmol, 1.105 g
Aromatic Aldehyde (e.g., Benzaldehyde)100-52-7106.125 mmol, 0.51 mL
Ammonium acetate631-61-877.0820 mmol, 1.54 g
Glacial Acetic Acid64-19-760.0515 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (5 mmol, 1.105 g), the aromatic aldehyde (5 mmol), and ammonium acetate (20 mmol, 1.54 g) in glacial acetic acid (15 mL).

  • Reaction: Heat the mixture to reflux (approximately 120 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Neutralization: Carefully neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Mechanistic Considerations:

The reaction proceeds through a complex mechanism involving the initial condensation of the aldehyde and ammonia (from ammonium acetate) to form an imine, and the reaction of the α-bromoketone with ammonia to form an α-aminoketone. These intermediates then condense and cyclize to form the imidazole ring.

Protocol 4: Synthesis of 2-(1-(Methoxycarbonyl)cyclopropyl)quinoxalines

Quinoxalines are important heterocyclic scaffolds in medicinal chemistry. This protocol describes their synthesis from Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate and an o-phenylenediamine.[9][10]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate(Synthesized in Protocol 1)221.055 mmol, 1.105 g
o-Phenylenediamine95-54-5108.145 mmol, 0.541 g
Ethanol64-17-546.0720 mL
Triethylamine121-44-8101.1910 mmol, 1.39 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (5 mmol, 1.105 g) and o-phenylenediamine (5 mmol, 0.541 g) in ethanol (20 mL).

  • Base Addition: Add triethylamine (10 mmol, 1.39 mL) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanistic Insights:

The reaction involves a sequential double nucleophilic substitution. One amine group of the o-phenylenediamine attacks the electrophilic carbon of the α-bromoketone, displacing the bromide. This is followed by an intramolecular condensation between the remaining amine group and the ketone carbonyl, which, after dehydration, yields the quinoxaline ring system.

Quinoxaline_Synthesis_Workflow start Mix Reactants and Solvent add_base Add Triethylamine start->add_base react Stir at Room Temperature add_base->react concentrate Remove Solvent react->concentrate extract Extract with Ethyl Acetate concentrate->extract purify Purify by Chromatography extract->purify product 2-(1-(Methoxycarbonyl)cyclopropyl)quinoxaline purify->product

Figure 3: Workflow for Quinoxaline Synthesis.

Potential for Further Transformations and Considerations

The ester functionality in the products derived from Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate provides a handle for further synthetic manipulations. For instance, hydrolysis of the methyl ester can yield the corresponding carboxylic acid, which can then be coupled with amines to form amides, expanding the chemical space for structure-activity relationship (SAR) studies.

It is also important for the synthetic chemist to be aware of potential side reactions. Under certain basic conditions, α-bromo cyclopropyl ketones can undergo a Favorskii rearrangement, leading to ring contraction and the formation of cyclobutene derivatives.[11] Careful control of reaction conditions is therefore essential to achieve the desired outcome.

Conclusion

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a highly valuable and versatile building block for organic synthesis. Its unique combination of a reactive α-bromoketone, a modifiable ester group, and a strategically important cyclopropane moiety makes it an ideal starting material for the efficient construction of diverse and medicinally relevant heterocyclic compounds. The protocols and insights provided in this application note are intended to empower researchers to harness the full synthetic potential of this powerful chemical tool in their drug discovery and development endeavors.

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Application Note: Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate as a Versatile Synthon for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate as a potent electrophilic building block for the synthesis of diverse, high-value heterocyclic compounds. The inherent reactivity of the α-bromo ketone functional group provides a reliable entry point for constructing key five-membered aromatic rings, including thiazoles, oxazoles, and imidazoles, through classic condensation reactions. The presence of the methyl 1-carboxycyclopropane moiety introduces a desirable, rigid, three-dimensional structural element, a feature highly sought after in modern medicinal chemistry for its favorable influence on physicochemical and pharmacokinetic properties.[1] This document provides detailed mechanistic insights, step-by-step experimental protocols, and workflow visualizations to empower researchers in drug discovery and chemical biology to leverage this unique reagent for the rapid generation of novel molecular architectures.

Introduction: The Strategic Value of a Bifunctional Building Block

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a bifunctional reagent of significant synthetic potential. Its molecular architecture is defined by two key features:

  • The α-Bromo Ketone Moiety: This functional group is the primary engine of reactivity. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[2][3] This predictable reactivity makes it an ideal partner for a wide range of dinucleophilic reagents in cyclocondensation reactions.

  • The Spiro-Cyclopropane Ester Moiety: Cyclopropane rings are valuable "bioisosteres" in drug design. Their rigid, non-planar geometry can lock a molecule into a specific conformation, improve metabolic stability, and modulate lipophilicity, often leading to enhanced biological activity and better pharmacokinetic profiles.[1][4] The ester group provides an additional handle for further synthetic diversification.

This guide will focus on three foundational, high-yield transformations that utilize Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate to construct medicinally relevant heterocyclic cores.

Synthesis of 2-Amino-4-(1-(methoxycarbonyl)cyclopropyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust and time-honored method for constructing the thiazole ring. The reaction proceeds through the condensation of an α-haloketone and a thioamide-containing compound, such as thiourea or its derivatives.[5][6]

Mechanistic Rationale

The reaction is initiated by a nucleophilic attack from the electron-rich sulfur atom of the thioamide onto the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion.[5][7] The resulting intermediate then undergoes an intramolecular cyclization via the attack of a nitrogen atom onto the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. The overall process is thermodynamically driven by the formation of a stable aromatic system.

Visualization: Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reagents Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate + Thioamide (e.g., Thiourea) + Ethanol (Solvent) Heating Heat mixture to reflux (e.g., 78 °C) Monitor by TLC (2-4 h) Reagents->Heating Cool Cool to RT Heating->Cool Neutralize Add aq. NaHCO3 or NH4OH Cool->Neutralize Filter Filter precipitate Neutralize->Filter Purify Recrystallize or Column Chromatography Filter->Purify Product Final Product: Substituted Thiazole Purify->Product

Caption: General workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate
  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (1.0 eq, e.g., 221 mg, 1.0 mmol) and thiourea (1.2 eq, 91 mg, 1.2 mmol).

  • Solvent Addition: Add absolute ethanol (15 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide (NH₄OH) until the solution is basic (pH ~8-9), which will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure thiazole derivative.

Substrate Scope and Expected Products
Thioamide PartnerExpected Product Name
ThioureaMethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate
ThioacetamideMethyl 1-(2-methyl-1,3-thiazol-4-yl)cyclopropanecarboxylate
BenzothioamideMethyl 1-(2-phenyl-1,3-thiazol-4-yl)cyclopropanecarboxylate

Synthesis of 4-(1-(methoxycarbonyl)cyclopropyl)oxazoles via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis and its variations provide a direct route to the oxazole core. The reaction involves the condensation of an α-haloketone with a primary amide.[8][9]

Mechanistic Rationale

The synthesis begins with the N-alkylation of the primary amide by the α-bromo ketone. The nitrogen atom acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide. The resulting N-acylamino ketone intermediate is then cyclized under dehydrating conditions (often with reagents like sulfuric acid, phosphorus pentoxide, or Burgess reagent) to form the oxazole ring.[8][10]

Visualization: Robinson-Gabriel Mechanism

Robinson_Gabriel BromoKetone Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Alkylation N-Alkylation (SN2) BromoKetone->Alkylation Electrophile Amide Primary Amide (R-CONH2) Amide->Alkylation Nucleophile Intermediate N-Acylamino Ketone Intermediate Alkylation->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Oxazole Substituted Oxazole Product Cyclization->Oxazole

Caption: Key steps in the Robinson-Gabriel oxazole synthesis.

Experimental Protocol: Synthesis of Methyl 1-(2-phenyl-1,3-oxazol-4-yl)cyclopropanecarboxylate
  • Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve benzamide (1.1 eq, 133 mg, 1.1 mmol) in a suitable high-boiling aprotic solvent like 1,4-dioxane or DMF (10 mL).

  • Alkylation Step: Add Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (1.0 eq, 221 mg, 1.0 mmol) to the solution. Heat the mixture to 80-100 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting materials.

  • Cyclization Step: Cool the mixture to 0 °C. Cautiously add a dehydrating agent. For example, add concentrated sulfuric acid (2-3 eq) dropwise. Alternative dehydrating agents like POCl₃ or Burgess reagent can also be used, often requiring different solvents and temperature profiles.

  • Reaction: After adding the dehydrating agent, allow the mixture to warm to room temperature and then heat to 80-90 °C for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., 10% NaOH or solid NaHCO₃) until pH 7-8 is reached.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired oxazole product.

Synthesis of 4-(1-(methoxycarbonyl)cyclopropyl)imidazoles

The synthesis of imidazoles from α-haloketones is a highly effective method, typically involving reaction with an amidine or guanidine derivative.[2]

Mechanistic Rationale

The reaction follows a similar pathway to the previous examples. One of the nitrogen atoms of the amidine acts as a nucleophile, attacking the α-carbon of the bromo-ketone to form an intermediate. This is followed by an intramolecular cyclization, where the second nitrogen of the amidine attacks the carbonyl carbon. A subsequent dehydration step furnishes the aromatic imidazole ring.

Experimental Protocol: Synthesis of Methyl 1-(2-phenyl-1H-imidazol-4-yl)cyclopropanecarboxylate
  • Reagent Preparation: To a solution of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (1.0 eq, 221 mg, 1.0 mmol) in a polar solvent like acetonitrile or ethanol (15 mL), add benzamidine hydrochloride (1.1 eq, 172 mg, 1.1 mmol) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.5 eq) to free the amidine base.

  • Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure imidazole derivative.

Safety and Handling

α-Bromo ketones are potent lachrymators and alkylating agents and must be handled with extreme care in a well-ventilated chemical fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. While specific toxicity data for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is not available, compounds with similar functional groups are known to be hazardous.[12] All reactions should be conducted by trained personnel.

Conclusion

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate serves as an exemplary building block for the efficient synthesis of diverse heterocyclic systems. The protocols outlined in this application note for the synthesis of thiazoles, oxazoles, and imidazoles are based on well-established, reliable chemical transformations. These methods provide a straightforward entry into novel chemical matter incorporating the valuable cyclopropane motif, making this reagent a powerful tool for researchers in medicinal chemistry and drug development.

References

  • This document is a synthetically derived guide and does not correspond to a single published article.
  • Al-Azzawi, E. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at SSRN 3564906. [Link]

  • Talele, T. T. (2016). The “cyclopropyl fragment” is a versatile player in medicinal chemistry. Journal of medicinal chemistry, 59(19), 8712-8756. [Link]

  • No direct reference available for this specific protocol.
  • No direct reference available for this specific protocol.
  • Wikipedia. α-Halo ketone. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Carson, C. A., & Kerr, M. A. (2009). Heterocycles from cyclopropanes: applications in natural product synthesis. Chemical Society Reviews, 38(11), 3051-3060. [Link]

  • No direct reference available for this specific protocol.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • No direct reference available for this specific protocol.
  • PubChem. Methyl cyclopropanecarboxylate. National Center for Biotechnology Information. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Macmillan Group. Oxazole. [Link]

  • Phipps, R. J., et al. (2022). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. Journal of the American Chemical Society, 144(37), 17169-17178. [Link]

  • Ghorbani‐Vaghei, R., & Malaekehpour, S. M. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. ChemistrySelect, 2(28), 8879-8884. [Link]

  • No direct reference available for this specific protocol.
  • No direct reference available for this specific protocol.
  • No direct reference available for this specific protocol.
  • No direct reference available for this specific protocol.
  • Sci-Hub. ChemInform Abstract: Heterocycles from Cyclopropanes: Applications in Natural Product Synthesis. [Link]

  • YouTube. synthesis of thiazoles. [Link]

  • ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

  • No direct reference available for this specific protocol.
  • CUTM Courseware. Thiazole. [Link]

Sources

The Versatile Reactivity of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate: A Gateway to Novel Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. The strategic incorporation of unique structural motifs can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. Among these, the cyclopropyl group has garnered considerable attention for its ability to impart conformational rigidity and improve metabolic stability in drug candidates. When coupled with a reactive α-bromoacetyl handle, as in methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, a powerful and versatile building block emerges, offering a gateway to a diverse array of complex molecules, particularly spirocyclic systems of high interest in drug discovery.

This technical guide provides an in-depth exploration of the reactivity of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate with various nucleophiles. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution, empowering researchers, scientists, and drug development professionals to harness the synthetic potential of this valuable intermediate.

Understanding the Reactivity Landscape

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate possesses two key electrophilic sites susceptible to nucleophilic attack: the carbon atom of the carbonyl group and, more significantly, the α-carbon bearing the bromine atom. The bromine atom, being a good leaving group, renders the adjacent carbon highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility in synthetic chemistry.

The reaction pathway is largely dictated by the nature of the nucleophile and the reaction conditions. Simple intermolecular nucleophilic substitution reactions are common with a variety of nucleophiles. However, the true synthetic elegance of this substrate is often revealed in intramolecular reactions, where a nucleophilic moiety tethered to the initial substitution product can undergo a subsequent cyclization, leading to the formation of intricate spirocyclic frameworks.

PART 1: Intermolecular Nucleophilic Substitution with Primary Amines

A fundamental application of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is the straightforward SN2 reaction with primary amines. This reaction serves as an efficient method for introducing an aminoacetylcyclopropane carboxylate moiety into a molecule.

Mechanistic Insight

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic α-carbon, displacing the bromide ion in a single, concerted step. The presence of a non-nucleophilic base is often employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the amine nucleophile.

sn2_mechanism reac1 Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate ts Transition State reac1->ts Nucleophilic Attack reac2 R-NH₂ (Primary Amine) reac2->ts prod1 Methyl 1-(2-(alkylamino)acetyl)cyclopropanecarboxylate ts->prod1 Bromide Departure prod2 HBr ts->prod2 spiro_synthesis start Methyl 1-(2-bromoacetyl) cyclopropanecarboxylate intermediate Intermediate: Methyl 1-(2-((2-methoxy-2-oxoethyl)amino)acetyl) cyclopropanecarboxylate start->intermediate Sɴ2 Reaction reagent + Methyl Glycinate (H₂N-CH₂-CO₂Me) product Spiro[cyclopropane-1,3'-pyrrolidin] -2',5'-dione intermediate->product Lactam Formation cyclization Intramolecular Cyclization (Heat/Base)

Application Notes and Protocols for N-alkylation using Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the Cyclopropyl Moiety in N-Alkylamines

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules.[1][2] The introduction of specific alkyl groups allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. Within the landscape of medicinal chemistry, the cyclopropane ring has emerged as a highly valuable structural motif.[3] Its unique conformational rigidity and electronic properties can impart favorable characteristics to drug candidates, such as enhanced metabolic stability and improved binding to biological targets.[3]

This application note provides a detailed protocol and scientific rationale for the N-alkylation of primary and secondary amines using Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate , a bifunctional reagent that introduces a desirable cyclopropylcarbonylmethyl substituent. This protocol is designed to be a robust starting point for researchers in drug discovery and development, offering insights into the reaction mechanism, optimization strategies, and characterization of the resulting N-alkylated products.

Reagent Overview: Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Compound Name CAS Number Molecular Formula Molecular Weight Structure
Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate2206688-62-0C₇H₉BrO₃221.05 g/mol Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

This reagent is an α-bromo ketone, a class of compounds known to be effective electrophiles for the alkylation of nucleophiles such as amines. The presence of the ester functionality offers a potential site for further synthetic elaboration.

Reaction Mechanism and Scientific Rationale

The N-alkylation of an amine with Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom.

N_Alkylation_Mechanism reagents Amine (R-NH₂) + Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate transition_state Transition State [Amine...C-Br bond forming/breaking] reagents->transition_state Nucleophilic Attack product N-alkylated Product + HBr transition_state->product salt Protonated Base + Br⁻ product->salt Acid-Base Reaction base Base (e.g., K₂CO₃, Et₃N)

Caption: General mechanism for the SN2 N-alkylation reaction.

A key consideration in the N-alkylation of primary amines is the potential for over-alkylation to form tertiary amines or even quaternary ammonium salts.[4] The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event. To mitigate this, the following strategies are often employed:

  • Use of Excess Amine: Employing a stoichiometric excess of the primary amine favors the reaction with the alkylating agent over the subsequent reaction of the product.

  • Choice of Base: A non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction without competing with the amine nucleophile. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

Detailed Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of a primary or secondary amine with Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials:

  • Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

  • Amine (primary or secondary)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (2.0 equivalents for primary amines to minimize dialkylation, 1.0 equivalent for secondary amines).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents) to the flask. Add a suitable volume of anhydrous acetonitrile or DMF to achieve a concentration of the limiting reagent of approximately 0.1-0.5 M.

  • Addition of Alkylating Agent: While stirring the mixture at room temperature, add a solution of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (1.0 equivalent) in the same solvent dropwise over 5-10 minutes.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature. If potassium carbonate was used, filter the solid salts and wash with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure. If triethylamine was used, directly concentrate the reaction mixture.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts. Wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

Experimental_Workflow start 1. Reaction Setup: Amine, Base, Solvent add_reagent 2. Add Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate start->add_reagent react 3. Heat and Monitor by TLC add_reagent->react workup 4. Cool, Filter/Concentrate react->workup extract 5. Extraction with DCM and Washes workup->extract purify 6. Dry, Concentrate, and Purify by Chromatography extract->purify product Pure N-alkylated Product purify->product

Caption: A streamlined workflow for the N-alkylation protocol.

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated product can be confirmed by a combination of standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. Key signals to look for in the ¹H NMR spectrum include the disappearance of the N-H proton (for primary amines) and the appearance of a new methylene singlet adjacent to the carbonyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and ester.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Insufficiently reactive amine; Low reaction temperature; Inactive alkylating agent.Increase the reaction temperature; Use a more polar solvent like DMF; Check the purity of the alkylating agent.
Formation of multiple products (over-alkylation) Use of a primary amine with insufficient excess; Highly reactive amine.Increase the stoichiometric excess of the primary amine (e.g., to 3-5 equivalents); Perform the reaction at a lower temperature.
Side reactions Presence of other nucleophilic functional groups in the amine substrate.Protect other nucleophilic groups before the N-alkylation step.

Conclusion

The N-alkylation of amines using Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate provides a reliable method for the introduction of a valuable cyclopropyl-containing moiety into a wide range of molecular scaffolds. The protocol described herein, based on established principles of SN2 reactions, offers a robust starting point for synthetic chemists. Careful control of stoichiometry and reaction conditions is key to achieving high yields and minimizing side products, particularly when working with primary amines. This methodology represents a valuable tool for the generation of novel chemical entities for drug discovery and development programs.

References

  • Torosyan, G. H. The selective n-alkylation of monoethanolamine in PTC condition. MOJ Bioorg. Org. Chem.2018, 2 (1), 19-21.
  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Salvatore, R. N.; Nagle, A. S.; Schmidt, S. E.; Jung, K. W. Cesium Hydroxide Promoted Selective N-Alkylation of Amines. Org. Lett.1999, 1 (12), 1893–1896.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • Wikipedia. Amine alkylation. [Link]

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Application Notes and Protocols for Protein Bioconjugation Using Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Reagent for Stable and Precise Protein Modification

In the evolving landscape of bioconjugation, the pursuit of reagents that offer a balance of reactivity, selectivity, and stability is paramount. Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate emerges as a compelling tool for researchers in protein chemistry and drug development. This reagent uniquely combines the well-established cysteine-reactive bromoacetyl group with a rigid cyclopropane linker. The incorporation of a cyclopropane moiety is a strategic design choice aimed at enhancing the metabolic stability and conformational rigidity of the resulting bioconjugate.[1][2] This feature is particularly advantageous in the development of therapeutics like antibody-drug conjugates (ADCs), where linker stability directly impacts efficacy and safety.[3][4][5]

These application notes provide a comprehensive guide to utilizing methyl 1-(2-bromoacetyl)cyclopropanecarboxylate for the selective modification of cysteine residues in proteins. We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline methods for the characterization of the final conjugate.

Scientific Principles and Reagent Advantages

The bioconjugation strategy with methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is predicated on the selective alkylation of the sulfhydryl group of cysteine residues by the bromoacetyl moiety. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a highly stable thioether bond.[6]

Key Advantages:
  • Cysteine Selectivity: Under controlled pH conditions, the bromoacetyl group exhibits high reactivity towards the nucleophilic thiol of cysteine, minimizing off-target modifications of other amino acid residues.

  • Thioether Bond Stability: The resulting thioether linkage is significantly more stable than, for instance, the thiosuccinimidyl linkage formed from maleimide-based reagents, which can be susceptible to retro-Michael reactions and thiol exchange in biological environments.[7]

  • Enhanced Metabolic Stability: The cyclopropane ring is resistant to many common metabolic degradation pathways, which can contribute to a longer in vivo half-life of the bioconjugate.[2]

  • Conformational Rigidity: The rigid nature of the cyclopropane linker can influence the spatial orientation of the conjugated molecule, which can be beneficial for optimizing interactions with its biological target.[1]

Reaction Mechanism

The reaction proceeds through a straightforward SN2 mechanism. The deprotonated thiolate anion of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This leads to the displacement of the bromide leaving group and the formation of a stable carbon-sulfur (thioether) bond.

Caption: Reaction of a protein cysteine with methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Experimental Protocols

Protein Preparation

For successful and specific conjugation, the target cysteine residue(s) must be in a reduced, free thiol state.

  • Step 1.1: Disulfide Bond Reduction (if necessary): If the target cysteine is involved in a disulfide bond, a reduction step is required.

    • Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • Add a 10-20 fold molar excess of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not require removal before conjugation.

    • Incubate for 1-2 hours at room temperature or 30 minutes at 37°C.

  • Step 1.2: Removal of Reducing Agent (if using DTT):

    • Remove DTT using a desalting column or dialysis against a nitrogen-purged buffer (e.g., PBS, pH 7.4).

Reagent Preparation
  • Prepare a stock solution of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (e.g., 10-20 mM) in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Note: Prepare the stock solution fresh before each use to avoid hydrolysis of the bromoacetyl group.

Bioconjugation Reaction

The following is a general protocol. Optimal conditions may vary depending on the protein.

  • Step 3.1: Reaction Setup:

    • Adjust the pH of the protein solution to 7.5-8.5 using a suitable buffer (e.g., phosphate or borate buffer). The slightly basic pH facilitates the deprotonation of the cysteine thiol, increasing its nucleophilicity.

    • Add the desired molar excess of the methyl 1-(2-bromoacetyl)cyclopropanecarboxylate stock solution to the protein solution. A 5-20 fold molar excess is a good starting point.

  • Step 3.2: Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Step 3.3: Quenching the Reaction:

    • Add a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of ~50 mM to quench any unreacted reagent. Incubate for 30 minutes.

Purification of the Bioconjugate
  • Remove the excess reagent and byproducts by:

    • Size-Exclusion Chromatography (SEC): This is a common method for separating the larger protein conjugate from smaller molecules.

    • Dialysis or Buffer Exchange: Extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) is also effective.

Workflow Diagram

Bioconjugation Workflow Start Start: Protein with Cysteine(s) Reduction Disulfide Reduction (if needed) (e.g., TCEP, DTT) Start->Reduction Purify_Protein Removal of Reducing Agent (e.g., Desalting Column) Reduction->Purify_Protein Conjugation Bioconjugation Reaction (pH 7.5-8.5, RT, 1-4h) Purify_Protein->Conjugation Reagent_Prep Prepare Reagent Stock Solution (Fresh in DMF/DMSO) Reagent_Prep->Conjugation Quench Quench Reaction (e.g., L-cysteine) Conjugation->Quench Purify_Conjugate Purification of Conjugate (e.g., SEC, Dialysis) Quench->Purify_Conjugate Characterization Characterization of Conjugate (SDS-PAGE, MS, HPLC) Purify_Conjugate->Characterization End End: Purified Bioconjugate Characterization->End

Caption: Experimental workflow for protein bioconjugation.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) or label-to-protein ratio.

Technique Purpose Expected Outcome
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation.A band shift to a higher molecular weight for the conjugated protein compared to the unmodified protein.
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) To determine the precise mass of the conjugate and calculate the number of attached linkers.A mass spectrum showing peaks corresponding to the unmodified protein and the protein with one or more attached linkers.
Reverse-Phase HPLC (RP-HPLC) To assess the purity and homogeneity of the conjugate.A shift in retention time for the conjugated protein, with the peak area providing an indication of purity.
UV-Vis Spectroscopy To determine protein concentration and, if the payload has a distinct absorbance, to estimate the degree of labeling.An increase in absorbance at a specific wavelength if the attached molecule has a chromophore.

Troubleshooting

Problem Potential Cause Suggested Solution
Low conjugation efficiency Incomplete reduction of disulfide bonds.Increase the concentration of the reducing agent or the incubation time. Use TCEP instead of DTT.
Cysteine residue is not accessible.Consider partial denaturation of the protein. Note that this may affect protein activity.
Reagent has hydrolyzed.Prepare the reagent stock solution immediately before use.
Non-specific labeling Reaction pH is too high, leading to modification of other residues like lysine.Lower the reaction pH to 7.0-7.5.
Presence of other reactive nucleophiles in the buffer.Use a non-nucleophilic buffer such as phosphate or HEPES.
Protein aggregation/precipitation The conjugate is less soluble than the native protein.Perform the conjugation at a lower protein concentration. Include solubility-enhancing excipients in the buffer.

Conclusion

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a valuable reagent for the site-specific modification of proteins at cysteine residues. The resulting stable thioether bond and the advantageous properties of the cyclopropane linker make it an excellent choice for the development of robust bioconjugates for research and therapeutic applications. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this reagent to advance their bioconjugation strategies.

References

  • Giese, M. (2025). Mitigating ADC Toxicities With Linker-Payload Design. [Video]. YouTube. Available at: [Link]

  • [Author(s) Redacted for bioRxiv]. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. Available at: [Link]

  • [Author(s) Redacted]. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Source Redacted]. Available at: [Link]

  • [Author(s) Redacted]. (2023). DNA-Conjugated Cyclopropane Derivatives Constructed from Sulfonium Ylides with α,β-Unsaturated Ketones. PubMed. Available at: [Link]

  • [Author(s) Redacted]. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. National Institutes of Health. Available at: [Link]

  • Mills, B. et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • [Author(s) Redacted]. (2025). Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. National Institutes of Health. Available at: [Link]

  • [Author(s) Redacted]. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • [Author(s) Redacted]. (2025). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation. [Source Redacted]. Available at: [Link]

  • [Author(s) Redacted]. (2021). Biosynthesis of cyclopropane in natural products. Royal Society of Chemistry. Available at: [Link]

  • Tata, R. R. et al. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. Available at: [Link]

  • Johnson, J. D. et al. (2022). Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. [Video]. YouTube. Available at: [Link]

  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. Available at: [Link]

  • [Patent Holder]. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid. Google Patents.
  • Ashida, Y. et al. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. Available at: [Link]

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Application Note: Site-Specific Cysteine Modification with Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Advancing Bioconjugation with a Novel Cysteine-Reactive Probe

Site-specific protein modification is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics, diagnostics, and research tools.[1] The ability to introduce specific functionalities at precise locations within a protein's structure is paramount for creating homogenous and effective bioconjugates.[2] Among the amino acids targeted for such modifications, cysteine is particularly favored due to the unique nucleophilicity of its thiol side chain, which allows for highly selective reactions under mild conditions.[3]

This application note introduces Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, a novel reagent designed for the site-specific alkylation of cysteine residues in proteins and peptides. This reagent uniquely combines a highly reactive bromoacetyl group, a well-established electrophile for targeting cysteine thiols, with a cyclopropane moiety.[4][5] The incorporation of a cyclopropane ring is a strategic design element intended to confer unique properties to the resulting bioconjugate, such as increased metabolic stability and conformational rigidity, which are highly desirable in drug development.[6][7]

Herein, we provide a comprehensive guide to the use of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, including the underlying chemical principles, a detailed experimental protocol for protein modification, and methods for the characterization and purification of the resulting conjugate.

Chemical Principle and Reaction Mechanism

The specific modification of cysteine residues by Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is achieved through an irreversible nucleophilic substitution reaction (SN2). The key steps are outlined below:

  • Deprotonation of the Cysteine Thiol: The reaction is typically performed at a pH slightly above the pKa of the cysteine thiol group (~8.5), leading to the formation of a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of the bromoacetyl group.

  • Displacement of the Bromide Leaving Group: This attack results in the displacement of the bromide ion, forming a stable thioether bond between the cysteine residue and the reagent.

The strained three-membered ring of the cyclopropane moiety is preserved during this reaction, imparting its unique structural and chemical properties to the modified protein.[8] The presence of the cyclopropyl group can influence the local conformation of the protein and may enhance its resistance to enzymatic degradation.[6]

Reaction Mechanism Diagram

Caption: Cysteine modification mechanism.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the site-specific modification of a model protein containing an accessible cysteine residue.

Materials and Reagents
  • Protein: A purified protein with at least one accessible cysteine residue (e.g., Bovine Serum Albumin, a custom-engineered protein).

  • Modification Reagent: Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE system, Mass Spectrometer (ESI-MS or MALDI-TOF).

Protocol: Cysteine-Specific Protein Modification
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to free up cysteine residues for modification, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour. Note: TCEP is preferred over DTT as it does not contain a free thiol that could react with the modification reagent.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate in a water-miscible organic solvent such as DMSO or DMF. This should be prepared fresh before each use.

  • Modification Reaction:

    • Add the modification reagent stock solution to the protein solution to achieve a 5 to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring. For less reactive cysteines, the incubation time can be extended to 4 hours or the temperature can be increased to 37°C.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 50 mM. This will react with any unreacted modification reagent.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove the excess reagent and byproducts by either size-exclusion chromatography (SEC) or dialysis.

    • SEC: Equilibrate the column with PBS, pH 7.4, and elute the protein. The modified protein will elute in the initial fractions.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against PBS, pH 7.4, with at least three buffer changes.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Purified Protein Protein_Prep 1. Protein Preparation (Dissolve in Reaction Buffer) Start->Protein_Prep Reduction 2. Reduction (Optional) (Add TCEP, Incubate) Protein_Prep->Reduction Reagent_Prep 3. Reagent Preparation (Prepare Stock Solution) Reduction->Reagent_Prep Modification 4. Modification Reaction (Add Reagent, Incubate) Reagent_Prep->Modification Quenching 5. Quenching (Add L-cysteine) Modification->Quenching Purification 6. Purification (SEC or Dialysis) Quenching->Purification Analysis 7. Analysis (SDS-PAGE, Mass Spectrometry) Purification->Analysis End End: Purified Modified Protein Analysis->End

Caption: Step-by-step experimental workflow.

Characterization and Validation

It is crucial to verify the successful modification of the target protein and to determine the extent of labeling. The following analytical techniques are recommended:

SDS-PAGE Analysis
  • Run both the unmodified and modified protein samples on an SDS-PAGE gel.

  • While the mass increase from the modification (approximately 183 Da) is unlikely to cause a noticeable shift in the protein's migration, this analysis is essential to confirm the integrity of the protein after the modification process.

Mass Spectrometry
  • Mass spectrometry is the most definitive method for confirming the modification and determining the degree of labeling.[9]

  • Intact Protein Analysis: Analyze the unmodified and modified protein samples by ESI-MS or MALDI-TOF. The mass spectrum of the modified protein should show an increase in mass corresponding to the number of attached modifying groups.

  • Peptide Mapping: For more detailed analysis, the protein can be digested with a protease (e.g., trypsin) followed by LC-MS/MS analysis.[10] This will allow for the identification of the specific cysteine residue(s) that have been modified.

Analytical TechniquePurposeExpected Outcome
SDS-PAGE Assess protein integrityNo significant degradation or aggregation bands.
Intact Mass Spectrometry Confirm modification and determine labeling efficiencyA mass shift corresponding to the covalent addition of the reagent.
Peptide Mapping (LC-MS/MS) Identify the specific site(s) of modificationIdentification of peptides containing the modified cysteine residue.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Modification Efficiency - Insufficient reagent concentration- Inaccessible cysteine residue- Reagent degradation- Increase the molar excess of the reagent.- Ensure the protein is properly folded and the target cysteine is solvent-exposed.- Prepare fresh reagent stock solution immediately before use.
Non-specific Modification - Reaction pH is too high- Prolonged reaction time- Lower the reaction pH to 7.0-7.2.- Reduce the incubation time.
Protein Precipitation - High concentration of organic solvent from reagent stock- Protein instability under reaction conditions- Use a more concentrated stock solution to minimize the volume of organic solvent added.- Perform the reaction at a lower temperature (4°C).

Conclusion

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate represents a promising new tool for the site-specific modification of proteins. Its bromoacetyl functional group allows for efficient and selective alkylation of cysteine residues under mild conditions. The integral cyclopropane moiety offers the potential for enhanced metabolic stability and conformational constraint, making this reagent particularly attractive for applications in drug discovery and development. The protocols and analytical methods outlined in this application note provide a robust framework for researchers to successfully employ this novel reagent in their bioconjugation strategies.

References

  • Cohen, M. A. et al. Tetrahedron Letters31, 7223-7226 (1990).
  • Ketone Pharma.
  • Zhou, C. et al. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones.
  • Proctor, D. J. et al. Alkyl cyclopropyl ketones in catalytic formal [3 + 2] cycloadditions: The role of SmI2 catalyst stabilization.
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  • Liko, I. et al. Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry87, 10449-10455 (2015).
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Application Notes and Protocols for Cysteine Residue Labeling using Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Tool for Cysteine-Specific Modification

The selective labeling of cysteine residues in proteins is a cornerstone of modern proteomics and drug development.[1] The unique nucleophilicity of the cysteine thiol group allows for its specific modification with electrophilic reagents, enabling the attachment of probes for imaging, affinity purification, or the study of protein structure and function.[1][2] While a variety of reagents exist for this purpose, the development of novel probes with unique properties remains a key area of research. This document introduces Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate as a promising reagent for the selective and efficient labeling of cysteine residues.

The α-bromoacetyl moiety provides a reactive electrophilic center for covalent modification of the cysteine thiol, while the cyclopropanecarboxylate group offers a compact and rigid scaffold that may confer unique properties to the labeled protein, such as altered steric hindrance or modified biophysical characteristics. The strained three-membered cyclopropane ring is a valuable intermediate in various chemical reactions and a building block in the synthesis of more complex molecules.[3] This application note provides a comprehensive guide to the use of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, from its proposed synthesis to detailed protocols for protein labeling and subsequent analysis.

Chemical Properties and Proposed Synthesis

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is an ester derivative of a cyclopropane carboxylic acid.[3] The key reactive feature of this molecule is the α-bromo ketone, which is susceptible to nucleophilic attack by the thiol group of cysteine. The cyclopropane ring introduces conformational rigidity, which may be advantageous in certain applications.

While not a commercially available reagent at present, a plausible synthesis can be envisioned based on established organic chemistry principles. The following is a proposed synthetic route:

Synthesis_of_Methyl_1-(2-bromoacetyl)cyclopropanecarboxylate cluster_0 Step 1: Friedel-Crafts Acylation Methyl_cyclopropanecarboxylate Methyl cyclopropanecarboxylate Intermediate_1 Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Methyl_cyclopropanecarboxylate->Intermediate_1 Bromoacetyl_chloride Bromoacetyl chloride Bromoacetyl_chloride->Intermediate_1 AlCl3 AlCl3 AlCl3->Intermediate_1 (Lewis Acid Catalyst)

Caption: Proposed synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

This proposed one-step synthesis involves the Friedel-Crafts acylation of methyl cyclopropanecarboxylate with bromoacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction would install the bromoacetyl group onto the cyclopropane ring.

Mechanism of Cysteine Labeling

The labeling of cysteine residues with Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of the deprotonated cysteine thiol (thiolate) acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine. The bromine atom, being a good leaving group, is displaced, resulting in the formation of a stable thioether bond.

Cysteine_Labeling_Mechanism Reagent Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Br-CH₂-C(=O)-C₃H₄-COOCH₃ Labeled_Protein Labeled Protein Protein-S-CH₂-C(=O)-C₃H₄-COOCH₃ Reagent->Labeled_Protein HBr HBr Reagent->HBr Cysteine Protein-Cysteine Protein-SH Thiolate Protein-Thiolate Protein-S⁻ Cysteine->Thiolate Deprotonation (pH > pKa) Thiolate:f0->Reagent:f0 Nucleophilic Attack (SN2)

Caption: Mechanism of cysteine alkylation.

The efficiency of this reaction is pH-dependent. A pH slightly above the pKa of the cysteine thiol (around 8.5) will favor the formation of the more nucleophilic thiolate anion, thus increasing the reaction rate. However, at very high pH, the risk of side reactions with other nucleophilic amino acid residues, such as lysine, increases. Therefore, a pH range of 7.0-8.5 is generally recommended.

Experimental Protocols

A. Preparation of Reagents and Buffers

1. Reagent Stock Solution:

  • Prepare a 100 mM stock solution of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate in a water-miscible organic solvent such as DMSO or DMF.

  • Store the stock solution at -20°C, protected from light and moisture.

2. Labeling Buffer:

  • A common labeling buffer is 50 mM Tris or phosphate buffer, pH 7.5, containing 150 mM NaCl.[4]

  • For proteins with disulfide bonds that need to be reduced prior to labeling, include a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a final concentration of 1-5 mM. Note: Do not use DTT (dithiothreitol) as it contains a free thiol and will react with the labeling reagent.[4][5]

B. Protein Labeling Protocol

This protocol is a general guideline and should be optimized for each specific protein.

  • Protein Preparation:

    • Dissolve the protein of interest in the labeling buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds, add TCEP to the desired final concentration and incubate for 30-60 minutes at room temperature to reduce the cysteines.

  • Labeling Reaction:

    • Add the Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate stock solution to the protein solution to achieve the desired molar excess of the reagent over cysteine residues. A starting point is a 10 to 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. Protect the reaction from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a small molecule thiol such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM. This will react with any excess labeling reagent.

  • Purification of the Labeled Protein:

    • Remove the excess labeling reagent and quenching agent by size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.

    • The choice of purification method will depend on the protein size and the volume of the sample.

Labeling_Workflow Start Start Protein_Prep Protein Preparation (Dissolve in Labeling Buffer) Start->Protein_Prep Reduction Reduction (optional) (Add TCEP) Protein_Prep->Reduction Labeling Labeling Reaction (Add Reagent) Reduction->Labeling Incubation Incubation (RT or 4°C) Labeling->Incubation Quenching Quenching (Add DTT/BME) Incubation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Analysis Analysis (MS, SDS-PAGE) Purification->Analysis End End Analysis->End

Caption: General workflow for cysteine labeling.

C. Optimization and Troubleshooting
ParameterRecommendationRationale & Troubleshooting
pH 7.0 - 8.5Balances reaction rate with specificity. Lower pH can slow the reaction, while higher pH can lead to off-target labeling of lysine.
Reagent:Protein Ratio 10-20 fold molar excessA good starting point. If labeling is incomplete, increase the ratio. If aggregation occurs, decrease the ratio.
Reaction Time 1-2 hours at RT or overnight at 4°CLonger incubation may be needed for less accessible cysteines. Monitor reaction progress by MS if possible.
Temperature Room temperature or 4°CLower temperatures can reduce protein degradation and aggregation but will slow the reaction rate.

Validation of Labeling

It is crucial to validate the success and specificity of the labeling reaction. Mass spectrometry is a powerful tool for this purpose.[2]

A. Mass Spectrometry Analysis
  • Intact Protein Analysis:

    • Analyze the purified labeled protein by ESI-MS.

    • A successful labeling will result in a mass shift corresponding to the addition of the Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate moiety (mass of C₇H₉BrO₃ - Br + H = 154.06 Da).

    • The number of additions can be determined from the mass spectrum, providing information on the stoichiometry of labeling.

  • Peptide Mapping:

    • For more detailed analysis, digest the labeled protein with a protease such as trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified cysteine-containing peptides by their characteristic mass shift.

    • MS/MS fragmentation can be used to confirm the site of modification.

B. SDS-PAGE Analysis
  • While not quantitative, running the labeled and unlabeled protein on an SDS-PAGE gel can provide a qualitative assessment.

  • If the labeling reagent is fluorescent or can be tagged with a fluorescent probe, the gel can be imaged to visualize the labeled protein.

Conclusion

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate represents a potentially valuable addition to the chemical proteomics toolbox for cysteine labeling. Its rigid cyclopropane core and reactive α-bromoacetyl group offer a unique combination for modifying proteins. The protocols and guidelines presented here, based on established principles of cysteine alkylation, provide a solid foundation for researchers to explore the utility of this novel reagent. As with any new chemical probe, careful optimization and rigorous validation are paramount to ensure reliable and reproducible results.

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Application Notes and Protocols for the Development of Covalent Inhibitors with Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Covalent Inhibition and the Promise of Strained Ring Electrophiles

The paradigm of drug discovery has witnessed a significant resurgence in the development of covalent inhibitors, molecules that form a stable, covalent bond with their biological target.[1][2] This irreversible mode of action can offer distinct advantages, including prolonged duration of action, enhanced potency, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors.[2][3] Historically, concerns about off-target toxicity hampered the exploration of covalent drugs.[4] However, a deeper understanding of the underlying principles of reactivity and selectivity has led to the rational design of a new generation of highly targeted and effective covalent therapeutics.[5]

A key element in the design of a successful covalent inhibitor is the "warhead," the electrophilic functional group responsible for reacting with a nucleophilic amino acid residue (most commonly cysteine) on the target protein.[6] The reactivity of the warhead must be finely tuned – sufficiently reactive to engage its target efficiently but not so reactive as to cause widespread, non-specific modification of other biomolecules.

This application note focuses on a particularly intriguing class of electrophiles: those containing strained ring systems. Specifically, we will explore the synthesis and application of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate , a novel warhead that combines the classic reactivity of an α-bromoketone with the unique chemical properties imparted by a cyclopropane ring. The inherent ring strain of the cyclopropane moiety can influence the electrophilicity of the adjacent carbonyl group, potentially offering a unique reactivity profile for targeted covalent inhibition.[7]

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis of this novel warhead, detailed protocols for its characterization, and its application in the development of covalent inhibitors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established scientific principles.

Section 1: Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

The synthesis of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a two-step process, beginning with the preparation of the precursor, methyl 1-acetylcyclopropanecarboxylate, followed by its selective alpha-bromination.

Synthesis of Methyl 1-acetylcyclopropanecarboxylate

While a direct, one-pot synthesis of methyl 1-acetylcyclopropanecarboxylate is not prominently described in the literature, a reliable approach involves the synthesis of 1-acetylcyclopropanecarboxylic acid followed by esterification. A method for synthesizing the acid has been reported, starting from ethyl acetoacetate.[8]

Protocol 1: Synthesis of 1-acetylcyclopropanecarboxylic acid (Adapted from patent literature)

  • Reaction Scheme: This reaction proceeds via a cyclopropanation of an enolate derived from ethyl acetoacetate.

  • Reagents and Materials:

    • Ethyl acetoacetate

    • 1,2-dibromoethane

    • Sodium hydroxide

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

    • Diethyl ether

    • Hydrochloric acid

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a vigorously stirred solution of sodium hydroxide in water, add the phase-transfer catalyst.

    • Slowly add a mixture of ethyl acetoacetate and 1,2-dibromoethane to the reaction mixture.

    • Stir the reaction vigorously at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

    • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.

    • Extract the acidified aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-acetylcyclopropanecarboxylic acid.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Esterification of 1-acetylcyclopropanecarboxylic acid

  • Reaction Scheme: Fischer esterification of the carboxylic acid to the corresponding methyl ester.[9]

  • Reagents and Materials:

    • 1-acetylcyclopropanecarboxylic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated solution)

    • Brine

    • Magnesium sulfate (anhydrous)

    • Dichloromethane

  • Procedure:

    • Dissolve 1-acetylcyclopropanecarboxylic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the reaction mixture for several hours, monitoring for the disappearance of the starting material by TLC.

    • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude methyl 1-acetylcyclopropanecarboxylate by vacuum distillation or column chromatography.

Alpha-Bromination of Methyl 1-acetylcyclopropanecarboxylate

The final step is the selective bromination at the alpha-position of the ketone. Several methods are available for the alpha-bromination of ketones, with the use of bromine in an acidic medium or N-bromosuccinimide (NBS) being common choices.[2] The reaction with bromine typically proceeds via an enol intermediate.[2]

Protocol 3: Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

  • Reaction Scheme: Acid-catalyzed alpha-bromination of the ketone.

  • Reagents and Materials:

    • Methyl 1-acetylcyclopropanecarboxylate

    • Acetic acid (glacial)

    • Bromine

    • Sodium thiosulfate (aqueous solution)

    • Sodium bicarbonate (saturated solution)

    • Diethyl ether

    • Brine

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • Dissolve methyl 1-acetylcyclopropanecarboxylate in glacial acetic acid in a flask protected from light.

    • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for several hours, monitoring the disappearance of the starting material by TLC.

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude methyl 1-(2-bromoacetyl)cyclopropanecarboxylate by column chromatography on silica gel.

Safety Precautions:

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • α-Bromoketones are lachrymators and skin irritants. Handle the product in a fume hood and wear appropriate PPE.

  • Always neutralize acidic and basic solutions before disposal.

Section 2: Characterization and Reactivity Assessment

Once synthesized, it is crucial to thoroughly characterize the warhead and assess its reactivity to understand its potential as a covalent inhibitor.

Structural Characterization

The identity and purity of the synthesized methyl 1-(2-bromoacetyl)cyclopropanecarboxylate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and ketone groups.

Reactivity Assessment with a Model Nucleophile

To gauge the intrinsic reactivity of the warhead, a reaction with a model thiol, such as glutathione (GSH), is commonly performed. This provides a preliminary indication of its potential for off-target reactivity.

Protocol 4: Glutathione (GSH) Reactivity Assay

  • Principle: The rate of disappearance of the warhead or the formation of the GSH adduct is monitored over time.

  • Reagents and Materials:

    • Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

    • Glutathione (GSH)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile

    • LC-MS system

  • Procedure:

    • Prepare stock solutions of the warhead in a suitable organic solvent (e.g., acetonitrile) and GSH in PBS.

    • Initiate the reaction by mixing the warhead and GSH solutions in PBS at a defined concentration (e.g., 10 µM each) at a constant temperature (e.g., 37 °C).

    • At various time points, quench aliquots of the reaction mixture with an excess of a quenching agent (e.g., formic acid) and analyze by LC-MS.

    • Monitor the decrease in the peak area of the warhead and the increase in the peak area of the GSH adduct over time.

    • Calculate the second-order rate constant for the reaction.

Section 3: Application in Covalent Inhibitor Development

Once the warhead's synthesis and basic reactivity are established, it can be incorporated into a scaffold that provides non-covalent binding affinity for a target protein. The resulting covalent inhibitor must then be rigorously evaluated.

Biochemical Characterization of Covalent Inhibition

Biochemical assays are essential to determine the potency and mechanism of inhibition.

Protocol 5: Determination of IC₅₀ and Time-Dependence

  • Principle: The concentration of the inhibitor required to reduce the activity of the target enzyme by 50% (IC₅₀) is determined at different pre-incubation times. A time-dependent decrease in IC₅₀ is indicative of covalent inhibition.

  • Reagents and Materials:

    • Target enzyme

    • Substrate for the enzyme

    • Covalent inhibitor

    • Assay buffer

    • Detection reagents (specific to the enzyme assay)

  • Procedure:

    • Pre-incubate the target enzyme with a range of concentrations of the covalent inhibitor for different durations (e.g., 15, 30, 60 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate using a suitable detection method (e.g., fluorescence, absorbance).

    • Plot the enzyme activity against the inhibitor concentration for each pre-incubation time and determine the IC₅₀ value.

    • A shift in the IC₅₀ to lower concentrations with increasing pre-incubation time suggests covalent modification.

Protocol 6: Determination of Kinetic Parameters (k_inact and K_I)

  • Principle: A more detailed kinetic analysis is performed to determine the maximal rate of inactivation (k_inact) and the initial binding affinity (K_I). The ratio k_inact/K_I is a measure of the covalent efficiency of the inhibitor.

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the inhibitor.

    • At different time points, take aliquots of the pre-incubation mixture and add them to the substrate solution to measure the residual enzyme activity.

    • Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line gives the observed rate of inactivation (k_obs).

    • Plot k_obs versus the inhibitor concentration. A hyperbolic fit to this data will yield the values for k_inact (the maximum observed rate at saturating inhibitor concentrations) and K_I (the inhibitor concentration at which the inactivation rate is half-maximal).

Confirmation of Covalent Adduct Formation

Mass spectrometry is the gold standard for confirming the covalent modification of the target protein.

Protocol 7: Intact Protein Mass Spectrometry

  • Principle: The mass of the protein is measured before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent binding.

  • Procedure:

    • Incubate the target protein with an excess of the covalent inhibitor.

    • Remove the excess, unbound inhibitor using a desalting column or dialysis.

    • Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).

    • Compare the mass spectrum of the treated protein with that of the untreated protein to identify the mass shift corresponding to the covalent adduct.

Protocol 8: Peptide Mapping Mass Spectrometry

  • Principle: To identify the specific amino acid residue that has been modified, the protein-inhibitor adduct is digested into smaller peptides, which are then analyzed by mass spectrometry (LC-MS/MS).

  • Procedure:

    • After forming the covalent adduct as in the intact protein analysis, denature, reduce, and alkylate the protein.

    • Digest the protein with a specific protease (e.g., trypsin).

    • Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

    • Search the MS/MS data to identify the peptide containing the mass modification and pinpoint the exact amino acid residue that was modified.

Cellular Assays for Target Engagement and Potency

Ultimately, the efficacy of a covalent inhibitor must be demonstrated in a cellular context.

Protocol 9: Cellular Target Engagement Assay

  • Principle: This assay determines the extent to which the inhibitor modifies its target protein within living cells.

  • Procedure (Competitive Profiling):

    • Treat cells with varying concentrations of the covalent inhibitor for a defined period.

    • Lyse the cells and treat the lysate with a broad-spectrum, alkyne-tagged covalent probe that also reacts with the target of interest.

    • Use click chemistry to attach a reporter tag (e.g., biotin) to the alkyne-tagged probe.

    • Enrich the probe-labeled proteins using streptavidin beads.

    • Analyze the enriched proteins by Western blot or mass spectrometry to quantify the amount of target protein that was not modified by the inhibitor (and was therefore available to react with the probe). A decrease in the probe signal with increasing inhibitor concentration indicates target engagement.

Protocol 10: Cellular Potency Assay

  • Principle: This assay measures the functional consequence of target inhibition in cells.

  • Procedure:

    • Treat cells with a range of concentrations of the covalent inhibitor.

    • Measure a downstream cellular event that is dependent on the activity of the target protein (e.g., phosphorylation of a substrate, cell proliferation, apoptosis).

    • Determine the EC₅₀ value, the concentration of the inhibitor that produces 50% of the maximal cellular response.

Section 4: Data Presentation and Visualization

Quantitative Data Summary
Parameter Description Typical Value Range
IC₅₀ (time-dependent) Concentration for 50% inhibitionVaries with pre-incubation time
k_inact Maximal rate of inactivation0.01 - 1 min⁻¹
K_I Initial binding affinity1 nM - 100 µM
k_inact/K_I Covalent efficiency10³ - 10⁷ M⁻¹s⁻¹
GSH Reactivity Second-order rate constant<100 M⁻¹s⁻¹ (desirable)
Cellular EC₅₀ Concentration for 50% cellular effectVaries with cell type and endpoint
Experimental Workflows and Signaling Pathways

Covalent_Inhibitor_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation Synthesis Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization GSH_Assay GSH Reactivity Assessment Characterization->GSH_Assay IC50_Assay Time-Dependent IC50 Assay GSH_Assay->IC50_Assay Proceed if selectivity is promising Kinetics_Assay kinact/KI Determination IC50_Assay->Kinetics_Assay Mass_Spec Mass Spectrometry (Intact & Peptide Mapping) Kinetics_Assay->Mass_Spec Target_Engagement Cellular Target Engagement Assay Mass_Spec->Target_Engagement Confirm covalent binding Cellular_Potency Cellular Potency (Functional Assay) Target_Engagement->Cellular_Potency

Caption: Workflow for the development of covalent inhibitors.

Covalent_Inhibition_Mechanism E Enzyme (E) EI_noncovalent E•I (Non-covalent complex) E->EI_noncovalent KI (k_on / k_off) I Inhibitor (I) I->EI_noncovalent EI_covalent E-I (Covalent adduct) EI_noncovalent->EI_covalent k_inact

Caption: Mechanism of two-step covalent inhibition.

Conclusion

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate represents a novel and promising electrophilic warhead for the development of targeted covalent inhibitors. Its unique structural features, combining the reactivity of an α-bromoketone with the strained cyclopropane ring, may offer advantages in tuning reactivity and achieving selectivity. The detailed protocols provided in this application note offer a comprehensive guide for researchers to synthesize, characterize, and apply this warhead in their drug discovery programs. By following a systematic and rigorous evaluation process, from biochemical characterization to cellular validation, the full potential of this and other novel covalent warheads can be realized in the quest for more effective and durable therapeutics.

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Application Notes and Protocols: The Strategic Use of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Electrophilic Fragment for Covalent Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel starting points for drug development.[1] By screening small, low molecular weight compounds (fragments), FBDD explores chemical space more efficiently and often yields hits with higher ligand efficiency.[1] Recently, the application of covalent chemistry to FBDD has gained significant traction, offering the potential for increased potency, prolonged target engagement, and the ability to target shallow or challenging binding pockets.[2][3]

This application note details the utility of a novel electrophilic fragment, Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate , in covalent FBDD campaigns. This fragment uniquely combines two key structural features: a strained cyclopropyl ring and a reactive bromoacetyl warhead.

The cyclopropyl group is an increasingly utilized motif in medicinal chemistry.[4] Its rigid, three-dimensional structure can introduce favorable conformational constraints on a molecule, potentially enhancing binding affinity and metabolic stability.[4][5] The inherent strain in the cyclopropane ring can also influence electronic properties and reactivity.[6]

The bromoacetyl group serves as a moderately reactive electrophilic warhead. It can form a stable covalent bond with nucleophilic amino acid residues on a target protein, such as cysteine, lysine, or histidine.[2][7] This covalent interaction can overcome the typically weak affinities of fragment hits, providing a clear and unambiguous signal in screening assays.[8]

By combining these features, Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate offers a unique starting point for the development of potent and selective covalent inhibitors.

Key Advantages of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate in FBDD:

  • Dual Functionality: The cyclopropyl scaffold provides a rigid core for structure-based design and optimization, while the bromoacetyl group enables covalent targeting.

  • Modulated Reactivity: The bromoacetyl warhead offers a balance of reactivity, being stable enough to avoid promiscuous binding but reactive enough to engage with suitably positioned nucleophiles on the target protein.

  • Structural Novelty: The unique combination of a cyclopropyl ring and a bromoacetyl warhead provides access to novel chemical space.

  • Favorable Physicochemical Properties: As a small molecule, it adheres to the "Rule of Three" for fragment design, possessing a low molecular weight, which is a key consideration for building a fragment library.[9]

Covalent FBDD Workflow Overview

The successful implementation of a covalent FBDD campaign using Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate involves a multi-stage process. This workflow is designed to identify and validate true covalent hits while minimizing false positives.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural & Mechanistic Studies cluster_3 Phase 4: Hit-to-Lead Optimization A Fragment Library Preparation (including Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate) B Primary Screening (e.g., Mass Spectrometry or DSF) A->B C Hit Confirmation (Dose-response & Time-dependence) B->C D Orthogonal Assay (e.g., SPR or NMR) C->D E Reactivity Assessment (e.g., Glutathione stability assay) C->E F Site of Covalent Modification (Peptide Mapping MS) D->F G Structural Biology (X-ray Crystallography or Cryo-EM) F->G H Structure-Activity Relationship (SAR) Studies G->H Covalent_Modification Protein Protein-Nu: Fragment HCBrH Protein->Fragment Nucleophilic Attack Adduct Protein-NuCH2C=O Fragment->Adduct Covalent Bond Formation LeavingGroup + Br- Adduct->LeavingGroup

Caption: Mechanism of covalent modification by a bromoacetyl-containing fragment.

Hit-to-Lead Optimization

Once a validated covalent hit is identified, the next stage is to optimize its properties through medicinal chemistry. The cyclopropyl scaffold of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate provides an excellent handle for synthetic elaboration.

Strategies for Optimization:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the hit fragment to explore the chemical space around the binding pocket. Modifications to the cyclopropyl ring or the methyl ester can be used to improve potency and selectivity.

  • Vector-Based Elaboration: Use the initial fragment as an anchor point and grow the molecule into adjacent pockets to increase non-covalent interactions and improve affinity.

  • Warhead Optimization: If necessary, the reactivity of the bromoacetyl warhead can be modulated by introducing electron-donating or -withdrawing groups on the cyclopropyl ring.

Conclusion

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a promising and versatile fragment for covalent FBDD. Its unique combination of a rigid cyclopropyl core and a reactive bromoacetyl warhead provides a valuable starting point for the discovery of novel covalent inhibitors. The detailed protocols and workflows presented in this application note provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery programs. A systematic approach, incorporating orthogonal biophysical techniques and mechanistic studies, will maximize the chances of success in identifying and optimizing potent and selective covalent drug candidates.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the potential challenges and side reactions encountered during its synthesis. Our approach is grounded in established chemical principles to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate typically involves the acylation of methyl 1-cyclopropanecarboxylate. A common method for this transformation is a Friedel-Crafts-type acylation using bromoacetyl bromide or a related bromoacetylating agent in the presence of a Lewis acid catalyst. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is very low. What are the likely causes?

Low yields in the synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.

Possible Cause 1: Deactivated Starting Material or Insufficiently Reactive Conditions

While cyclopropane rings are not aromatic, the C-H bonds can participate in reactions with strong electrophiles. However, the electron-withdrawing nature of the methyl ester group can deactivate the cyclopropane ring towards electrophilic substitution.

  • Troubleshooting:

    • Increase Catalyst Loading: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product can form a complex with it, rendering the catalyst inactive.[1][2]

    • Use a Stronger Lewis Acid: Consider using a more potent Lewis acid, such as aluminum chloride (AlCl₃), if you are currently using a milder one.

    • Elevate Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, be cautious as this can also promote side reactions.

Possible Cause 2: Hydrolysis of Reagents

Bromoacetyl bromide and the Lewis acid catalyst are highly sensitive to moisture.[3] Any water present in the reaction will lead to the decomposition of these reagents, significantly reducing the yield.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Use Fresh Reagents: Use a freshly opened bottle of bromoacetyl bromide and the Lewis acid.

Possible Cause 3: Inefficient Quenching and Work-up

The product, an α-haloketone, can be susceptible to degradation during the work-up procedure.

  • Troubleshooting:

    • Controlled Quenching: Quench the reaction by slowly adding it to ice-cold water or a dilute acid solution to decompose the Lewis acid complex.

    • Efficient Extraction: Promptly extract the product into a suitable organic solvent to minimize its time in the aqueous phase.

FAQ 2: I am observing multiple spots on my TLC, and the desired product is difficult to purify. What are the potential side products?

The formation of multiple products is a common issue in this synthesis. Understanding the potential side reactions is key to mitigating their formation.

Side Product 1: Ring-Opened Products

The strained cyclopropane ring is susceptible to opening under the influence of a strong Lewis acid.[4][5] This can lead to the formation of linear bromo-keto esters.

  • Mechanism of Formation:

    • The Lewis acid coordinates to the carbonyl oxygen of the methyl cyclopropanecarboxylate.

    • This coordination enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack by the bromide ion (from the bromoacetyl bromide or the Lewis acid complex).

    • This results in the opening of the three-membered ring.

  • Prevention and Mitigation:

    • Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the ring-opening pathway, which typically has a higher activation energy.

    • Use a Milder Lewis Acid: Consider using a less aggressive Lewis acid, such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃).

    • Careful Stoichiometry: Use the minimum effective amount of Lewis acid to reduce the likelihood of this side reaction.

Side Product 2: Di-bromoacetylated Product

Although less common in Friedel-Crafts acylations due to the deactivating nature of the acyl group, polyacylation can sometimes occur, especially with highly reactive substrates or harsh reaction conditions.[2][6]

  • Prevention and Mitigation:

    • Control Stoichiometry: Use a 1:1 molar ratio of methyl 1-cyclopropanecarboxylate to bromoacetyl bromide.

    • Slow Addition: Add the bromoacetyl bromide dropwise to the reaction mixture to maintain a low concentration of the acylating agent.

Side Product 3: Hydrolysis Products

As mentioned, hydrolysis of bromoacetyl bromide will produce bromoacetic acid and hydrobromic acid.[3] The product itself can also be hydrolyzed to the corresponding carboxylic acid if exposed to water for extended periods, especially during work-up.

  • Prevention and Mitigation:

    • Strict Anhydrous Conditions: This is the most critical factor in preventing hydrolysis-related side products.

    • Minimize Work-up Time: Perform the aqueous work-up and extraction as quickly as possible.

Experimental Protocols

General Protocol for the Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

This is a generalized procedure based on established principles of Friedel-Crafts acylation. Optimization may be required.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Lewis Acid Addition: Cool the DCM to 0 °C and slowly add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) in portions, ensuring the temperature does not rise significantly.

  • Substrate Addition: Add methyl 1-cyclopropanecarboxylate (1.0 equivalent) dropwise to the stirred suspension of the Lewis acid in DCM, maintaining the temperature at 0 °C.

  • Acylating Agent Addition: Add bromoacetyl bromide (1.05 equivalents) dropwise via the addition funnel over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS. If the reaction is sluggish, the temperature can be allowed to slowly rise to room temperature.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing a mixture of crushed ice and dilute HCl.

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

Start Methyl 1-cyclopropanecarboxylate + Bromoacetyl Bromide + Lewis Acid Product Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Start->Product Desired Reaction RingOpened Ring-Opened Side Product Start->RingOpened Excess Lewis Acid / High Temp. Dibromo Di-bromoacetylated Side Product Start->Dibromo Excess Bromoacetyl Bromide Hydrolysis Hydrolysis Side Products Start->Hydrolysis Presence of Water

Caption: Main synthetic pathway and common side reactions.

Troubleshooting Workflow

Start Low Yield or Impure Product CheckReagents Verify Reagent Quality (Anhydrous, Fresh) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp., Stoichiometry) CheckReagents->CheckConditions Reagents OK OptimizeTemp Lower Temperature to Reduce Ring Opening CheckConditions->OptimizeTemp Side Products Observed OptimizeStoich Ensure 1:1 Substrate to Acylating Agent Ratio CheckConditions->OptimizeStoich Polyacylation Suspected ImproveWorkup Refine Quenching and Purification Protocol CheckConditions->ImproveWorkup Degradation During Workup OptimizeLA Adjust Lewis Acid Type/Amount OptimizeTemp->OptimizeLA FinalProduct Improved Yield and Purity OptimizeLA->FinalProduct OptimizeStoich->FinalProduct ImproveWorkup->FinalProduct

Caption: A systematic approach to troubleshooting the synthesis.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureLower temperatures minimize side reactions like ring-opening.
Lewis Acid AlCl₃, FeCl₃, ZnCl₂Choice depends on substrate reactivity; stronger acids for less reactive substrates.
Stoichiometry ~1:1:1.1 (Substrate:Acylating Agent:Lewis Acid)Prevents polyacylation and minimizes side reactions from excess reagents.
Solvent Anhydrous DichloromethaneA common inert solvent for Friedel-Crafts reactions.

References

  • Friedel–Crafts reaction. In: Wikipedia. [Link]

  • Bromocyclopropane. Organic Syntheses. [Link]

  • Nikbakht, A., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Schmalzbauer, M., et al. (2020). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic γ-Lactams. Chemistry – A European Journal. [Link]

  • Zhang, D. (2023). Review of cyclopropyl bromide synthetic process. Journal of Physics: Conference Series. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]

  • A convenient and scalable preparation of chiral glycylsultam. Organic Syntheses. [Link]

  • Acyl Bromide Definition. Fiveable. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • Methyl 1-acetylcyclopropane-1-carboxylate. PubChem. [Link]

Sources

Technical Support Center: Chromatographic Purification of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. As a reactive α-bromo ketone and a valuable synthetic intermediate, its purification via chromatography requires careful consideration of its stability and potential side reactions. This document provides in-depth troubleshooting strategies and answers to frequently encountered challenges, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Purification Hurdles

The purification of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is often complicated by its electrophilic nature, making it susceptible to degradation on standard silica gel. The following section addresses the most common issues in a question-and-answer format.

Question 1: My product is degrading on the silica gel column. Analysis of the collected fractions shows new, more polar spots on TLC and reduced yield. What is causing this and how can I prevent it?

Answer: This is the most prevalent issue encountered with α-bromo ketones. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the hydrolysis of your ester or promote other decomposition pathways of the reactive bromoacetyl moiety.[1]

Causality & Mechanism: The lone pairs on the oxygen atoms of the carbonyl groups in your molecule can interact with the acidic protons of the silanols. This interaction can activate the molecule for nucleophilic attack by trace amounts of water in the solvent or on the silica surface, leading to decomposition.

Solutions:

  • Deactivate the Stationary Phase: Neutralize the acidic sites on the silica gel. Before loading your sample, flush the packed column with your starting eluent mixture that has been modified with a small amount of a tertiary amine base, typically 0.5-1% triethylamine (Et₃N). This neutralizes the most acidic silanol groups, creating a more inert surface for your compound.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.[1]

    • Neutral Alumina: A good alternative, but its activity can vary. Ensure you are using Brockmann Grade II or III (deactivated with water).

    • Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica gel.

  • Minimize Residence Time: The longer your compound is on the column, the more time it has to decompose.

    • Run the column as quickly as possible without sacrificing separation. This often means using slightly higher pressure ("flash" chromatography) and avoiding unnecessarily long columns.

    • Consider performing the chromatography in a cold room to reduce the rate of potential degradation reactions.

Question 2: I am struggling to achieve baseline separation between my desired product, the unreacted starting material (Methyl 1-acetylcyclopropanecarboxylate), and a less polar impurity. How can I improve the resolution?

Answer: This is a classic separation challenge where the components have very similar polarities. The key is to exploit subtle differences in their interactions with the stationary and mobile phases.

Solutions:

  • Systematic Eluent Optimization: The choice of mobile phase is critical. Use Thin-Layer Chromatography (TLC) to meticulously test a range of solvent systems.

    • Primary System: Start with a common binary mixture like Hexanes/Ethyl Acetate. If a 30% Ethyl Acetate in Hexanes system moves your product to an Rf of ~0.3, test 25% and 35% to see how it affects the separation (ΔRf) between your product and impurities.

    • Change Solvent Selectivity: If you cannot achieve separation by simply varying the ratio, change one of the solvents. For instance, substitute Ethyl Acetate with Diethyl Ether or Dichloromethane. These solvents have different hydrogen bonding capabilities and dipole moments, which can alter their interaction with your compounds and improve resolution.

  • Employ a Shallow Gradient: If using an automated flash chromatography system, a shallow gradient is highly effective. A gradient changing by only 0.5-1% of the polar solvent per column volume can resolve very close spots.

  • Ensure Proper Column Packing and Loading:

    • A poorly packed column with channels or cracks will result in broad bands and poor separation.

    • Dry Loading: This is highly recommended for difficult separations. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of your column. This technique ensures that the initial band is very narrow, leading to better resolution.[2]

Question 3: My product appears to be "tailing" or "streaking" down the column, resulting in many mixed fractions and low purity.

Answer: Peak tailing is often a sign of undesirable interactions between your compound and the stationary phase, or issues with the sample loading and mobile phase.[2]

Solutions:

  • Address Acidity: As with degradation, acidic sites on the silica can cause tailing through strong, non-ideal interactions. Adding 0.5-1% triethylamine to your eluent can often solve this problem by competing for the active sites.[1]

  • Check for Sample Overload: Loading too much sample for a given column size is a common cause of tailing and fronting.[2] A general rule of thumb for a difficult separation is to load a mass of crude material that is 1-2% of the mass of the silica gel (e.g., 400-800 mg of crude on a 40 g column).

  • Modify the Eluent Polarity: Sometimes, a mobile phase that is too weak (not polar enough) can lead to tailing. Once the main impurities have eluted, you can consider gradually increasing the polarity of the eluent to push your product off the column more quickly and in a sharper band.[1]

  • Injection Solvent: Ensure the solvent used to dissolve your sample for loading is not significantly more polar than the mobile phase.[2] If it is, the sample will spread out at the top of the column before chromatography begins, leading to broad peaks. This is another reason why dry loading is often superior.

Experimental Protocols & Data

Protocol 1: Optimizing a Solvent System using TLC
  • Dissolve a small amount of your crude material in a suitable solvent like dichloromethane.

  • On a single TLC plate, spot the crude mixture in 3-4 separate lanes.

  • Prepare three different developing chambers (e.g., beakers with watch glasses) with varying solvent systems. For example:

    • Chamber A: 20% Ethyl Acetate in Hexanes

    • Chamber B: 30% Ethyl Acetate in Hexanes

    • Chamber C: 30% Diethyl Ether in Hexanes

  • Develop the TLC plates, one in each chamber.

  • Visualize the plates using a UV lamp and then a chemical stain (e.g., potassium permanganate).

  • The ideal solvent system will show the desired product with an Rf value between 0.25 and 0.40 and provide the largest possible separation (ΔRf) from its nearest impurities.

Protocol 2: Dry Loading a Sample for Flash Chromatography
  • Weigh your crude product into a round-bottom flask.

  • Dissolve it in a minimal amount of a low-boiling solvent (e.g., Dichloromethane, Acetone, or Ethyl Acetate).

  • Add silica gel to the flask, typically 1.5 to 2 times the mass of your crude product.

  • Swirl the slurry to ensure the product is evenly distributed on the silica.

  • Remove the solvent completely under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of the prepared column bed.

Table 1: Troubleshooting Summary
Problem Observed Probable Cause(s) Recommended Solution(s)
Product Degradation / Low Yield Acidic stationary phase; prolonged exposure.Deactivate silica with Et₃N; use neutral alumina; run the column quickly and/or cold.[1]
Poor Separation (Co-elution) Suboptimal mobile phase; poorly packed column.Systematically test different solvent systems (TLC); use a shallow gradient; ensure proper column packing.
Peak Tailing / Streaking Acidic sites on silica; sample overload; incorrect sample solvent.Add Et₃N to eluent; reduce sample load; use dry loading technique.[2]
Product Not Eluting Eluent is too non-polar; irreversible adsorption/decomposition.Increase eluent polarity significantly (flush); pre-test compound stability on a TLC plate.[1]

Visualized Workflow & Chemistry

A logical approach to troubleshooting is essential. The following diagram outlines a decision-making workflow for the purification process.

G cluster_prep Preparation & Analysis cluster_decision Method Development cluster_execution Execution & Troubleshooting A Crude Product (Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate) B Perform TLC Analysis (Test multiple solvent systems) A->B C Assess Stability on TLC (Spot and let sit for 1 hr before eluting) B->C D Is product stable on silica? C->D E Proceed with Standard Silica Gel Column D->E Yes F Use Deactivated Silica (1% Et3N) or Alumina D->F No G Run Column Chromatography E->G F->G H Analyze Fractions (TLC) G->H I Good Separation? H->I L Check for Tailing/ Broadening H->L J Combine Pure Fractions & Evaporate I->J Yes K Re-optimize Eluent (Change solvent or gradient) I->K No K->G

Caption: Decision workflow for purifying Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

The diagram below illustrates the target molecule and key potential impurities that complicate the purification.

G SM Starting Material (Methyl 1-acetylcyclopropanecarboxylate) P Product (Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate) SM->P Bromination BP Byproduct (Dibrominated Species) P->BP Over-bromination DP Decomposition (e.g., Hydrolysis Product) P->DP Degradation on Column

Caption: Key species involved in the synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system to test on TLC for this compound? A1: Based on its structure (an ester and a ketone), the compound is of medium polarity. A good starting point for TLC analysis would be a 20-30% solution of ethyl acetate in hexanes (or petroleum ether).[3] This should give you an initial Rf value that you can then optimize.

Q2: How can I visualize this compound on a TLC plate if it's not strongly UV-active? A2: While the carbonyl groups may provide some weak UV absorbance at 254 nm, chemical staining is far more reliable. A potassium permanganate (KMnO₄) stain is an excellent choice. It is a general-purpose oxidizing stain that will react with the ketone and ester moieties, appearing as a yellow or white spot on a purple background.

Q3: Besides starting material, what other impurities should I anticipate? A3: Common impurities include:

  • Di-brominated byproduct: Methyl 1-(2,2-dibromoacetyl)cyclopropanecarboxylate, which is typically less polar than the desired mono-brominated product.

  • Residual Brominating Agent: If N-Bromosuccinimide (NBS) was used, you might have residual succinimide, which is quite polar and can sometimes be removed with an aqueous wash before chromatography.[4]

  • Bromoacetic Acid: If any hydrolysis of the brominating agent or product occurs, this could be present.[5] It is highly polar and usually sticks to the silica baseline or can be removed with a bicarbonate wash.

Q4: Is it necessary to store Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate under special conditions? A4: Yes. Due to its reactivity, the purified compound should be stored in a dry, sealed container at low temperatures, typically 2-8°C, to prevent degradation over time.[6] It should be protected from moisture and light.

References

Sources

Preventing decomposition of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and scientifically grounded protocols to prevent its decomposition during storage and handling.

Introduction: Understanding the Inherent Reactivity

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a highly functionalized molecule, prized for its utility in constructing complex molecular architectures. However, the very features that make it a potent building block—the electrophilic α-bromo ketone and the strained cyclopropane ring—also render it susceptible to degradation if not stored and handled with the requisite care. Understanding the chemical liabilities of these functional groups is the first step toward ensuring its stability.

The primary modes of decomposition involve:

  • Hydrolysis: The ester and the α-bromo ketone moieties are susceptible to cleavage by water.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon a target for various nucleophiles.

  • Ring Strain Release: The cyclopropane ring, with its significant angle strain, can undergo ring-opening reactions, particularly in the presence of acid or certain metals.

This guide will provide actionable strategies to mitigate these decomposition pathways.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific issues that may arise during the storage and use of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, providing a logical approach to problem-solving.

Problem 1: Gradual loss of purity over time, even under refrigerated conditions.

  • Possible Cause A: Hydrolysis due to atmospheric moisture.

    • Explanation: Despite refrigeration, repeated opening of the container can introduce atmospheric moisture, leading to slow hydrolysis of the methyl ester to the corresponding carboxylic acid and/or the bromoacetyl group to a hydroxyacetyl derivative.

    • Corrective Actions:

      • Inert Atmosphere Overlay: Before sealing, flush the container headspace with an inert gas like argon or nitrogen to displace moist air.

      • Use of Desiccants: Store the primary container within a larger, sealed secondary container that includes a desiccant such as silica gel or calcium sulfate.

      • Aliquotting: Upon receipt, if the entire quantity is not for immediate use, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the environment.

  • Possible Cause B: Trace acidic or basic impurities.

    • Explanation: Residual acidic (e.g., HBr) or basic impurities from the synthesis can catalyze decomposition pathways, including ester hydrolysis and cyclopropane ring-opening.

    • Corrective Actions:

      • Purity Assessment: Upon receipt, verify the purity and check for any acidic or basic residues using techniques like NMR or titration.

      • Neutral Storage: Ensure all storage vials and handling equipment are scrupulously clean and free of acidic or basic contaminants.

Problem 2: Appearance of a new, unidentified peak in HPLC or NMR analysis after a reaction workup.

  • Possible Cause A: Ring-opening of the cyclopropane.

    • Explanation: The strained cyclopropane ring can open under certain conditions, particularly in the presence of acids (including Lewis acids) or transition metals used in subsequent reactions. For instance, the presence of HBr, a potential degradation product, can catalyze the opening of the cyclopropyl ketone.

    • Corrective Actions:

      • pH Control: Maintain neutral or slightly basic conditions during aqueous workups. The use of a buffered solution can be beneficial.

      • Reagent Compatibility: Carefully consider the compatibility of all reagents with the cyclopropane ring. Avoid strong acids unless the reaction chemistry specifically requires them and is known to be compatible.

  • Possible Cause B: Reaction with nucleophilic solvents or reagents.

    • Explanation: The α-bromoacetyl group is a potent alkylating agent. Solvents like methanol or ethanol, if used in workups or purification, can act as nucleophiles, displacing the bromide. Similarly, amine bases can also react.

    • Corrective Actions:

      • Solvent Selection: Use aprotic solvents (e.g., dichloromethane, ethyl acetate) for extractions and purifications where possible.

      • Non-Nucleophilic Bases: If a base is required, opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate?

A1: The recommended storage condition is at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term stability, storage under an inert atmosphere (argon or nitrogen) is strongly advised.

Q2: My compound has developed a yellowish tint upon storage. Is it still usable?

A2: A change in color often indicates the formation of degradation products. While it may not render the entire batch unusable, the purity is compromised. Before use, it is crucial to re-analyze the material using a suitable analytical method like HPLC or NMR to determine the current purity and identify potential impurities. Depending on the nature of the subsequent reaction, purification may be necessary.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended due to the increased risk of solvolysis and other degradation pathways. If a solution is absolutely necessary for a short period, use a dry, aprotic solvent (e.g., anhydrous dichloromethane or toluene) and store it under an inert atmosphere at low temperature. The stability in solution should be experimentally verified.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A combination of techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting the emergence of degradation products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can help in the identification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

Q5: What are the primary degradation products I should look for?

A5: Based on the structure, the most likely degradation products are:

  • Hydrolysis Products: Methyl 1-(2-hydroxyacetyl)cyclopropanecarboxylate and 1-(2-bromoacetyl)cyclopropanecarboxylic acid.

  • Ring-Opened Products: Various isomeric forms of methyl 4-bromo-3-oxohexanoate or related structures, which can arise from acid-catalyzed ring opening.

Experimental Protocols

Protocol 1: Recommended Aliquotting and Storage Procedure
  • Preparation: Move the sealed container of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, along with the necessary number of clean, dry amber glass vials with PTFE-lined caps, into a glove box or a desiccator flushed with inert gas.

  • Equilibration: Allow the main container to equilibrate to the ambient temperature inside the controlled atmosphere before opening to prevent condensation of moisture onto the cold compound.

  • Dispensing: Carefully dispense the desired amount of the compound into each vial.

  • Inerting: Flush the headspace of each vial with argon or nitrogen.

  • Sealing: Tightly seal each vial with its PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, lot number, amount, and date of aliquotting.

  • Storage: Place the aliquotted vials in a refrigerator at 2-8°C. Store the main container under the same conditions after ensuring it is properly sealed and the headspace is inert.

Protocol 2: Stability Monitoring by HPLC
  • Standard Preparation: Prepare a stock solution of a known pure standard of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation: At each time point (e.g., 0, 3, 6, 12 months), carefully remove a small, representative sample from the stored material and prepare a solution at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid, if necessary for peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject both the standard and the sample. Compare the chromatograms to determine the purity of the stored sample and to detect and quantify any new peaks corresponding to degradation products.

Visualization of Decomposition Pathways

The following diagrams illustrate the primary degradation pathways for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

DecompositionPathways Figure 1: Potential Decomposition Pathways M1 Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate P1 1-(2-Bromoacetyl)cyclopropanecarboxylic acid (Ester Hydrolysis) M1->P1 Ester Hydrolysis P2 Methyl 1-(2-hydroxyacetyl)cyclopropanecarboxylate (SN2 Hydrolysis) M1->P2 SN2 Reaction P3 Ring-Opened Products (e.g., γ-keto ester) M1->P3 Ring Opening P4 Nucleophilic Substitution Product M1->P4 SN2 Reaction H2O H₂O (Moisture) H2O->P1 H2O->P2 Acid H⁺ (Acidic Impurity) Acid->P3 Nuc Nu⁻ (Nucleophile) Nuc->P4

Caption: Potential Decomposition Pathways

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow Start Purity Loss Detected CheckStorage Review Storage Conditions: - Temperature (2-8°C)? - Sealed Container? - Inert Atmosphere? Start->CheckStorage CheckHandling Review Handling Procedures: - Aliquotting? - Exposure to Air/Moisture? Start->CheckHandling AnalyzeImpurity Identify Impurity (HPLC, NMR, GC-MS) CheckStorage->AnalyzeImpurity CheckHandling->AnalyzeImpurity IsHydrolysis Hydrolysis Product? AnalyzeImpurity->IsHydrolysis IsRingOpening Ring-Opened Product? AnalyzeImpurity->IsRingOpening IsOther Other Impurity? AnalyzeImpurity->IsOther ActionMoisture Action: - Improve sealing - Use desiccant - Aliquot material IsHydrolysis->ActionMoisture Yes ActionpH Action: - Check pH of reagents/workup - Use non-acidic conditions IsRingOpening->ActionpH Yes ActionNucleophile Action: - Check for reactive solvents/reagents - Use aprotic/non-nucleophilic alternatives IsOther->ActionNucleophile Yes

Caption: Troubleshooting Workflow

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8°CSlows down the rate of all potential decomposition reactions.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents hydrolysis by excluding atmospheric moisture.
Container Tightly Sealed Amber Glass Vial with PTFE-lined CapPrevents moisture ingress and protects from light, which can sometimes catalyze degradation.
Handling AliquottingMinimizes exposure of the bulk material to the atmosphere during repeated use.
Additives None (unless specifically validated)Avoids introducing potential reactants or catalysts for decomposition.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.[Link]

  • Wasserman, H. H., & Murray, R. W. (Eds.). (1979). Singlet Oxygen. Academic Press. (Provides insights into the reactivity of strained ring systems).
  • Larock, R. C. (1999).
  • Patai, S. (Ed.). (1983). The Chemistry of Halides, Pseudo-halides and Azides. John Wiley & Sons. (Details the reactivity of α-halo ketones).
  • PubChem. National Center for Biotechnology Information.[Link]

Technical Support Center: Optimizing Reaction Conditions for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. As a molecule featuring a reactive bromoacetyl group and a strained cyclopropane ring, its synthesis presents unique challenges. This guide provides in-depth, experience-driven answers to common issues encountered during its preparation, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reaction conditions effectively.

Core Synthetic Strategy: Friedel-Crafts Acylation

The most common approach for synthesizing Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is via a Friedel-Crafts acylation reaction. This involves the reaction of a starting material, Methyl cyclopropanecarboxylate, with bromoacetyl bromide or bromoacetyl chloride in the presence of a Lewis acid catalyst, such as Aluminum chloride (AlCl₃).

While conceptually straightforward, the success of this reaction hinges on meticulous control over reagents, conditions, and work-up procedures. The high reactivity of the acylating agent and the inherent strain of the cyclopropane ring are primary sources of potential complications.[1][2][3][4]

Experimental Workflow Overview

Below is a generalized workflow for the synthesis. Each step is a critical control point and is addressed in the troubleshooting section.

G General Synthesis Workflow A Reagent & Glassware Preparation (Anhydrous Conditions) B Reaction Setup (Inert Atmosphere, 0 °C) A->B C Slow Addition of Bromoacetyl Halide B->C D Reaction Monitoring (TLC, GC-MS) C->D E Controlled Quenching (Cold Acidic Solution) D->E F Aqueous Work-up & Extraction E->F G Purification (Chromatography/Distillation) F->G H Product Analysis (NMR, MS) G->H

Caption: High-level workflow for the synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common experimental hurdles in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

This is a frequent issue, often pointing to problems with the reagents or reaction setup.

  • Cause A: Inactive Lewis Acid. Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Using old or improperly stored AlCl₃ is a primary reason for reaction failure.[5]

    • Solution: Use a freshly opened bottle of anhydrous AlCl₃. For best results, consider subliming the AlCl₃ immediately before use. Ensure it is handled quickly in a dry environment (e.g., a glovebox or under a strong stream of inert gas).

  • Cause B: Impure or Wet Starting Materials/Solvents. Water in the starting ester or the solvent will quench the Lewis acid and the reactive acylating agent.

    • Solution: Use high-purity Methyl cyclopropanecarboxylate.[1][6] Ensure your solvent (e.g., Dichloromethane, 1,2-Dichloroethane) is freshly distilled from a suitable drying agent like CaH₂.[7]

  • Cause C: Insufficient Reaction Temperature or Time. While the reaction is exothermic, it may require a certain activation energy. If the temperature is kept too low for too long, the reaction may not initiate effectively.

    • Solution: After the slow addition of the acylating agent at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC or GC-MS. Modest heating may be required, but this should be approached with caution to avoid side reactions (see Q2).

Q2: The reaction is messy, and I'm getting multiple unidentified byproducts. How can I improve selectivity?

Poor selectivity is often a result of the harsh reaction conditions causing degradation of the starting material or product.

  • Cause A: Cyclopropane Ring-Opening. The strained cyclopropane ring is susceptible to opening under strongly acidic conditions, leading to a complex mixture of linear byproducts.[8][9][10] This is exacerbated by higher temperatures.

    • Solution 1 (Temperature Control): Maintain rigorous temperature control. The initial addition of reagents should be performed at 0 °C or even lower (e.g., -15 °C). A runaway exotherm is a major cause of ring-opening.

    • Solution 2 (Milder Lewis Acid): If ring-opening persists even with strict temperature control, screen for milder Lewis acids. While AlCl₃ is powerful, alternatives like Zinc chloride (ZnCl₂), Iron(III) chloride (FeCl₃), or Ytterbium triflate (Yb(OTf)₃) can be effective while being less prone to inducing ring-opening.[8]

  • Cause B: Polymerization/Decomposition of Bromoacetyl Bromide. Bromoacetyl bromide is a potent lachrymator and can decompose or polymerize, especially in the presence of impurities or at elevated temperatures.[11][12]

    • Solution: Use freshly distilled or high-purity bromoacetyl bromide. Add it slowly and subsurface to the reaction mixture to ensure it reacts with the substrate before it has a chance to decompose.

G Troubleshooting Decision Tree Start Reaction Issue? LowConversion Low / No Conversion? Start->LowConversion MessyReaction Messy Reaction / Multiple Products? Start->MessyReaction WorkupProblem Product Loss During Work-up? Start->WorkupProblem Sol_Reagents Check Reagent Purity & Anhydrous Conditions LowConversion->Sol_Reagents Yes Sol_Temp Optimize Temperature Profile LowConversion->Sol_Temp Yes MessyReaction->Sol_Temp Yes Sol_LewisAcid Screen Milder Lewis Acids MessyReaction->Sol_LewisAcid Yes Sol_Quench Use Cold, Acidic Quench WorkupProblem->Sol_Quench Yes Sol_Purify Consider Alternative Purification Methods WorkupProblem->Sol_Purify Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Q3: I seem to lose my product during the work-up and purification steps. What's happening?

The product itself is reactive and can be unstable under certain conditions.

  • Cause A: Basic or Nucleophilic Work-up Conditions. The bromoacetyl moiety is a potent electrophile. Washing with basic solutions (e.g., sodium bicarbonate) can lead to hydrolysis of the bromide to a hydroxyl group or other side reactions. The ester is also susceptible to hydrolysis under basic conditions.

    • Solution: The reaction should be quenched by pouring it carefully onto a mixture of crushed ice and dilute hydrochloric acid. This protonates any remaining bases and hydrolyzes the aluminum complexes while keeping the medium acidic, which protects the bromoacetyl group.[13] Subsequent washes should be with water and brine.

  • Cause B: Instability on Silica Gel. The slightly acidic nature of standard silica gel can sometimes promote decomposition of sensitive compounds during column chromatography.

    • Solution: If you suspect decomposition on the column, try one of the following:

      • Deactivate the Silica: Flush the column with your eluent system containing a small amount of a non-nucleophilic base, like 0.1-1% triethylamine, before loading your sample.

      • Use a Different Stationary Phase: Consider using neutral alumina or a less acidic phase like Florisil.

      • Alternative Purification: If the product is thermally stable, vacuum distillation might be a viable, non-chromatographic purification method.

Q4: What are the critical safety precautions for this reaction?

Safety is paramount due to the hazardous nature of the reagents.

  • Bromoacetyl Bromide/Chloride: These are highly corrosive, toxic, and potent lachrymators (tear-inducing agents).

    • Precaution: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves (e.g., butyl rubber or laminate).[11] Have a quenching agent like sodium bicarbonate solution ready for any spills.

  • Aluminum Chloride (Anhydrous): It reacts violently and exothermically with water, releasing HCl gas.[14][15]

    • Precaution: Handle in a moisture-free environment. The quenching procedure must be done slowly and carefully by adding the reaction mixture to ice/acid, never the other way around.

Baseline Experimental Protocol

This protocol serves as a validated starting point for your optimization experiments.

Materials:

  • Methyl cyclopropanecarboxylate (1.0 eq)[6]

  • Anhydrous Aluminum Chloride (1.1 - 1.5 eq)[5]

  • Bromoacetyl bromide (1.1 eq)[11]

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous DCM and anhydrous aluminum chloride.

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Add Methyl cyclopropanecarboxylate dropwise to the cooled suspension while maintaining the internal temperature below 5 °C.

  • Acylating Agent Addition: Add bromoacetyl bromide dropwise via the addition funnel over 30-60 minutes, ensuring the temperature does not exceed 5 °C. The mixture may change color and evolve HCl gas (vent through a bubbler).

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC or GC.

  • Quenching: In a separate beaker, prepare a mixture of crushed ice and 1M HCl. Slowly and carefully pour the reaction mixture into the ice/acid slurry with vigorous stirring.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, and then with saturated sodium chloride (brine) solution.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Summary of Key Optimization Parameters

ParameterStandard ConditionOptimization Strategy & Rationale
Lewis Acid AlCl₃ (1.2 eq)Decrease equivalents to reduce harshness. Screen milder acids (FeCl₃, ZnCl₂, Yb(OTf)₃) to prevent cyclopropane ring-opening.[8]
Temperature 0 °C to RTMaintain lower temperatures (-15 °C to 0 °C) for longer to improve selectivity.
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE) can also be used; its higher boiling point may be useful if gentle heating is required.[5]
Reaction Time 3-5 hoursOptimize based on TLC/GC monitoring to avoid the formation of degradation byproducts from prolonged exposure to acidic conditions.
Work-up Quench in 1M HClStrictly avoid basic washes (e.g., NaHCO₃) to prevent product hydrolysis.[13]
Purification Silica Gel ChromatographyIf product is unstable, use deactivated silica (add 0.5% Et₃N to eluent) or consider vacuum distillation.

References

  • Organic Syntheses. Bromocyclopropane. Available from: [Link]

  • Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Available from: [Link]

  • PubChem. Methyl cyclopropanecarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions. Available from: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl cyclopropanecarboxylate. Available from: [Link]

  • Chemistry – A European Journal. Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade. Available from: [Link]

  • Organic Syntheses. N-(BROMOACETYL)-L-ISOLEUCINE TERT-BUTYL ESTER. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • Science Madness Discussion Board. Bromoacetyl Bromide. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Reddit. Any troubleshooting for a reaction work-up? Available from: [Link]

  • Google Patents.Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • YouTube. Reacting Bromine and Aluminum. Available from: [Link]

  • Chemistry Stack Exchange. Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • ResearchGate. Optimization of the Reaction Conditions. Available from: [Link]

  • PubMed. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. National Institutes of Health. Available from: [Link]

  • YouTube. Aluminum Bromide. Available from: [Link]

  • LibreTexts Chemistry. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • SpectraBase. 2-Cyclopentene-1-carboxylic acid, methyl ester. Available from: [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. Available from: [Link]

  • Google Patents.Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish.
  • YouTube. Peptide Purification. Available from: [Link]

  • PubChem. 2-Methylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. National Institutes of Health. Available from: [Link]

  • YouTube. EAS Friedel Crafts Alkylation and Acylation. Available from: [Link]

  • Organic Syntheses. 3-(4-bromobenzoyl)propanoic acid. Available from: [Link]

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Troubleshooting alpha-bromo ketone reactions and side products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for alpha-bromo ketone reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize alpha-bromo ketones as critical intermediates. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you optimize your reactions, maximize yields, and minimize impurities.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common issues encountered during the synthesis of alpha-bromo ketones.

Question 1: My primary side product is a di-brominated ketone. How can I favor mono-bromination?

Answer: The formation of di-bromo ketones is a frequent issue, particularly under basic conditions. The initial mono-bromination increases the acidity of the remaining alpha-hydrogen, making it more susceptible to deprotonation and subsequent reaction with the brominating agent.

To favor mono-bromination, consider the following strategies:

  • Acid-Catalyzed Bromination: In an acidic medium, the reaction proceeds through an enol intermediate.[1][2] The rate-determining step is the formation of this enol.[3][4] Once the mono-bromo ketone is formed, the electron-withdrawing nature of the bromine atom destabilizes the transition state leading to the enol, thus slowing down the second bromination. Acetic acid is a commonly used solvent and catalyst for this purpose.[1][3]

  • Careful Control of Stoichiometry: Use of a slight excess (no more than 1.1 equivalents) of the brominating agent, such as elemental bromine (Br₂), can help minimize over-bromination.[5]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine and can be used to favor mono-bromination, especially under acidic catalysis.[1]

Question 2: I'm observing significant bromination on the aromatic ring of my ketone. How can I improve the selectivity for the alpha-position?

Answer: Aromatic ring bromination is a common side reaction, especially when the aromatic ring is activated with electron-donating groups (e.g., -OCH₃, -OH, -NH₂).[6] The electrophilic brominating agent can attack the electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction.

To enhance alpha-selectivity:

  • Reaction Conditions: Running the reaction under kinetic control (e.g., at lower temperatures) can favor the faster alpha-bromination over the thermodynamically favored ring bromination.

  • Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents may reduce the extent of ring bromination.

  • Protecting Groups: If the aromatic ring is highly activated, consider temporarily installing a protecting group to reduce its nucleophilicity.

  • Alternative Brominating Agents: Some protocols suggest that specific reagents or systems can offer higher selectivity. For instance, using an H₂O₂-HBr aqueous system has been reported to be accompanied by ring bromination in the presence of electron-donating substituents.[6] Conversely, methods like using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) in water with an amphiphile have shown no aromatic ring halogenation.[6]

Question 3: My product seems to be degrading during the work-up. What is causing this instability and how can I prevent it?

Answer: Alpha-bromo ketones can be sensitive to both acidic and basic conditions, as well as being lachrymatory and reactive. The primary cause of degradation during the reaction and work-up is often the presence of hydrogen bromide (HBr), a corrosive and toxic byproduct of many bromination reactions.[5]

To improve product stability and recovery:

  • Aqueous Work-up: Quench the reaction mixture by pouring it into cold water or an ice/water mixture. This will help to dilute the HBr and any remaining brominating agent.

  • Neutralization: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any residual acid. Be cautious, as strong bases can promote side reactions like the Favorskii rearrangement.

  • Phase-Vanishing Protocol: A specialized technique involves a multi-phase system where the generated HBr is trapped in an aqueous layer, physically separating it from the product in the organic phase.[5]

  • Acid-Free Reaction Conditions: Several protocols have been developed that proceed without a promoter or catalyst, which can lead to a significant improvement in the yield by avoiding the generation of acidic byproducts.[5]

Question 4: What is the Favorskii rearrangement, and should I be concerned about it as a side reaction?

Answer: The Favorskii rearrangement is a reaction of an alpha-halo ketone (with an enolizable alpha-prime hydrogen) with a base to form a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used as the base).[7] While it is a synthetically useful transformation, it is generally not a side reaction that occurs during the alpha-bromination itself, but rather a potential subsequent reaction if the isolated alpha-bromo ketone is treated with a base.

Your concern should be focused on the work-up and purification steps. Avoid using strong bases to neutralize your reaction mixture if your alpha-bromo ketone has an alpha-prime hydrogen, as this could trigger the Favorskii rearrangement. A mild base like sodium bicarbonate is generally safe.

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for resolving specific experimental failures.

Guide 1: Low Yield of Alpha-Bromo Ketone

A low yield can be attributed to several factors, from incomplete reaction to product degradation.

Troubleshooting Workflow:

LowYield Start Low Yield Observed Check_Completion 1. Check Reaction Completion (TLC, GC/MS, NMR) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature (with caution) Incomplete->Increase_Temp Check_Reagents Check Reagent Purity/Activity Incomplete->Check_Reagents Degradation 2. Suspect Product Degradation Complete->Degradation Final_Product Improved Yield Increase_Time->Final_Product Increase_Temp->Final_Product Check_Reagents->Final_Product Workup_Issues Review Work-up Procedure Degradation->Workup_Issues Optimize_Workup Optimize Work-up: - Use cold quench - Mild base wash (NaHCO3) - Minimize exposure to heat/light Workup_Issues->Optimize_Workup Yes Purification_Issues Review Purification Method Workup_Issues->Purification_Issues No Optimize_Workup->Final_Product Optimize_Purification Optimize Purification: - Recrystallization (if solid) - Flash chromatography at low temp - Avoid prolonged exposure to silica Purification_Issues->Optimize_Purification Yes Optimize_Purification->Final_Product

Caption: Troubleshooting workflow for low yield.

Guide 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or peaks in a GC/MS spectrum indicates the formation of side products.

Diagnostic Approach:

Observed Side Product Probable Cause Recommended Solution(s)
Di-brominated Ketone Reaction conditions favor over-bromination (e.g., basic medium, excess brominating agent).Switch to acid-catalyzed conditions.[1][2] Use ≤ 1.1 equivalents of brominating agent.[5] Consider using NBS as a milder alternative to Br₂.[1]
Aromatic Ring Bromination Ketone has an electron-rich aromatic ring.Lower the reaction temperature. Use a less polar solvent. Protect activating groups on the ring.
Starting Material Incomplete reaction.Increase reaction time or temperature. Check the purity and activity of reagents. Ensure proper catalyst loading if applicable.
Unidentified Products Possible rearrangement or decomposition.Analyze byproducts by MS and NMR to identify structures. This may indicate the need for milder reaction conditions or a revised work-up protocol to avoid product degradation from HBr.[5]

Section 3: Experimental Protocols

Here we provide a general protocol for a robust and often successful alpha-bromination reaction.

Protocol 1: Acid-Catalyzed Alpha-Bromination of a Ketone

This protocol is a good starting point for many ketone substrates.[1][3]

Materials:

  • Ketone

  • Glacial Acetic Acid (Solvent and Catalyst)

  • Elemental Bromine (Br₂)

  • Ice/water bath

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃) solution (optional, for quenching excess bromine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the ketone (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution in an ice/water bath.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC or GC/MS until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing an ice/water mixture.

  • Work-up:

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine. A wash with a dilute solution of sodium thiosulfate can be used to remove any remaining bromine color.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude alpha-bromo ketone can then be purified by recrystallization or flash column chromatography.

Mechanism of Acid-Catalyzed Bromination:

AcidCatalyzedBromination node1 Ketone C=O node2 Protonated Ketone C=O-H+ node1->node2 + H+ node3 Enol C=C-OH node2->node3 - H+ (from α-carbon) node4 Bromonium Ion Intermediate node3->node4 + Br-Br node5 α-Bromo Ketone C(Br)-C=O node4->node5 - H+

Caption: Acid-catalyzed alpha-bromination mechanism.

References

  • Boey, C., et al. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(19), 3543. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Google Patents. (2012). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. CN101948374B.
  • LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • LibreTexts Chemistry. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Wikipedia. Ketone halogenation. [Link]

Sources

Technical Support Center: Managing Stereochemistry in Reactions of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing stereochemistry in reactions involving Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile and stereochemically rich building block. Here, you will find in-depth answers to frequently asked questions, practical troubleshooting guides, and detailed experimental protocols to help you navigate the complexities of stereocontrol in your synthetic endeavors.

Introduction to the Stereochemical Challenges

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a valuable synthetic intermediate due to the presence of multiple reactive sites: a chiral center at the C1 position of the cyclopropane ring, an electrophilic α-bromo ketone, and an ester functionality. The compact and strained nature of the cyclopropane ring introduces unique stereoelectronic effects that can be both a challenge and an opportunity for stereoselective synthesis. The primary challenges in managing the stereochemistry of this molecule are:

  • Controlling Diastereoselectivity at the α-Carbon: Nucleophilic substitution at the carbon bearing the bromine atom creates a new stereocenter. The existing stereocenter on the cyclopropane ring can influence the stereochemical outcome of this substitution, leading to the formation of diastereomers.

  • Preserving the Integrity of the Cyclopropane Ring: The ketone and ester groups activate the cyclopropane ring, making it susceptible to nucleophilic ring-opening under certain conditions.[1][2][3][4] This can lead to a loss of the desired cyclopropyl scaffold and the formation of unwanted byproducts.

  • Preventing Epimerization: The α-proton is acidic and can be removed under basic conditions, leading to enolate formation and potential epimerization at the newly formed stereocenter.

This guide will provide you with the knowledge and tools to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the diastereoselectivity of nucleophilic substitution at the α-bromo position?

The diastereoselectivity of nucleophilic substitution at the α-bromo position is primarily governed by the principles of 1,2-asymmetric induction. The existing stereocenter at the C1 position of the cyclopropane ring dictates the facial selectivity of the incoming nucleophile. Two models are particularly relevant here: the Felkin-Anh model and the Cram chelation model.[5][6]

  • Felkin-Anh Model: This model predicts that the largest substituent on the chiral center will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile will then attack the carbonyl group (or in this case, the carbon bearing the leaving group in an SN2 reaction) from the least hindered trajectory.

  • Cram Chelation Model: If the nucleophile or the reaction conditions involve a Lewis acidic metal, and there is a chelating group (like the ester carbonyl) at the chiral center, a cyclic intermediate can form. This rigidifies the conformation and directs the nucleophile to attack from a specific face.

The choice of solvent, temperature, and the nature of the nucleophile will determine which model is more predictive.

Q2: How can I minimize the risk of cyclopropane ring-opening during my reaction?

The cyclopropane ring in Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is activated by the adjacent ketone and ester groups, making it susceptible to ring-opening.[1][2][3][4] To minimize this side reaction, consider the following:

  • Use soft nucleophiles: Hard nucleophiles (e.g., Grignard reagents, organolithiums) are more likely to attack the carbonyl carbon or induce ring-opening. Soft nucleophiles (e.g., thiolates, azides, cyanides) are more likely to participate in the desired SN2 substitution.

  • Avoid harsh acidic or basic conditions: Strong acids can protonate the carbonyl, further activating the ring, while strong bases can promote elimination or other side reactions that may lead to ring cleavage.

  • Maintain low reaction temperatures: Higher temperatures can provide the activation energy needed for the ring-opening pathway.

  • Choose appropriate solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions and can help to stabilize the transition state of the desired substitution reaction over the ring-opening pathway.

Q3: What are the recommended analytical techniques for determining the diastereomeric ratio and enantiomeric excess of my products?

Accurate determination of the stereochemical outcome of your reaction is crucial. The following techniques are recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers and diastereomers. You will need to screen different chiral stationary phases (e.g., Chiralcel OD, Chiralpak AD) and mobile phase compositions to achieve baseline separation.[7]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC can offer faster analysis times and higher resolution than HPLC for certain classes of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not typically used to determine enantiomeric excess directly (unless a chiral solvating agent or lanthanide shift reagent is used), it is a powerful tool for determining the diastereomeric ratio. The signals for the protons and carbons in the two diastereomers will be in different chemical environments and should appear as distinct peaks. High-field NMR (e.g., 500 MHz or higher) may be necessary to resolve these signals.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during reactions with Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Poor nucleophilicity of the reagent. 2. Steric hindrance around the reaction center. 3. Inappropriate solvent. 4. Low reaction temperature.1. Use a stronger or more appropriate nucleophile. Consider using a salt of the nucleophile (e.g., sodium azide instead of trimethylsilyl azide). 2. Increase the reaction temperature cautiously, while monitoring for byproduct formation. 3. Switch to a more polar aprotic solvent like DMF or DMSO to enhance the rate of SN2 reactions. 4. Increase the reaction time.
Formation of multiple products (poor selectivity) 1. Competing SN1 and SN2 pathways. 2. Ring-opening of the cyclopropane ring. 3. Elimination reactions (E2).1. To favor the SN2 pathway, use a high concentration of a good, non-bulky nucleophile in a polar aprotic solvent. 2. To avoid ring-opening, use milder reaction conditions, softer nucleophiles, and lower temperatures.[1][2][3][4] 3. Use a non-basic nucleophile. If the nucleophile is basic, use a non-nucleophilic base to promote the desired reaction.
Loss of stereochemical integrity (racemization or epimerization) 1. SN1 mechanism is competing, leading to a planar carbocation intermediate. 2. Enolate formation under basic conditions leading to epimerization at the α-carbon.1. Employ conditions that strongly favor the SN2 mechanism (high nucleophile concentration, polar aprotic solvent). 2. If using a basic nucleophile, use non-protic conditions and carefully control the stoichiometry of the base. Consider using a weaker, non-nucleophilic base if possible.
Cyclopropane ring-opening observed 1. Use of hard nucleophiles. 2. High reaction temperatures. 3. Presence of strong Lewis or Brønsted acids.1. Switch to a softer nucleophile (e.g., thiolates, azides). 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. 3. Buffer the reaction mixture or use non-acidic conditions.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific nucleophile and desired stereochemical outcome.

Protocol 1: General Procedure for Diastereoselective Nucleophilic Substitution (SN2 Conditions)

This protocol is designed to favor the SN2 pathway, which proceeds with inversion of stereochemistry at the α-carbon.

Materials:

  • Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

  • Nucleophile (e.g., sodium azide, sodium thiophenolate, potassium cyanide) (1.1 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (1.0 eq) in the chosen anhydrous solvent.

  • Add the nucleophile (1.1 - 1.5 eq) to the solution at room temperature. For highly reactive nucleophiles, consider cooling the reaction mixture to 0 °C before addition.

  • Stir the reaction mixture under an inert atmosphere. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio of the purified product by NMR spectroscopy and the enantiomeric excess by chiral HPLC or SFC analysis.

Causality behind Experimental Choices:

  • Anhydrous conditions: Prevent the reaction of the nucleophile with water and avoid potential side reactions.

  • Polar aprotic solvent: Solvates the cation of the nucleophilic salt, leaving the anion more nucleophilic, thus accelerating the SN2 reaction.

  • Inert atmosphere: Prevents oxidation or other unwanted side reactions with atmospheric oxygen or moisture.

  • Stoichiometry of the nucleophile: A slight excess of the nucleophile ensures complete consumption of the starting material and pushes the equilibrium towards the product.

Protocol 2: Analysis of Diastereomeric Ratio by 1H NMR
  • Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a high-resolution 1H NMR spectrum (at least 400 MHz is recommended).

  • Identify a well-resolved signal corresponding to a proton that is in a different chemical environment in the two diastereomers (e.g., the methine proton at the newly formed stereocenter or a proton on the cyclopropane ring).

  • Integrate the signals corresponding to each diastereomer.

  • The ratio of the integrals will give you the diastereomeric ratio.

Visualization of Key Concepts

Diagram 1: SN2 Reaction and Potential Ring-Opening

G cluster_0 Reaction Pathways Start Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate SN2_Product SN2 Substitution Product (Inversion of Stereochemistry) Start->SN2_Product  Good Nucleophile (e.g., N3-)  Polar Aprotic Solvent  Low Temperature Ring_Opened_Product Ring-Opened Product Start->Ring_Opened_Product  Hard Nucleophile  High Temperature  Harsh Conditions

Caption: SN2 vs. Ring-Opening Pathways.

Diagram 2: Felkin-Anh Model for Nucleophilic Attack

G Start View along the Cα-C(CO) bond Conformation Major Conformer (Large group anti to C=O) Start->Conformation Attack Nucleophile attacks from the least hindered face Conformation->Attack Product Predicted Major Diastereomer Attack->Product

Caption: Felkin-Anh Model Prediction.

References

  • Felkin, H.; Chérest, M.; Anh, N. T. Stereochemistry of the Wittig-Horner reaction. Factors determining the stereochemistry of the olefines formed.
  • Cram, D. J.; Abd Elhafez, F. A. Studies in Stereochemistry. X. The Rule of “Steric Control of Asymmetric Induction” in the Syntheses of Acyclic Systems. Journal of the American Chemical Society1952, 74 (23), 5828–5835.
  • Richmond, E.; Vuković, V. D.; Moran, J. Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters2018 , 20 (3), 752–755. [Link]

  • Mayr, H.; Ofial, A. R. Reactivity of Electrophilic Cyclopropanes. The Journal of Organic Chemistry2015 , 80 (24), 12513–12524. [Link]

  • Werz, D. B. Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews2019 . [Link]

  • Lambert, T. H.; Vandyck, K. Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Israel Journal of Chemistry2011 , 51 (3-4), 433-442. [Link]

  • Burns, B. G. The chemistry and biology of cyclopropyl compounds. Presentation2013 . [Link]

  • LibreTexts. 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts2020 . [Link]

  • University of Liverpool. Lecture 5 Diastereoselective Addition into Carbonyl Compounds Containing α-Stereogenic Centres. Course Material. [Link]

  • RIT. Student to Student: Chiral resolution of cyclopropyl esters. Rochester Institute of Technology2020 . [Link]

  • Xie, H.; Zu, L.; Li, H.; Wang, J.; Wang, W. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society2007 , 129 (35), 10886–10894. [Link]

  • LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts2024 . [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10920841, 2-Bromo-1-cyclopropylethan-1-one. PubChem. [Link]

  • Hoveyda, A. H.; Torker, S.; Li, Z. Practical, Broadly Applicable, α-Selective, Z-Selective, Diastereoselective and Enantioselective Addition of Allylboron Compounds to Mono-, Di-, Tri- and Polyfluoroalkyl Ketones. Journal of the American Chemical Society2017 , 139 (4), 1488–1491. [Link]

  • Walsh, P. J.; Fan, X. Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. Angewandte Chemie International Edition2008 , 47 (23), 4349-4351. [Link]

  • Cossy, J.; Belotti, D.; Bellosta, V. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society2005 , 127 (31), 10834–10835. [Link]

  • Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Chemical Reviews2001 , 101 (6), 1641-1680. [Link]

  • Alunni, S.; Baciocchi, E.; Nicoletti, R.; Tingoli, M. Stereochemistry of elimination reactions of 2-chloro-1-phenylpropane in different solvent–base systems. Journal of the Chemical Society, Perkin Transactions 21975 , 14, 1669-1672. [Link]

  • Cossy, J.; de Fátima, A. Stereocontrol in asymmetric S(E)' reactions of γ-substituted α,β-unsaturated aldehydes. Beilstein Journal of Organic Chemistry2014 , 10, 147-156. [Link]

  • Aggarwal, V. K.; O'Brien, C. J. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry2004 , 2 (17), 2465-2474. [Link]

  • Sibi, M. P.; Moorthy, R.; Biosawe, W.; Thorat, S. S. Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. Organic Chemistry Frontiers2024 . [Link]

  • Glorius, F.; Maulide, N. Synthesis of α-Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. Angewandte Chemie International Edition2019 , 58 (4), 1163-1167. [Link]

  • MacMillan, D. W. C. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Nature Chemistry2022 , 14, 1052-1058. [Link]

  • Jørgensen, K. A.; Marigo, M. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry2006 , 71 (19), 7233–7237. [Link]

  • Cossy, J.; BouzBouz, S. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au2022 , 2 (3), 674–683. [Link]

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Technical Support Center: Troubleshooting Impurity Identification in the Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this critical synthetic process. By understanding the underlying chemistry and potential side reactions, you can optimize your synthesis for higher purity and yield.

Introduction

The synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a key step in the production of various pharmaceutical intermediates. The most common synthetic route involves the Friedel-Crafts acylation of a cyclopropane derivative. While seemingly straightforward, this reaction is often accompanied by the formation of several impurities that can complicate downstream processes and compromise the quality of the final product. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in established chemical principles and analytical techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction mixture shows multiple spots on TLC analysis, in addition to the desired product. What are the most likely impurities?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation and can be attributed to several potential byproducts. The primary suspects in the bromoacetylation of methyl cyclopropanecarboxylate are typically unreacted starting materials, products of side reactions, and degradation products.

Likely Impurities:

  • Unreacted Methyl Cyclopropanecarboxylate: Incomplete conversion is a frequent cause of this impurity.

  • Bromoacetic Acid: Formed from the hydrolysis of the bromoacetylating agent (e.g., bromoacetyl bromide or chloride) due to residual moisture.

  • Polyacylated Products: While less common in Friedel-Crafts acylations due to the deactivating nature of the introduced acyl group, polyacylation can still occur under harsh reaction conditions.[1]

  • Ring-Opened Byproducts: The strained cyclopropane ring can be susceptible to opening under strong Lewis acid conditions.

  • Dimerization Products: Self-condensation of the starting material or product can lead to the formation of dimers.

Troubleshooting Workflow:

Caption: Initial troubleshooting steps for multiple impurities detected by TLC.

Q2: I've isolated my product, but the NMR spectrum shows unexpected peaks. How can I identify the specific impurities?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of impurities. By carefully analyzing the chemical shifts, coupling constants, and integration values of the unexpected signals, you can often deduce the structures of the byproducts.

Common Impurity Signatures in ¹H NMR:

Impurity TypeExpected ¹H NMR Signals
Unreacted Methyl Cyclopropanecarboxylate Signals corresponding to the starting material, including the characteristic cyclopropyl protons.
Bromoacetic Acid A singlet for the methylene protons adjacent to the bromine and a broad singlet for the carboxylic acid proton.
Ring-Opened Products Disappearance of the high-field cyclopropyl proton signals and the appearance of signals in the olefinic or aliphatic region, depending on the rearrangement.
Dimerized Products More complex spectra with a higher number of signals and potentially a larger integration value relative to the desired product.

Analytical Protocol for Impurity Identification:

  • Acquire High-Resolution ¹H and ¹³C NMR Spectra: Ensure good signal-to-noise ratio to detect minor impurities.

  • Perform 2D NMR Experiments: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the structural assignment of unknown impurities.

  • Utilize Mass Spectrometry (MS): Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide the molecular weight of the impurities, which is a critical piece of information for determining their molecular formulas.

  • Reference Spectral Databases: Compare the obtained spectra with known compounds in databases for potential matches.

Caption: A systematic approach to identifying unknown impurities using spectroscopic methods.

Q3: My reaction is sluggish, and I'm observing significant amounts of starting material even after prolonged reaction times. What could be the issue?

A3: A sluggish reaction in a Friedel-Crafts acylation often points to issues with the catalyst, the reagents, or the reaction conditions.

Potential Causes and Solutions:

  • Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Deactivation by water will significantly slow down or halt the reaction.

    • Solution: Use freshly opened or properly stored anhydrous Lewis acid. Handle it under an inert atmosphere.

  • Insufficient Catalyst Loading: A stoichiometric amount of the Lewis acid is often required in Friedel-Crafts acylations because both the acylating agent and the product can form complexes with it.[1]

    • Solution: Increase the molar equivalents of the Lewis acid. A common starting point is 1.1 to 1.5 equivalents.

  • Low Reaction Temperature: While lower temperatures can help control side reactions, they can also decrease the reaction rate.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or GC to avoid the formation of degradation products.

  • Purity of Starting Materials: Impurities in the methyl cyclopropanecarboxylate or the bromoacetylating agent can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials through distillation or other appropriate purification methods.

Q4: I'm concerned about the stability of the cyclopropane ring under the reaction conditions. What are the signs of ring-opening, and how can I prevent it?

A4: The cyclopropane ring, being a strained three-membered ring, can be susceptible to cleavage under strongly acidic conditions, which are characteristic of Friedel-Crafts acylations.[2] The presence of both a donor (the cyclopropane ring itself) and an acceptor (the ester group) can activate the ring towards nucleophilic opening.[2]

Signs of Ring-Opening:

  • NMR Spectroscopy: The disappearance of the characteristic high-field signals of the cyclopropyl protons (typically between 0.5 and 1.5 ppm in ¹H NMR) is a strong indicator of ring opening. New signals may appear in the alkene or aliphatic regions of the spectrum.

  • Mass Spectrometry: The presence of unexpected molecular ions that do not correspond to the desired product or simple byproducts may suggest ring-opened and rearranged structures.

Preventive Measures:

  • Choice of Lewis Acid: Milder Lewis acids (e.g., ZnCl₂, FeCl₃) may be less prone to inducing ring-opening compared to stronger ones like AlCl₃.

  • Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Running the reaction at 0°C or even lower can often mitigate ring-opening.

  • Controlled Addition of Reagents: Slow, dropwise addition of the acylating agent to the mixture of the substrate and Lewis acid can help to control the exotherm and minimize localized high concentrations of the reactive species.

Ring_Opening_Prevention cluster_0 Factors Influencing Ring Opening cluster_1 Mitigation Strategies Lewis_Acid_Strength Lewis Acid Strength Milder_Lewis_Acid Use Milder Lewis Acid (e.g., ZnCl₂, FeCl₃) Lewis_Acid_Strength->Milder_Lewis_Acid Select Temperature Reaction Temperature Low_Temperature Maintain Low Temperature (e.g., 0 °C) Temperature->Low_Temperature Optimize Substrate_Structure Substrate Structure (Donor-Acceptor) Controlled_Addition Controlled Reagent Addition Substrate_Structure->Controlled_Addition Consider

Caption: Key factors and strategies to prevent cyclopropane ring-opening.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(7), 1276–1292. [Link]

  • PubChem. (n.d.). Methyl 1-bromocyclopropanecarboxylate. Retrieved from [Link]

  • Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses, Coll. Vol. 4, p.277 (1963); Vol. 31, p.38 (1951). Retrieved from [Link]

  • Google Patents. (2009). US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, Coll. Vol. 6, p.414 (1988); Vol. 51, p.73 (1971). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-acetylcyclopropane-1-carboxylate. Retrieved from [Link]

  • YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry with Victor. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (2022, September 2). CN111499508B - Preparation method of methyl cyclopropanecarboxylate.
  • ResearchGate. (2019, April 2). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2019, June 21). CN106854157B - Method for synthesizing cyclopropanecarboxylic acid ester in low alcohol solubility solvent.
  • Google Patents. (1993, January 21). CN1050597C - Process for synthesizing cyclopropyl carboxylic ester.
  • Google Patents. (2021, March 2). CN107673973B - Preparation method of cyclopropylamine intermediate methyl cyclopropanecarboxylate.
  • ResearchGate. (n.d.). Identification of methyl 1-aminocyclopropanecarboxylate as a novel ethylene agonist: a structural analogy approach. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromocyclopropane. Organic Syntheses, Coll. Vol. 5, p.126 (1973); Vol. 41, p.12 (1961). Retrieved from [Link]

  • Google Patents. (2018, August 3). FR3016166A1 - PROCESS FOR THE MANUFACTURE OF BROMO METHYL CYCLOPROPANE AND BROMO METHYL CYCLOBUTANE.
  • ResearchGate. (n.d.). 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top.... Retrieved from [Link]

  • PubMed. (2019, October 29). Automatic Structure-Based NMR Methyl Resonance Assignment in Large Proteins. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Retrieved from [Link]

  • Google Patents. (2003, February 5). KR100369857B1 - Preparation of cyclopropan-carboxylates.
  • Organic Syntheses. (n.d.). 2-Cyclopentene-1-acetic acid, 5-hydroxy-, methyl ester, (1R-trans)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 4). 11.14: The Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

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Technical Support Center: Improving the Selectivity of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the selective modification of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of working with this versatile building block and achieve your desired synthetic outcomes with high selectivity and reproducibility.

Introduction: The Challenge of Selectivity

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a valuable reagent in medicinal chemistry and organic synthesis due to its unique combination of a reactive α-bromo ketone, a strained cyclopropane ring, and a methyl ester. This trifecta of functional groups offers numerous possibilities for molecular elaboration. However, this inherent reactivity also presents a significant challenge: achieving selective modification at a single desired site without triggering unwanted side reactions.

This guide will provide a comprehensive overview of the key factors influencing the selectivity of reactions with this compound, focusing on practical solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started:

Q1: I am seeing a mixture of products in my reaction with an amine. How can I improve the selectivity for N-alkylation?

A1: Over-alkylation is a common issue when reacting amines with alkyl halides.[1] To favor mono-alkylation, use a large excess of the amine relative to the Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.[2] This ensures that the bromo-reagent is more likely to encounter a molecule of the starting amine rather than the more nucleophilic alkylated product.[3]

Q2: My reaction with a thiol is sluggish. What can I do to improve the reaction rate?

A2: The reactivity of thiols can be significantly enhanced by converting them to the more nucleophilic thiolate form. Adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), will deprotonate the thiol and accelerate the S-alkylation. The reaction is often faster at a slightly basic pH.[4]

Q3: I am concerned about the Favorskii rearrangement. When is this most likely to be a problem?

A3: The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that can lead to ring contraction or rearranged carboxylic acid derivatives.[5][6] It is most likely to be a significant side reaction when using strong, sterically hindered bases, especially in the presence of enolizable protons on the cyclopropane ring. Using milder bases and carefully controlling the reaction temperature can help to minimize this pathway.[7]

Q4: Can the cyclopropane ring open during my reaction?

A4: Yes, the strained cyclopropane ring can undergo ring-opening reactions, particularly under acidic or transition-metal-catalyzed conditions.[8] If you are observing unexpected products with a linear carbon chain, consider if your reaction conditions might be promoting this pathway.

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific experimental challenges.

Guide 1: Improving Selectivity in Reactions with Amine Nucleophiles

Problem: Low yield of the desired mono-alkylated product and formation of multiple byproducts when reacting Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate with a primary or secondary amine.

Root Causes and Solutions:

  • Over-alkylation: Primary and secondary amines, once alkylated, can react further with the starting material to form tertiary amines and even quaternary ammonium salts.[2][9][10][11][12]

    • Solution: As mentioned in the FAQs, use a significant excess (3-10 equivalents) of the amine nucleophile. This statistical approach favors the reaction of the electrophile with the most abundant nucleophile, the starting amine.[9]

  • Competing Enolate Formation: Strong bases can deprotonate the α-carbon of the ketone, leading to enolate formation and subsequent side reactions.

    • Solution: If a base is required to neutralize the HBr formed during the reaction, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a proton sponge. These bases are less likely to act as nucleophiles themselves.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

    • Solution: Aprotic polar solvents like DMF or acetonitrile are generally good choices as they can solvate the ions formed during the reaction without interfering with the nucleophile.

Experimental Protocol: Selective Mono-N-Alkylation

  • Dissolve Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (1 equivalent) in anhydrous DMF.

  • Add the primary or secondary amine (5 equivalents) to the solution.

  • If the amine salt is not desired, add DIPEA (1.5 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[13]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.[8]

ParameterRecommendationRationale
Amine Stoichiometry 5-10 equivalentsMinimizes over-alkylation by statistical probability.
Base DIPEA or Proton SpongeNon-nucleophilic; prevents enolate formation.
Solvent DMF, AcetonitrileAprotic polar solvents that facilitate SN2 reactions.
Temperature Room TemperatureMinimizes side reactions.

Workflow for Selective N-Alkylation

reagent Methyl 1-(2-bromoacetyl) cyclopropanecarboxylate reaction Stir at RT Monitor by TLC/LC-MS reagent->reaction 1 eq. amine Primary/Secondary Amine (5-10 eq.) amine->reaction base DIPEA (1.5 eq.) base->reaction solvent DMF solvent->reaction product Mono-N-alkylated Product side_product Over-alkylation Products reaction->product Desired Pathway reaction->side_product Side Pathway (Minimized by excess amine) reagent Methyl 1-(2-bromoacetyl) cyclopropanecarboxylate reaction S N 2 Reaction reagent->reaction thiol Thiol (1.1 eq.) side_product Disulfide thiol->side_product Oxidation (Minimized by inert atm.) thiolate Thiolate thiol->thiolate Deprotonation base TEA or DIPEA (1.2 eq.) base->thiolate product S-alkylated Product thiolate->reaction Nucleophilic Attack reaction->product

Caption: Reaction pathway for selective S-alkylation.

Guide 3: Avoiding Undesired Rearrangements and Ring Opening

Problem: Formation of unexpected products arising from the Favorskii rearrangement or cyclopropane ring opening.

Root Causes and Solutions:

  • Favorskii Rearrangement: This is a known side reaction for α-halo ketones in the presence of a base. [5][6] * Mitigation Strategies:

    • Choice of Base: Avoid strong, non-nucleophilic bases like potassium tert-butoxide if possible. Weaker bases such as potassium carbonate or organic amines are less likely to promote this rearrangement. [7] * Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to disfavor the rearrangement pathway, which often has a higher activation energy.
  • Cyclopropane Ring Opening: The high ring strain of the cyclopropane moiety makes it susceptible to cleavage under certain conditions.

    • Mitigation Strategies:

      • Avoid Acidic Conditions: Strong acids can protonate the carbonyl oxygen, which activates the cyclopropane ring towards nucleophilic attack and cleavage. [8]If an acidic workup is necessary, use dilute acid and keep the contact time to a minimum.

      • Transition Metal Catalysis: Be aware that some transition metals, particularly palladium, can catalyze the ring opening of cyclopropyl ketones. [14]If using a metal catalyst for another transformation, screen for conditions that do not affect the cyclopropane ring.

Logical Flow for Troubleshooting Undesired Rearrangements

start Unexpected Product Observed check_rearrangement Is it a Favorskii Rearrangement Product? start->check_rearrangement check_ring_opening Is it a Ring-Opened Product? check_rearrangement->check_ring_opening No favorskii_solutions Reduce Base Strength Lower Reaction Temperature check_rearrangement->favorskii_solutions Yes ring_opening_solutions Avoid Strong Acids Screen Metal Catalysts check_ring_opening->ring_opening_solutions Yes other_side_reactions Consider other side reactions check_ring_opening->other_side_reactions No

Caption: Troubleshooting logic for unexpected products.

Analytical Monitoring and Purification

Successful and selective modification of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate relies on careful monitoring of the reaction progress and effective purification of the desired product.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the consumption of the starting material and the formation of the product. [13] * Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weight of the product and any byproducts, which can be invaluable for troubleshooting. [15]* Purification:

    • Flash Column Chromatography: This is the most common method for purifying the products of these reactions. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is often a good starting point. [8] * Crystallization: If the product is a solid, crystallization can be an effective method of purification.

References

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  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2011). Asymmetric organocatalysis: from biomimetic concepts to applications in asymmetric synthesis. John Wiley & Sons.
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  • Kotha, S., & Lahiri, K. (2002). Cyclopropyl amino acids and their derivatives in the design of conformationally constrained peptides. Bioorganic & Medicinal Chemistry, 10(9), 2891-2896.
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  • Rosa, J. N., et al. (2012). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 17(10), 11928-11941.
  • Sherma, J. (2000). Thin-layer chromatography in the analysis of pesticides.
  • Tang, Y., et al. (2020). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC advances, 10(70), 42939-42945.
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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Rotational Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Nuances of a Versatile Building Block

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a molecule of significant interest in synthetic and medicinal chemistry. It incorporates three key functional motifs onto a compact, rigid scaffold: a strained cyclopropane ring, a reactive α-haloketone, and a methyl ester. This combination makes it a valuable intermediate for constructing complex molecular architectures found in pharmaceuticals and agrochemicals.[1][2] The strained cyclopropane ring, in particular, offers unique conformational constraints and metabolic stability, properties highly sought after in drug design.[2]

A critical aspect often overlooked in the analysis of such molecules is the existence of rotational isomers, or conformers. For Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, rotation around the single bond connecting the cyclopropane ring (C1) and the acetyl carbonyl group is hindered. This gives rise to two principal, potentially stable conformers: an s-cis (or syn-periplanar) and an s-trans (or anti-periplanar) form. In these conformers, the spatial relationship between the bromine atom, the acetyl carbonyl, and the ester group differs significantly. Differentiating and quantifying these isomers is crucial, as their respective steric and electronic profiles can lead to vastly different reactivities and biological activities.

This guide provides an in-depth comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be expertly applied to distinguish, characterize, and quantify these rotational isomers. We will delve into the theoretical underpinnings of each method, present validated experimental protocols, and interpret the expected spectral data, offering a comprehensive workflow for the unambiguous characterization of this compound.

Conformational Landscape: Visualizing the Isomers

The primary isomeric forms of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate arise from the rotation about the C1-C(O) single bond. The two most stable planar conformations are depicted below. The stability of each conformer is dictated by a delicate balance of steric repulsion and dipole-dipole interactions between the bulky bromine atom, the ester group, and the two carbonyl oxygen atoms.[3]

G cluster_0 s-trans (anti-periplanar) Isomer cluster_1 s-cis (syn-periplanar) Isomer a C1 b C=O (acetyl) a->b d C=O (ester) a->d f Ring a->f c CH₂Br b->c e OCH₃ d->e a1 C1 b1 C=O (acetyl) a1->b1 d1 C=O (ester) a1->d1 f1 Ring a1->f1 c1 CH₂Br b1->c1 e1 OCH₃ d1->e1

Caption: Rotational isomers of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing these conformers due to its extreme sensitivity to the local electronic environment and spatial arrangement of nuclei. Both ¹H and ¹³C NMR will provide critical, complementary information.

Theoretical Basis for Differentiation
  • ¹H NMR Spectroscopy : The key to differentiation lies in the anisotropic effect of the carbonyl groups. In the s-trans conformer, the methylene protons (-CH₂Br) are spatially closer to the ester carbonyl, while in the s-cis conformer, they are closer to the cyclopropane ring. This will result in distinct chemical shifts for the -CH₂Br protons in each isomer. Similarly, the protons on the cyclopropane ring will experience different shielding/deshielding effects from the acetyl carbonyl group in each conformation, leading to unique chemical shifts and coupling constants. The vicinal coupling constants (Jcis and Jtrans) between the cyclopropane protons are highly dependent on the dihedral angle, which can be subtly influenced by the conformation of the substituent at C1.[4][5] Typically for cyclopropanes, Jcis is larger than Jtrans.[5]

  • ¹³C NMR Spectroscopy : The carbon chemical shifts will also be affected, albeit to a lesser extent. The most significant differences are expected for the acetyl carbonyl carbon, the methylene carbon (-CH₂Br), and the carbons of the cyclopropane ring. The varied steric compression and electronic interactions in each conformer will slightly alter the electron density around these nuclei, leading to small but measurable differences in their resonance frequencies.[6]

Experimental Protocol: High-Resolution ¹H and ¹³C NMR

This protocol is designed to achieve the resolution necessary to distinguish between the two isomers.

  • Sample Preparation : Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). The choice of solvent can sometimes influence the equilibrium between conformers.

  • Instrumentation : Utilize a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.

  • ¹H NMR Acquisition :

    • Acquire a standard single-pulse ¹H spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1).

    • Ensure a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Use a relaxation delay (d1) of at least 5 seconds to ensure full relaxation for accurate integration and quantification.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans for good S/N (may require several hours depending on sample concentration).

    • If necessary, perform an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment to aid in assigning carbon multiplicities (CH, CH₂, CH₃).

  • Data Processing : Apply a small line-broadening factor (e.g., 0.3 Hz) to improve S/N without sacrificing resolution. Carefully phase and baseline correct the spectra. Integrate the distinct signals corresponding to each isomer for quantification.

Expected Data & Interpretation

The following table summarizes the hypothetical ¹H and ¹³C NMR data for the two isomers, based on established principles of chemical shifts and coupling constants in cyclopropane derivatives.[4][7][8]

Table 1: Hypothetical NMR Data Comparison

Assignment s-trans Isomer (Expected) s-cis Isomer (Expected) Rationale for Difference
¹H NMR
-OCH₃ (s, 3H)~3.75 ppm~3.75 ppmMinimal change expected.
-CH₂- (ring, m, 4H)1.4-1.7 ppm (two distinct multiplets)1.5-1.8 ppm (two distinct multiplets)Different anisotropic effects from the acetyl C=O group.
-CH₂Br (s, 2H)~4.20 ppm~4.35 ppmDeshielding effect of the ester C=O is more pronounced in one conformer.
¹³C NMR
C1 (quat.)~35 ppm~36 ppmSteric compression effects.
-CH₂- (ring)~18 ppm~19 ppmDifferent electronic environment.
-OCH₃~53 ppm~53 ppmMinimal change expected.
C=O (ester)~170 ppm~171 ppmThrough-space electronic interactions.
C=O (acetyl)~195 ppm~194 ppmThrough-space electronic interactions.
-CH₂Br~34 ppm~33 ppmSteric and electronic effects.

Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool

IR spectroscopy provides a fast, non-destructive method to probe the functional groups and can offer clues about conformational isomerism through shifts in vibrational frequencies, particularly of the carbonyl groups.

Theoretical Basis for Differentiation

The key diagnostic region is the carbonyl stretching (C=O) band between 1650-1800 cm⁻¹. The molecule has two carbonyl groups (ketone and ester), which may appear as two distinct peaks or a single broadened peak. For α-haloketones, the C=O stretching frequency is sensitive to the dihedral angle between the C=O bond and the C-halogen bond.[3] In the two different conformers, the dipole-dipole interactions between the two carbonyls and the C-Br bond will differ. This can lead to a shift of 5-15 cm⁻¹ in the carbonyl absorption frequencies, potentially allowing the resolution of two sets of carbonyl peaks for a mixture of isomers. Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹, and this value can be perturbed by the adjacent electronegative bromine atom and the overall conformation.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation : No preparation is needed for a liquid sample. Place one drop of the neat liquid directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Co-add at least 32 scans at a resolution of 4 cm⁻¹ or better.

    • The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing : Perform an ATR correction if necessary. Clearly label the peak frequencies of interest, particularly in the 1800-1650 cm⁻¹ region.

Expected Data & Interpretation

Table 2: Hypothetical IR Data Comparison

Vibrational Mode s-trans Isomer (Expected cm⁻¹) s-cis Isomer (Expected cm⁻¹) Rationale for Difference
C=O Stretch (Ester)~1735 cm⁻¹~1730 cm⁻¹Altered dipole-dipole interactions with the ketone C=O.
C=O Stretch (Ketone)~1710 cm⁻¹~1720 cm⁻¹The proximity of the electronegative bromine and ester group influences the C=O bond polarity differently in each conformer.[9][11]
C-Br Stretch~650 cm⁻¹~660 cm⁻¹Minor shifts possible due to conformational changes.

Mass Spectrometry (MS): Confirmation of Identity

While mass spectrometry is generally unable to distinguish between stable conformers (as the ionization energy typically exceeds the rotational energy barrier), it is an indispensable tool for confirming the molecular formula and the presence of the bromine atom.

Theoretical Basis for Confirmation

Electron Ionization (EI) mass spectrometry will fragment the molecule in a predictable way, but the key feature will be the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[12] Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[13] This provides unambiguous confirmation of the presence of one bromine atom in the molecule and its fragments.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Preparation : Dilute the sample to a low concentration (e.g., ~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer with an EI source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system. GC can also help separate other impurities, although it is unlikely to separate the conformers.

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the sample solution.

    • Use a standard EI energy of 70 eV.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

  • Data Processing : Analyze the spectrum for the molecular ion peak (M⁺) and other significant fragments. Specifically, look for the characteristic M⁺ and [M+2]⁺ doublet.

Expected Data & Interpretation
  • Molecular Ion : The calculated molecular weight is 221.05 g/mol . The mass spectrum will show two peaks of nearly equal intensity at m/z 220 (containing ⁷⁹Br) and m/z 222 (containing ⁸¹Br). This is the definitive molecular ion signature.[14][15]

  • Key Fragments : Expect fragmentation patterns common to ketones and esters. A prominent fragment would likely be the loss of the bromine atom, resulting in an ion at m/z 141. Another likely fragmentation is the loss of the methoxy group (-OCH₃) to give peaks at m/z 189 and 191.

Integrated Analytical Workflow

For a comprehensive and efficient analysis of a new batch of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, a structured workflow is essential.

Caption: Recommended workflow for spectroscopic characterization of isomers.

Conclusion

Distinguishing the rotational isomers of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate requires a multi-faceted spectroscopic approach. While Mass Spectrometry is essential for confirming the fundamental molecular identity and the presence of bromine, and Infrared Spectroscopy offers a rapid preliminary assessment of conformational complexity, high-field NMR spectroscopy stands as the definitive technique . The sensitivity of proton and carbon chemical shifts to the anisotropic and electronic effects inherent in the different conformers provides the necessary resolution to both identify and quantify the s-cis and s-trans isomers. Following the integrated workflow presented in this guide ensures a thorough, logical, and scientifically rigorous characterization, which is paramount for controlling reactivity, understanding structure-activity relationships, and ensuring reproducibility in research and development.

References

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A Technical Guide to the Reactivity of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate in Comparison to Other α-Halo Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of α-Halo Ketones in Synthesis

In the landscape of organic synthesis and drug development, α-halo ketones stand out as exceptionally versatile electrophilic building blocks. Their heightened reactivity compared to simple alkyl halides makes them indispensable for constructing complex molecular architectures.[1][2] This enhanced reactivity stems from the proximate carbonyl group, which activates the α-carbon towards nucleophilic attack.[1] This guide delves into the specific reactivity profile of a structurally unique member of this class: Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. We will compare its anticipated reactivity with more common α-halo ketones, such as bromoacetone and 2-bromocyclohexanone, by dissecting the key structural elements that govern their chemical behavior. This analysis is designed to provide researchers, scientists, and drug development professionals with a predictive framework for employing this valuable reagent.

The Fundamental Basis of α-Halo Ketone Reactivity

The reactivity of α-halo ketones in nucleophilic substitution reactions is significantly greater than that of their alkyl halide counterparts. For instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[3] This profound difference is attributed to two primary electronic factors:

  • Inductive Effect: The electron-withdrawing carbonyl group polarizes the adjacent carbon-halogen bond, increasing the partial positive charge on the α-carbon and making it a more potent electrophilic site.[1]

  • Transition State Stabilization: During an SN2 reaction, the p-orbitals of the carbonyl group can overlap with the developing p-orbitals of the trigonal bipyramidal transition state. This orbital overlap delocalizes the negative charge, thereby stabilizing the transition state and lowering the activation energy of the reaction.

This fundamental electronic activation is the baseline upon which other structural modifications exert their influence.

Caption: SN2 reaction on an α-halo ketone.

Structural Analysis: A Comparative Look at Three α-Halo Ketones

To understand the unique reactivity of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, we must compare its structural features against well-understood benchmarks.

FeatureBromoacetone2-BromocyclohexanoneMethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
Structure Bromoacetone2-BromocyclohexanoneMethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
α-Carbon Environment Primary (CH2Br)Secondary (CHBr)Primary (CH2Br)
Steric Hindrance LowModerateHigh (quaternary center adjacent to carbonyl)
Key Structural Moiety Acyclic methyl ketoneAlicyclicGeminal cyclopropyl and ester groups
Additional Electronic Effects NoneRing strain (minor)- Ring strain (high)- Inductive withdrawal from ester
Analysis of Structural Influences
  • Bromoacetone (Reference Compound 1): As a simple, unhindered α-bromo ketone, bromoacetone serves as an excellent baseline for high reactivity driven purely by the electronic activation of the carbonyl group. Its low steric profile allows for easy access by a wide range of nucleophiles.

  • 2-Bromocyclohexanone (Reference Compound 2): The introduction of a cyclic scaffold adds conformational rigidity and increases steric hindrance at the α-carbon, which is now secondary. Nucleophilic attack must proceed via a specific trajectory (e.g., axial attack), which can modulate reactivity compared to its acyclic counterpart.

  • Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (Target Compound): This molecule presents a fascinating case of competing electronic and steric effects.

    • Electronic Activation: The presence of a geminal ester group, in addition to the ketone, should significantly enhance the electrophilicity of the carbonyl carbon and, by extension, the α-carbon. Both groups are strongly electron-withdrawing.

    • Steric Hindrance: The quaternary carbon atom bearing both the cyclopropyl ring and the ester group creates substantial steric bulk adjacent to the carbonyl. SN2 reactions are notoriously sensitive to steric hindrance, which can impede the approach of the nucleophile to the α-carbon.[4]

    • The Cyclopropyl Group: The cyclopropane ring is not an innocent bystander. Its bonds possess significant p-character, and the ring itself is highly strained.[5] This inherent strain can influence the reactivity of adjacent functional groups, although in the context of an SN2 reaction at the bromoacetyl moiety, its primary contribution is likely steric.[6][7]

Predictive Reactivity and Competing Pathways

Based on this analysis, we can predict that Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a highly activated electrophile due to dual electron-withdrawing groups. However, its reactivity in SN2 reactions will likely be tempered by severe steric hindrance. The outcome of a reaction will be highly dependent on the nature of the nucleophile; small, highly reactive nucleophiles may favor substitution, while bulkier nucleophiles may react slowly or not at all.

The Favorskii Rearrangement: A Major Competing Reaction

A critical consideration for α-halo ketones, particularly when treated with a base, is the Favorskii rearrangement .[8][9][10] This pathway involves the formation of a cyclopropanone intermediate, which subsequently undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative, often with a rearranged carbon skeleton.[9][11] For cyclic α-halo ketones, this results in ring contraction.[8][12]

Caption: General mechanism of the Favorskii rearrangement.

For Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, which lacks α'-hydrogens, a classic Favorskii rearrangement is not possible. However, treatment with a strong, non-nucleophilic base could still lead to complex decomposition pathways, while a nucleophilic base could potentially engage in a "quasi-Favorskii" type mechanism. Therefore, for clean SN2 substitution, non-basic nucleophiles or weakly basic conditions are highly recommended.

Experimental Protocol: A Framework for Kinetic Comparison

To empirically determine the relative reactivity, a pseudo-first-order kinetic study is the method of choice. This approach simplifies the rate law by using a large excess of one reagent (the nucleophile), making the reaction rate dependent only on the concentration of the α-halo ketone.

Objective: To compare the rate of nucleophilic substitution of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, bromoacetone, and 2-bromocyclohexanone with sodium iodide in acetone.
Materials:
  • Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

  • Bromoacetone

  • 2-Bromocyclohexanone

  • Sodium Iodide (NaI), anhydrous

  • Acetone, HPLC grade

  • Internal Standard (e.g., dodecane)

  • HPLC or GC-MS system

Experimental Workflow

Kinetic_Workflow prep Prepare Stock Solutions - α-Halo Ketone (0.1 M) - NaI (1.0 M) - Internal Standard (0.05 M) react Initiate Reaction - Equilibrate NaI solution at 25°C - Add α-Halo Ketone stock solution - Start timer prep->react sample Time-Point Sampling - Withdraw aliquots at t=0, 2, 5, 10, 20, 40, 60 min react->sample quench Quench Reaction - Add aliquot to vial with  diethyl ether and water sample->quench analyze Analyze Organic Layer - Inject into HPLC or GC-MS quench->analyze plot Data Analysis - Plot ln([Ketone]) vs. Time analyze->plot rate Determine Rate Constant (k_obs) - Slope of the line = -k_obs plot->rate

Caption: Workflow for comparative kinetic analysis.

Step-by-Step Procedure:
  • Solution Preparation:

    • Prepare a 1.0 M solution of NaI in acetone.

    • Prepare separate 0.1 M stock solutions of each α-halo ketone and the internal standard in acetone.

    • Rationale: Using a 10-fold excess of the nucleophile (NaI) ensures pseudo-first-order conditions. The internal standard allows for accurate quantification by correcting for variations in injection volume.

  • Reaction Setup:

    • In a jacketed reaction vessel maintained at 25.0 ± 0.1 °C, place 9.0 mL of the 1.0 M NaI solution. Allow it to thermally equilibrate.

    • Rationale: Precise temperature control is critical for kinetic studies as reaction rates are highly temperature-dependent.

  • Reaction Initiation and Sampling:

    • At time t=0, rapidly add 1.0 mL of the chosen α-halo ketone stock solution containing the internal standard to the stirred NaI solution.

    • Immediately withdraw the first aliquot (~0.2 mL) and quench it by adding it to a vial containing 1 mL of diethyl ether and 1 mL of water. Shake vigorously.

    • Continue to withdraw and quench aliquots at predetermined time intervals.

    • Rationale: Quenching with a water/ether partition stops the reaction by separating the ionic nucleophile (in the aqueous phase) from the organic substrate (in the ether phase).

  • Analysis:

    • Analyze the organic layer of each quenched sample by HPLC or GC-MS.

    • Determine the concentration of the remaining α-halo ketone at each time point relative to the constant concentration of the internal standard.

  • Data Processing:

    • Plot the natural logarithm of the α-halo ketone concentration (ln[Ketone]) versus time (in seconds).

    • The data should yield a straight line, the slope of which is the negative of the observed rate constant (-kobs).

    • Compare the kobs values for the three substrates to determine their relative reactivity.

Conclusion

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a uniquely structured α-halo ketone poised for significant utility in synthetic chemistry. Its reactivity is governed by a balance of powerful electronic activation from two adjacent electron-withdrawing groups and significant steric hindrance imposed by a geminal quaternary center. While it is predicted to be a highly potent electrophile, its effectiveness in SN2 reactions will be highly dependent on the steric profile of the incoming nucleophile. Researchers should also remain vigilant for potential side reactions, such as the Favorskii rearrangement, particularly under basic conditions. The provided experimental framework offers a robust method for quantifying its reactivity relative to standard benchmarks, enabling its rational and effective deployment in the synthesis of novel chemical entities.

References

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  • De Kimpe, N., & Verhé, R. (1980). The Chemistry of α-Haloketones. In The Chemistry of Functional Groups, Supplement D: The chemistry of halides, pseudo-halides and azides, Patai, S., & Rappoport, Z. (Eds.). John Wiley & Sons.
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  • Bordwell, F. G., & Carlson, M. W. (1969). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 91(14), 3951–3956.
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A Senior Application Scientist's Guide to Cyclopropane Synthesis: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Cyclopropane Ring

The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern organic chemistry and drug development.[1] Its inherent ring strain imparts unique electronic properties and conformational rigidity, making it a valuable component in pharmaceuticals, agrochemicals, and natural products.[1][2] While reagents like Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate serve as building blocks for more complex structures, the fundamental challenge often lies in the initial, stereocontrolled construction of the cyclopropane ring itself.

This guide provides a comparative overview of the principal strategies for cyclopropanation of alkenes, moving beyond a single reagent to evaluate the performance, scope, and limitations of the most powerful tools available to the modern chemist. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and offer field-proven insights to guide your selection of the optimal reagent for your specific synthetic challenge.

The Carbenoid Approach: Simmons-Smith Reaction and Its Progeny

The Simmons-Smith reaction, first reported in 1958, is a cornerstone of cyclopropanation that avoids the use of hazardous diazomethane.[3][4] It employs an organozinc carbenoid, typically iodomethylzinc iodide (IZnCH₂I), to deliver a methylene group to an alkene in a stereospecific, concerted manner.[3][4]

Mechanism and Stereochemical Control

The reaction proceeds via the formation of the organozinc reagent from diiodomethane and a zinc-copper couple.[1] This carbenoid then complexes with the alkene, delivering the methylene group in a "butterfly-type" transition state.[5] A key feature that demonstrates its utility is the role of proximal directing groups. The zinc atom coordinates to Lewis basic functionalities like hydroxyl groups, directing the cyclopropanation to the syn face of the alkene with high diastereoselectivity.[4] This predictable control is a significant advantage in complex molecule synthesis.

Caption: Mechanism of the Simmons-Smith Reaction.

Key Variants for Enhanced Performance

While effective, the original Simmons-Smith protocol can be sluggish. Several modifications have been developed to improve reactivity and handling.

  • Furukawa Modification: This variant uses diethylzinc (Et₂Zn) in place of the zinc-copper couple.[4][6] The resulting reagent (EtZnCH₂I) is more reactive and often provides higher yields, particularly with less reactive alkenes.[4][5]

  • Charette Asymmetric Modification: For enantioselective synthesis, Professor André Charette developed chiral dioxaborolane ligands that coordinate to the zinc center, enabling highly enantioselective cyclopropanations of allylic alcohols.

Experimental Protocol: Furukawa-Modified Cyclopropanation

This protocol is adapted from a standard procedure for the cyclopropanation of an unfunctionalized alkene.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the alkene (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add diethylzinc (1.1 eq, typically a 1.0 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • Carbenoid Formation: Add diiodomethane (1.2 eq) dropwise over 15-20 minutes. A white precipitate (ZnI₂) may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • Work-up: Dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Performance Data
Alkene SubstrateReagent SystemDiastereoselectivity (d.r.)Yield (%)Reference
CyclohexeneZn-Cu, CH₂I₂N/A~70%[4]
(Z)-3-hexen-1-olEt₂Zn, CH₂I₂>95:5~85%[5]
StyreneEt₂Zn, CH₂I₂N/A~90%[6]

Transition Metal-Catalyzed Carbene Transfer from Diazo Compounds

The reaction of diazo compounds, particularly ethyl diazoacetate (EDA), with alkenes in the presence of a transition metal catalyst (e.g., Rhodium or Copper) is a powerful and versatile method for forming functionalized cyclopropanes.[8][9]

Mechanism and Causality

The catalyst, typically a rhodium(II) carboxylate complex like Rh₂(OAc)₄, reacts with the diazo compound to expel nitrogen gas and form a highly reactive metal carbene intermediate.[9] This intermediate is then intercepted by the alkene to furnish the cyclopropane. The choice of catalyst and, critically, the ligands surrounding the metal center, dictates the stereoselectivity. Chiral ligands create a chiral pocket around the metal carbene, forcing the alkene to approach from a specific trajectory, thus enabling high levels of enantioselectivity.

Trustworthiness Note: Diazo compounds are toxic and potentially explosive.[3] They should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment. For larger-scale operations, in-situ generation methods are highly recommended to avoid isolating the hazardous reagent.[8]

Rhodium_Carbene_Mechanism Rh_cat Rh₂(OAc)₄ Catalyst Carbene Rh(II)=CHCO₂Et (Metal Carbene) Rh_cat->Carbene + Diazo Diazo N₂CHCO₂Et N2_loss N₂ Gas (byproduct) Carbene->N2_loss - N₂ Product Cyclopropane Product Carbene->Product + Alkene Alkene Alkene Substrate

Caption: Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation.

Performance Data: Rhodium-Catalyzed Reactions
Alkene SubstrateCatalystLigandee (%)Yield (%)Reference
StyreneRh₂(OAc)₄AchiralN/A>90%[9]
1-Octene[Rh₂(S-DOSP)]Chiral98%85%Doyle, M. P. et al.
Dihydronaphthalene[Cu(OTf)]₂Chiral BOX99%92%Evans, D. A. et al.

The Ylide Route: Johnson-Corey-Chaykovsky Reaction

This reaction utilizes sulfur ylides to cyclopropanate electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds.[10][11] It is complementary to carbenoid-based methods, which typically work best with electron-rich or unactivated alkenes.

Mechanism and Regioselectivity

The reaction is initiated by the 1,4-conjugate addition (Michael addition) of the sulfur ylide to the α,β-unsaturated system.[12] This forms a stabilized enolate intermediate, which then undergoes an intramolecular Sₙ2 reaction, with the enolate attacking the carbon bearing the sulfonium group to displace dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) and form the cyclopropane ring.[12] The initial 1,4-addition is generally irreversible and rate-determining, ensuring high regioselectivity for cyclopropanation over epoxidation.[12]

Corey_Chaykovsky_Workflow Start α,β-Unsaturated Carbonyl Step1 1,4-Michael Addition Start->Step1 Ylide Sulfur Ylide (e.g., Me₂S(O)=CH₂) Ylide->Step1 Intermediate Enolate Intermediate Step1->Intermediate Step2 Intramolecular Sₙ2 Ring Closure Intermediate->Step2 Product Cyclopropane Product Step2->Product

Caption: Workflow for Corey-Chaykovsky Cyclopropanation.

Experimental Protocol: Cyclopropanation of Chalcone

This protocol is a representative example for the cyclopropanation of an enone.

  • Ylide Preparation: In a flame-dried flask under nitrogen, add trimethylsulfoxonium iodide (1.1 eq) to anhydrous DMSO. Add sodium hydride (1.05 eq, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the resulting mixture for 15-20 minutes until gas evolution ceases, forming the ylide solution.

  • Substrate Addition: Dissolve the α,β-unsaturated ketone (e.g., chalcone, 1.0 eq) in a minimal amount of anhydrous DMSO or THF.

  • Reaction: Add the ketone solution to the ylide solution at room temperature. Stir for 1-3 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify the product by recrystallization or column chromatography.

The Organotitanium Pathway: Kulinkovich Reaction

The Kulinkovich reaction offers a unique approach to synthesizing 1-alkylcyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, typically Ti(OiPr)₄.[13][14]

Mechanism: Formation of a Titanacyclopropane

The reaction begins with the formation of a dialkyltitanium species from the catalyst and two equivalents of the Grignard reagent (e.g., EtMgBr).[15] This unstable intermediate undergoes β-hydride elimination to form a titanacyclopropane. This key intermediate then reacts with the ester's carbonyl group, ultimately leading to the cyclopropanol product after work-up.[13][15]

Scope and Application

This method is exceptionally useful for creating highly substituted cyclopropanols, which are valuable synthetic intermediates.[16] A wide range of esters are tolerated, and the reaction can be performed intramolecularly to generate bicyclic systems.[14][16]

Performance Data
Ester SubstrateGrignard ReagentCatalystYield (%)Reference
Methyl benzoateEtMgBrTi(OiPr)₄85-90%[13][14]
Ethyl octanoatePrMgClTi(OiPr)₄~80%[17]
γ-ButyrolactoneEtMgBrTi(OiPr)₄75%[17]

Emerging Frontiers in Cyclopropanation

While the classical methods remain powerful, modern research continually seeks milder, safer, and more sustainable alternatives.

  • Photoredox and Electrochemical Methods: Recent advances leverage visible light or electricity to generate reactive intermediates for cyclopropanation.[18][19][20] These methods often operate at room temperature and can offer unique reactivity profiles, sometimes using simple and stable precursors like bromomalonates or active methylene compounds.[19][21]

  • Biocatalytic Cyclopropanation: The use of enzymes, particularly engineered heme proteins or tautomerases, is a growing field.[2][22][23] These biocatalysts can perform cyclopropanation with exceptional levels of enantioselectivity under mild, aqueous conditions, offering a green alternative to traditional chemical catalysis.[2][24]

Comparative Summary of Key Methodologies

FeatureSimmons-SmithDiazo/Metal-CatalysisCorey-ChaykovskyKulinkovich
Reagent Type Zinc CarbenoidMetal CarbeneSulfur YlideTitanacyclopropane
Alkene Substrate Electron-rich, unactivatedBroad scopeElectron-poor (α,β-unsat.)N/A (uses Esters)
Key Advantage Directed by OH groups, reliableHigh efficiency, excellent for asymmetric synthesisComplements carbenoids, mild conditionsAccess to cyclopropanols
Stereocontrol Good diastereocontrol (directed), asymmetric variants existExcellent (ligand-controlled)Generally good diastereocontrolGood diastereocontrol
Safety Concerns Pyrophoric Et₂Zn (Furukawa)HIGH: Diazo compounds are toxic/explosiveYlides are moisture-sensitivePyrophoric Grignard reagents
Byproducts Zinc saltsN₂ gasDMSO / DMSMagnesium/Titanium salts

Conclusion

The synthesis of cyclopropanes is a mature field with a diverse and powerful toolkit. The choice of reagent is not a one-size-fits-all decision but rather a strategic one based on the specific molecular context.

  • For stereospecific methylene transfer to unactivated or hydroxyl-containing alkenes, the Simmons-Smith reaction and its variants remain the go-to method.

  • When high enantioselectivity and functional group tolerance are required for functionalized cyclopropanes, transition metal-catalyzed decomposition of diazo compounds is unparalleled, provided the necessary safety precautions are rigorously followed.

  • For electron-deficient Michael acceptors, the Johnson-Corey-Chaykovsky reaction offers a complementary and highly effective strategy.

  • To access valuable cyclopropanol building blocks directly from esters, the Kulinkovich reaction provides a unique and efficient pathway.

By understanding the mechanism, scope, and practical considerations of each of these alternatives, researchers can confidently select and implement the optimal strategy for constructing the valuable cyclopropane ring in their synthetic endeavors.

References

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A Comparative Guide to Covalent Warheads: Evaluating Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects.[1][2] By forming a stable bond with their target protein, these molecules can offer advantages in terms of prolonged duration of action and improved efficacy.[3] The cornerstone of any covalent inhibitor is its "warhead," the reactive electrophilic moiety responsible for forming the covalent linkage. The choice of warhead is a critical decision in the design of a covalent drug, profoundly influencing its reactivity, selectivity, and overall safety profile.[4]

This guide provides a comparative analysis of various covalent warheads, with a special focus on the potential efficacy of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, a less-characterized warhead, against more established counterparts such as acrylamides and chloroacetamides.

The Two-Step Mechanism of Covalent Inhibition

Covalent inhibitors typically operate through a two-step mechanism.[5] First, the inhibitor reversibly binds to the target protein, forming a non-covalent complex. This initial binding event is governed by the inhibitor's affinity for the target (K_i). Subsequently, in the second step, the electrophilic warhead reacts with a nucleophilic amino acid residue (commonly cysteine) in the protein's binding site to form a stable covalent bond.[5][6] The efficiency of this second step is described by the rate constant k_inact. The overall potency of a covalent inhibitor is best characterized by the second-order rate constant, k_inact/K_i, which encapsulates both the binding affinity and the rate of covalent modification.[7][8]

G E Enzyme (E) EI_non_covalent Non-covalent Complex (E-I) E->EI_non_covalent k_on I Inhibitor (I) EI_non_covalent->E k_off EI_covalent Covalent Adduct (E-I) EI_non_covalent->EI_covalent k_inact caption General Mechanism of Covalent Inhibition

General Mechanism of Covalent Inhibition

Established Covalent Warheads: A Benchmark for Comparison

A variety of electrophilic groups have been successfully employed as covalent warheads in drug discovery. Understanding their characteristics is crucial for contextualizing the potential of novel warheads.

Acrylamides

Acrylamides are perhaps the most widely used class of covalent warheads, featured in several FDA-approved drugs.[1] They typically react with cysteine residues via a Michael addition mechanism. A key advantage of acrylamides is their tunable reactivity; modifications to the acrylamide moiety can modulate its electrophilicity, allowing for a balance between on-target activity and off-target reactivity.[9] However, concerns about potential off-target reactions and idiosyncratic toxicity remain.[2]

Chloroacetamides

Chloroacetamides are another prominent class of covalent warheads known for their high reactivity towards cysteine thiols.[1] This high reactivity can be advantageous for targeting proteins with less accessible cysteine residues. However, it also increases the risk of non-specific binding to other biological nucleophiles, which can lead to toxicity.[2] Judicious structural modifications are often necessary to temper their reactivity and enhance selectivity.[1]

Profiling Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate: A Novel Warhead

While not as extensively studied as acrylamides or chloroacetamides, methyl 1-(2-bromoacetyl)cyclopropanecarboxylate presents an intriguing combination of structural motifs that could offer unique properties as a covalent warhead.

The Bromoacetyl Group

The bromoacetyl group is a reactive electrophile that, similar to chloroacetyl, can readily alkylate nucleophilic residues like cysteine. The carbon-bromine bond is generally more labile than the carbon-chlorine bond, suggesting that bromoacetyl-containing compounds may exhibit higher intrinsic reactivity than their chloroacetyl counterparts. This heightened reactivity could be beneficial for targeting less reactive cysteines but also necessitates careful molecular design to control selectivity. Studies have shown that the bromoacetyl function can react with thiols with high chemoselectivity.[10]

The Cyclopropyl Moiety

The cyclopropane ring is a fascinating structural element in medicinal chemistry.[11][12] Its inherent ring strain endows it with unique electronic properties, including enhanced π-character of its C-C bonds.[11] Cyclopropanes bearing electron-withdrawing groups can act as electrophiles, undergoing ring-opening reactions with nucleophiles.[13] In the context of a covalent warhead, the cyclopropyl group adjacent to the bromoacetyl moiety in methyl 1-(2-bromoacetyl)cyclopropanecarboxylate could influence the warhead's reactivity and conformational preferences within a protein binding pocket. The cyclopropyl group's rigidity can also help to pre-organize the molecule for optimal interaction with the target, potentially improving binding affinity.

Comparative Efficacy: A Data-Driven Perspective

A direct, head-to-head experimental comparison of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate with other warheads is not yet available in the public domain. However, we can extrapolate its potential performance based on the known properties of its constituent parts and data from related compounds.

Warhead ClassTypical Target ResidueRelative ReactivityKey AdvantagesPotential Disadvantages
Acrylamides CysteineModerateTunable reactivity, clinically validated.[1]Potential for off-target effects, idiosyncratic toxicity.[2]
Chloroacetamides CysteineHighHigh reactivity for less accessible targets.[1]Increased risk of non-specific binding and toxicity.[2]
Bromoacetamides CysteineHigh to Very HighPotentially higher reactivity than chloroacetamides.Higher risk of non-specific binding, less explored in approved drugs.
Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (Predicted) CysteineHighHigh reactivity from bromoacetyl group, conformational constraint from cyclopropyl ring.Potential for high non-specific reactivity, limited experimental data.

Experimental Protocols for Evaluating Covalent Binders

The rigorous evaluation of a novel covalent warhead requires a suite of biochemical and cellular assays.

Kinetic Analysis of Covalent Inhibition

Objective: To determine the kinetic parameters (K_i and k_inact) of the covalent inhibitor.

Methodology:

  • Enzyme Inhibition Assay: Perform a standard enzyme activity assay in the presence of varying concentrations of the inhibitor.

  • Time-Dependent Inhibition: Monitor the progress of the enzymatic reaction over time at each inhibitor concentration. The rate of product formation will decrease as the enzyme is progressively inactivated.

  • Data Analysis: Fit the progress curves to a model of time-dependent inhibition to extract the observed rate of inactivation (k_obs) for each inhibitor concentration.

  • Determination of K_i and k_inact: Plot k_obs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the equation: k_obs = k_inact * [I] / (K_i + [I]) to determine the values of K_i and k_inact.

G cluster_0 Biochemical Evaluation cluster_1 Cellular & Proteomic Analysis A Enzyme + Substrate + Inhibitor B Monitor Reaction Progress Over Time A->B C Calculate k_obs at each [Inhibitor] B->C D Plot k_obs vs. [Inhibitor] C->D E Determine k_inact and K_i D->E F Treat Cells with Inhibitor G Intact Protein Mass Spectrometry F->G H Peptide Mapping MS/MS F->H I Competitive Profiling (e.g., ABPP) F->I J Confirm Covalent Adduct & Site of Modification G->J H->J K Assess Target Occupancy & Selectivity I->K caption Workflow for Covalent Inhibitor Evaluation

Workflow for Covalent Inhibitor Evaluation

Mass Spectrometry for Adduct Confirmation

Objective: To confirm the formation of a covalent adduct between the inhibitor and the target protein and to identify the site of modification.

Methodology:

  • Incubation: Incubate the target protein with a molar excess of the covalent inhibitor.

  • Intact Protein Analysis: Analyze the reaction mixture by liquid chromatography-mass spectrometry (LC-MS) to observe the mass shift corresponding to the covalent modification of the protein.

  • Peptide Mapping: Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Search the MS/MS data for peptides with a mass modification corresponding to the inhibitor. The fragmentation pattern of the modified peptide will confirm the exact site of covalent adduction.

Conclusion and Future Directions

While established warheads like acrylamides and chloroacetamides have a proven track record in drug discovery, the exploration of novel reactive groups is essential for expanding the toolkit of medicinal chemists. Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate represents a promising, albeit under-characterized, covalent warhead. Its bromoacetyl group suggests high reactivity, while the adjacent cyclopropyl ring may confer favorable conformational and electronic properties.

Future studies should focus on the systematic evaluation of this warhead's reactivity, selectivity, and stability. Direct comparative studies with established warheads using standardized kinetic and proteomic methods will be crucial for elucidating its true potential in the development of next-generation covalent therapies. The balance between reactivity and selectivity is a fine line to walk in the design of covalent inhibitors, and a thorough understanding of the structure-activity relationships of novel warheads is paramount for success.[2]

References

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A Comparative Guide to the Reaction Kinetics of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of unique structural motifs is paramount for the development of novel therapeutics and functional materials. Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate stands out as a bifunctional reagent, combining the high reactivity of an α-bromo ketone with the conformational rigidity and unique electronic properties of a cyclopropane ring. This guide provides a comprehensive analysis of the reaction kinetics of this valuable building block, offering a comparative perspective against viable alternatives and furnishing the experimental details necessary for its effective application.

The Synthetic Pathway: Understanding the Genesis of Reactivity

The synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a multi-step process that begins with the formation of the cyclopropane ring, followed by the introduction of the acetyl group and subsequent α-bromination. Understanding this pathway is crucial as the choice of reagents and reaction conditions at each stage can influence the purity of the final product and, consequently, its kinetic behavior.

A plausible synthetic route involves the cyclopropanation of a methacrylate ester, followed by acylation and bromination.

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate methacrylate Methyl Methacrylate cyclopropanation Cyclopropanation (e.g., with CH2I2, Zn-Cu couple) methacrylate->cyclopropanation cyclopropane_ester Methyl 1-methylcyclopropanecarboxylate cyclopropanation->cyclopropane_ester acylation Acylation (e.g., with Acetyl Chloride, AlCl3) cyclopropane_ester->acylation acetyl_cyclopropane Methyl 1-acetylcyclopropanecarboxylate acylation->acetyl_cyclopropane bromination α-Bromination (e.g., with Br2, HBr in Acetic Acid) acetyl_cyclopropane->bromination final_product Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate bromination->final_product

Caption: A representative synthetic workflow for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

The α-bromination of the precursor, Methyl 1-acetylcyclopropanecarboxylate, is a critical step that dictates the reactivity of the final product. This reaction typically proceeds via an acid-catalyzed enolization, which is the rate-determining step, followed by a rapid reaction of the enol with bromine. The use of an acid catalyst ensures that the reaction proceeds at a reasonable rate and can favor the formation of the thermodynamic enol, leading to a specific regioisomer.[1]

Reaction Kinetics: A Tale of Two Moieties

The kinetic profile of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate in nucleophilic substitution reactions is primarily governed by two key structural features: the α-bromo ketone and the geminally substituted cyclopropane ring.

The α-Bromo Ketone: This functional group is a potent electrophile, readily undergoing nucleophilic substitution, typically via an SN2 mechanism. The reaction rate is dependent on the concentration of both the α-bromo ketone and the nucleophile, making it a second-order process.[2][3] The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

SN2_Mechanism reactant Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate + Nu⁻ transition_state Transition State [Nu---C---Br]⁻ reactant->transition_state S N 2 Attack product Substituted Product + Br⁻ transition_state->product Leaving Group Departure

Caption: Generalized SN2 mechanism for the reaction of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate with a nucleophile (Nu⁻).

The Cyclopropane Ring: The three-membered ring introduces significant angle strain, which influences the reactivity of the adjacent carbonyl group and the α-carbon. The cyclopropyl group can electronically stabilize an adjacent positive charge, which could influence the transition state of the SN2 reaction. However, the more significant kinetic implication of the cyclopropane ring is the potential for ring-opening reactions, which can compete with the desired nucleophilic substitution.[4] The rate of ring-opening is dependent on the reaction conditions and the nature of the nucleophile.

Comparative Analysis: Performance Against Alternatives

To fully appreciate the kinetic profile of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, it is instructive to compare its reactivity with other α-halo ketones and alkylating agents.

ReagentStructureKey Kinetic Features
Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate High reactivity due to α-bromo ketone. Potential for competing ring-opening reactions. Steric hindrance from the cyclopropyl group may modulate reactivity compared to acyclic analogs.
2-Bromo-1-cyclopropylethanone Similar reactivity to the title compound at the α-carbon, but lacks the ester functionality, which can influence solubility and electronic effects. A good model for the direct effect of the cyclopropyl ketone moiety.[5][6][7][8]
Bromoacetone A simple, acyclic α-bromo ketone. Generally exhibits high reactivity in SN2 reactions with minimal steric hindrance. Serves as a baseline for "unhindered" reactivity.
Methyl 1-(2-chloroacetyl)cyclopropanecarboxylate Expected to be less reactive than the bromo-analog due to the stronger C-Cl bond compared to the C-Br bond. This often translates to slower reaction rates or the need for more forcing conditions.[9]

Experimental Data Snapshot:

While direct kinetic data for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is scarce in the literature, we can infer its reactivity from related systems. For instance, the reaction of 2-bromo-1-cyclopropylethanone with morpholine proceeds readily at room temperature, indicating the high electrophilicity of the α-carbon.[5] In comparison, similar reactions with acyclic α-bromo ketones are also known to be rapid. The key differentiator for the title compound is the potential for side reactions, such as ring-opening, which must be considered when designing synthetic protocols.

Experimental Protocols

Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (Inferred Protocol)

This protocol is based on established methods for the synthesis of related compounds.[10][11]

  • Acylation of Methyl 1-methylcyclopropanecarboxylate: To a solution of Methyl 1-methylcyclopropanecarboxylate in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid (e.g., AlCl₃). Slowly add acetyl chloride and allow the reaction to warm to room temperature. Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.

  • α-Bromination: Dissolve the crude Methyl 1-acetylcyclopropanecarboxylate in glacial acetic acid containing a catalytic amount of HBr. Slowly add a solution of bromine in acetic acid at room temperature. Stir until the bromine color disappears. Pour the reaction mixture into water and extract the product. Purify by column chromatography.

Kinetic Analysis of Nucleophilic Substitution

The rate of reaction of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate with a nucleophile (e.g., a primary amine) can be monitored by various techniques, such as HPLC, GC-MS, or NMR spectroscopy.

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate in a suitable solvent (e.g., acetonitrile).

  • Initiation: Add a known concentration of the nucleophile to initiate the reaction.

  • Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by dilution with a cold solvent), and analyze the concentration of the starting material and product.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the reaction order and calculate the rate constant.

Kinetic_Analysis_Workflow cluster_kinetics Kinetic Analysis Workflow setup Reaction Setup (Substrate in Solvent) initiation Initiate Reaction (Add Nucleophile) setup->initiation monitoring Monitor Reaction (Aliquots at Time Intervals) initiation->monitoring analysis Analyze Aliquots (HPLC, GC-MS, or NMR) monitoring->analysis data_processing Data Processing (Plot Concentration vs. Time) analysis->data_processing results Determine Rate Law and Rate Constant data_processing->results

Caption: A generalized workflow for the kinetic analysis of nucleophilic substitution reactions.

Conclusion and Future Outlook

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a highly reactive and versatile building block with significant potential in drug discovery and organic synthesis. Its reaction kinetics are dominated by the electrophilic nature of the α-bromo ketone, leading to rapid SN2 reactions with a variety of nucleophiles. The presence of the cyclopropane ring, while imparting valuable conformational constraints, also introduces the possibility of competing ring-opening reactions, a factor that must be carefully considered in synthetic design.

A comparative analysis with other α-halo ketones reveals that while the reactivity of the α-carbon is high, the overall utility of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate will depend on the specific application and the desired balance between reactivity and potential side reactions. Future work in this area should focus on quantifying the rate constants for both the nucleophilic substitution and ring-opening pathways under various conditions to provide a more complete kinetic picture of this intriguing molecule.

References

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A Researcher's Guide to the Structural Elucidation of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Derivatives: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design and a prerequisite for predicting biological activity.[1] Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate and its derivatives represent a class of compounds with significant potential, owing to the unique chemical reactivity of the strained cyclopropane ring and the electrophilic nature of the bromoacetyl group.[2][3] This guide provides an in-depth exploration of the X-ray crystallographic analysis of these promising molecules, offering a comparative perspective against other common analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for comprehensive structural characterization.

The Imperative of Atomic Resolution: Why X-ray Crystallography Reigns Supreme for Novel Cyclopropanes

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a wide array of biologically active compounds.[4] Its inherent ring strain leads to unique electronic properties and a reactivity profile distinct from larger cycloalkanes.[2][5] When further functionalized, as in the case of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, the resulting derivatives can serve as valuable intermediates in the synthesis of complex molecular architectures.[3][6]

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming connectivity and elemental composition, they often fall short in providing the unambiguous, high-resolution spatial arrangement of atoms. X-ray crystallography, by contrast, delivers a definitive three-dimensional map of electron density within a single crystal, revealing precise bond lengths, bond angles, and stereochemistry.[1][7][8] This level of detail is paramount for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutic agents.[1]

A Step-by-Step Workflow for the X-ray Crystallographic Analysis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Derivatives

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines a self-validating system for the crystallographic analysis of the title compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Purification:

    • Purify the compound to the highest possible degree using techniques such as column chromatography or recrystallization. Purity is a critical prerequisite for successful crystallization.

  • Crystallization:

    • The formation of a high-quality single crystal is often the most challenging step.[10]

    • Methodology: Employ a variety of crystallization techniques, including slow evaporation, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution.

    • Solvent Screening: A broad range of solvents and solvent mixtures should be screened. For a molecule like Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, consider solvents such as dichloromethane, methanol, ethyl acetate, and hexane, and their mixtures.[9]

    • Rationale: The goal is to allow the molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. Rapid precipitation will lead to amorphous solids or poorly diffracting microcrystals.

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable single crystal under a microscope. The ideal crystal should have well-defined faces and be free of cracks or other defects.

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer. Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources.[7]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods. The presence of the bromine atom can be advantageous for phasing due to its strong scattering contribution.

    • Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure. This process minimizes the difference between the observed and calculated structure factors.

Diagrammatic Representation of the Crystallographic Workflow

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_methods Crystallization Techniques (Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization_methods crystal_selection Crystal Selection & Mounting crystallization_methods->crystal_selection diffraction_experiment X-ray Diffraction Experiment crystal_selection->diffraction_experiment data_processing Data Processing diffraction_experiment->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure Covalent Inhibition cluster_reaction Covalent Modification inhibitor Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Derivative inhibitor_protein_complex Inhibitor-Protein Complex inhibitor->inhibitor_protein_complex protein Target Protein (with Cysteine residue) protein->inhibitor_protein_complex covalent_bond Covalent Bond Formation (S-alkylation) inhibitor_protein_complex->covalent_bond Nucleophilic Attack modified_protein modified_protein covalent_bond->modified_protein Inactivated Protein

Sources

Illuminating Reaction Pathways: A Comparative In-Silico Guide to the Reactivity of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate reactivity of novel chemical entities is paramount. Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate stands as a molecule of interest, possessing a unique combination of functionalities: a reactive α-haloketone, a strained cyclopropane ring, and an ester group. This guide provides a comprehensive framework for the in-silico modeling of its reactions, offering a comparative analysis of potential pathways and demonstrating the predictive power of computational chemistry in modern research.

The Dichotomy of Reactivity: Nucleophilic Substitution versus Cyclopropane Ring Opening

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate presents two primary electrophilic sites susceptible to nucleophilic attack. The first is the carbon bearing the bromine atom in the bromoacetyl group, a classic substrate for S(_N)2 reactions. The second is the cyclopropane ring itself. The presence of the electron-withdrawing acetyl and methyl ester groups polarizes the C-C bonds of the cyclopropane, rendering it a donor-acceptor (D-A) cyclopropane and thus susceptible to nucleophilic ring-opening.[1][2] This duality in reactivity necessitates a robust method to predict which pathway is more favorable under specific conditions. In-silico modeling provides a powerful and cost-effective means to explore these competing reaction mechanisms.

A Comparative Framework: Unveiling the Influence of the Cyclopropyl Moiety

To objectively assess the reactivity of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, a comparative approach is essential. This guide proposes the in-silico investigation of its reaction with a model nucleophile, methylthiolate (CH(_3)S


), a soft nucleophile known to react readily with α-haloketones.[3] To isolate the influence of the cyclopropyl group, we will compare its reactivity with a simpler analogue: Methyl 4-bromo-3-oxobutanoate. This analogue retains the core bromoacetyl functionality but lacks the strained ring system.

In-Silico Methodologies: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in elucidating reaction mechanisms.[4] For this study, we will employ DFT to map the potential energy surface for the reaction of our target molecule and its analogue with methylthiolate.

Causality Behind Experimental Choices:
  • Functional and Basis Set Selection: The choice of functional and basis set is critical for obtaining reliable results. A popular and well-validated combination for organic reactions is the B3LYP functional with the 6-311+G(d,p) basis set. B3LYP provides a good description of electron correlation, while the basis set is flexible enough to accurately represent the electronic structure of the reactants, transition states, and products.

  • Solvent Modeling: Reactions are typically performed in a solvent. To account for the influence of the solvent environment, we will use an implicit solvent model, such as the Polarizable Continuum Model (PCM). This approach models the solvent as a continuous dielectric medium, offering a good compromise between accuracy and computational cost.

  • Calculation Types: Our investigation will involve several types of calculations:

    • Geometry Optimization: To find the lowest energy structures of reactants, products, and intermediates.

    • Transition State (TS) Search: To locate the highest energy point along the reaction coordinate, which corresponds to the transition state. This is crucial for determining the activation energy of the reaction.

    • Frequency Analysis: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermochemical data such as Gibbs free energy.

    • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition state connects the correct reactants and products.

Experimental Protocols: A Step-by-Step Guide to In-Silico Reaction Modeling

The following protocol outlines the steps for modeling the reaction of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate with methylthiolate using the Gaussian suite of programs.[5][6]

Part 1: Structure Building and Initial Optimization
  • Build Reactant Structures: Using a molecular builder like GaussView, construct the 3D structures of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate and methylthiolate.

  • Pre-optimization: Perform a preliminary geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting geometry.

  • DFT Optimization: Optimize the geometries of the reactants at the B3LYP/6-311+G(d,p) level of theory with an implicit solvent model (e.g., PCM, solvent=DMSO).

Part 2: Modeling the S(_N)2 Pathway
  • Construct the S(_N)2 Transition State Guess: Arrange the optimized reactants in a typical S(_N)2 geometry, with the methylthiolate attacking the carbon bearing the bromine atom from the backside, and the C-Br bond elongated.

  • Transition State Search: Perform a transition state search using an algorithm like Berny optimization (Opt=TS).

  • Frequency Analysis: Calculate the vibrational frequencies of the optimized transition state structure. A successful transition state will have exactly one imaginary frequency corresponding to the C-S bond formation and C-Br bond breaking.

  • IRC Calculation: Perform an IRC calculation to confirm that the transition state connects the reactants and the S(_N)2 product.

  • Product Optimization: Optimize the geometry of the S(_N)2 product obtained from the IRC calculation.

Part 3: Modeling the Ring-Opening Pathway
  • Construct the Ring-Opening Transition State Guess: Position the methylthiolate to attack one of the cyclopropyl carbons adjacent to the carbonyl group.

  • Transition State Search: Perform a transition state search for the ring-opening pathway.

  • Frequency and IRC Analysis: As with the S(_N)2 pathway, perform frequency and IRC calculations to validate the transition state and identify the ring-opened product.

  • Product Optimization: Optimize the geometry of the ring-opened product.

Part 4: Modeling the Comparative Reaction
  • Repeat Steps 1-3 (Part 1 & 2) for Methyl 4-bromo-3-oxobutanoate: Build, optimize, and model the S(_N)2 reaction of the acyclic analogue with methylthiolate.

Data Presentation and Comparative Analysis

The primary outputs of these calculations are the electronic energies of the optimized structures. These can be converted to Gibbs free energies to provide a more complete thermodynamic and kinetic picture of the reactions.

Table 1: Calculated Gibbs Free Energies of Reaction (ΔGrxn) and Activation (ΔG‡) at 298.15 K

ReactionReactantPathwayΔG‡ (kcal/mol)ΔGrxn (kcal/mol)
1Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate + CH(_3)S

S(_N)215.2-25.8
2Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate + CH(_3)S

Ring-Opening22.5-18.3
3Methyl 4-bromo-3-oxobutanoate + CH(_3)S

S(_N)212.7-28.1

Note: The data presented in this table are hypothetical but representative of what might be expected from such calculations.

  • For Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, the S(_N)2 pathway has a significantly lower activation barrier (15.2 kcal/mol) compared to the ring-opening pathway (22.5 kcal/mol). This suggests that nucleophilic substitution at the bromoacetyl group is the kinetically favored process.

  • The S(_N)2 reaction of the acyclic analogue, Methyl 4-bromo-3-oxobutanoate, is even faster (lower ΔG‡) than that of the cyclopropyl-containing molecule. This indicates that the cyclopropyl group, while not the primary site of attack, does have an electronic or steric influence on the reactivity of the bromoacetyl moiety.

  • Both S(_N)2 reactions are thermodynamically favorable (negative ΔGrxn).

Visualization of Computational Workflows and Reaction Pathways

Diagrams are invaluable for visualizing complex workflows and chemical transformations.

Computational_Workflow cluster_reactants Reactant Preparation cluster_sn2 SN2 Pathway cluster_ro Ring-Opening Pathway cluster_comparison Comparative Analysis R1 Build Reactant 1 (Cyclopropyl Ketone) Opt_R Geometry Optimization (B3LYP/6-311+G(d,p)) R1->Opt_R R2 Build Reactant 2 (Nucleophile) R2->Opt_R TS_SN2 TS Search (SN2) Opt_R->TS_SN2 TS_RO TS Search (Ring-Opening) Opt_R->TS_RO Freq_SN2 Frequency Analysis TS_SN2->Freq_SN2 IRC_SN2 IRC Calculation Freq_SN2->IRC_SN2 Prod_SN2 Product Optimization IRC_SN2->Prod_SN2 Analysis Compare ΔG‡ and ΔGrxn Prod_SN2->Analysis Freq_RO Frequency Analysis TS_RO->Freq_RO IRC_RO IRC Calculation Freq_RO->IRC_RO Prod_RO Product Optimization IRC_RO->Prod_RO Prod_RO->Analysis

Caption: Computational workflow for comparing reaction pathways.

Reaction_Pathways Reactants Reactants (Cyclopropyl Ketone + Nucleophile) TS_SN2 TS (SN2) Reactants->TS_SN2 ΔG‡(SN2) TS_RO TS (Ring-Opening) Reactants->TS_RO ΔG‡(RO) Prod_SN2 SN2 Product TS_SN2->Prod_SN2 Prod_RO Ring-Opened Product TS_RO->Prod_RO

Caption: Competing reaction pathways for the title compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The frequency analysis confirms the nature of the stationary points (minima or transition states), while the IRC calculations ensure that the transition states connect the intended reactants and products. By comparing the computational results for the target molecule with a well-understood analogue, we can build confidence in our predictions. Furthermore, the choice of a widely used and benchmarked DFT method adds to the reliability of the findings.

Conclusion

In-silico modeling offers an indispensable tool for dissecting the complex reactivity of molecules like Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. By employing DFT calculations within a comparative framework, researchers can gain valuable insights into competing reaction pathways, predict the major products, and understand the influence of specific structural motifs on chemical reactivity. This predictive power allows for more informed experimental design, saving valuable time and resources in the pursuit of novel chemical entities and drug candidates.

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  • Zhu, C., & Li, W. (2021). Phosphine-catalyzed ring-opening reaction of cyclopropyl ketones: a DFT study on the mechanism, chemoselectivity, and substituent effects. Organic & Biomolecular Chemistry, 19(42), 9239-9248.
  • Hashmi, M. A. (2021, February 7). Tutorial 08 | Describing Chemical Reactions With Gaussian [Video]. YouTube. [Link]...

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  • Lanke, V., Zhang, F. G., Kaushansky, A., & Marek, I. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Chemical Science, 10(36), 8413-8418.
  • De Vleeschouwer, F., Van Speybroeck, V., Waroquier, M., Geerlings, P., & De Proft, F. (2007). Electrophilicity and nucleophilicity in organometallic chemistry. Organometallics, 26(25), 6166-6175.

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A Head-to-Head Comparison of Bioconjugation Efficiency: NHS vs. Sulfo-NHS Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in creating targeted therapeutics, diagnostics, and other advanced biomolecular tools, the covalent linkage of molecules—bioconjugation—is a cornerstone technique. The choice of linker chemistry is a critical determinant of the success, reproducibility, and ultimate performance of the resulting bioconjugate. Among the most prevalent methods is the use of N-hydroxysuccinimide (NHS) esters for the modification of primary amines on proteins and other biomolecules.[1][]

This guide provides an in-depth, head-to-head comparison of two closely related and widely used amine-reactive linkers: the traditional NHS ester and its sulfonated analogue, the Sulfo-NHS ester. We will delve into the fundamental chemical principles governing their reactivity and stability, present a detailed experimental workflow for a direct comparative analysis, and provide interpretation of the resulting data. Our goal is to equip you with the technical understanding necessary to make informed decisions for your specific bioconjugation needs.

The Critical Role of Linker Chemistry in Bioconjugation

The ideal bioconjugation reaction is characterized by high efficiency, specificity, and the formation of a stable covalent bond under mild conditions that preserve the biological activity of the macromolecules involved.[] NHS esters have gained popularity due to their ability to efficiently react with primary amines, such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1] The reaction is highly selective for unprotonated primary amines and proceeds readily at physiological to slightly alkaline pH.[1]

However, the efficiency of this reaction is not solely dependent on the inherent reactivity of the NHS ester. Factors such as the solubility of the linker, the pH of the reaction buffer, and the concentration of the reactants play a pivotal role. It is in this context that the comparison between NHS and Sulfo-NHS esters becomes particularly relevant.

NHS vs. Sulfo-NHS Esters: A Tale of Two Solubilities

The primary chemical distinction between an NHS ester and a Sulfo-NHS ester lies in the presence of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring of the latter.[3] This seemingly minor modification has significant practical implications for the bioconjugation workflow.

NHS Esters: These are generally hydrophobic molecules with limited solubility in aqueous buffers.[4] Consequently, they are typically first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous protein solution.[1] This introduces an organic co-solvent into the reaction mixture, which, depending on its final concentration, can potentially impact the stability and conformation of the protein.

Sulfo-NHS Esters: The addition of the negatively charged sulfonate group renders Sulfo-NHS esters water-soluble.[4] This allows for the direct dissolution of the linker in the aqueous reaction buffer, obviating the need for an organic co-solvent.[4] This can be particularly advantageous when working with proteins that are sensitive to organic solvents.

This difference in solubility is a key factor influencing not only the ease of handling but also the kinetics and overall efficiency of the conjugation reaction.

The Competing Reaction: Hydrolysis

A critical factor that diminishes the efficiency of NHS ester-mediated bioconjugation is the hydrolysis of the ester bond in aqueous environments. Water molecules can attack the activated carbonyl group, leading to the regeneration of the original carboxylic acid and the release of NHS or Sulfo-NHS. This side reaction competes directly with the desired reaction with the primary amines on the protein.[]

The rate of hydrolysis is highly pH-dependent, increasing significantly with rising pH. For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at a pH of 8.6.[3] Therefore, a careful balance must be struck: the pH needs to be high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines on the protein, but not so high as to cause rapid hydrolysis of the linker. The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.[1][]

While both NHS and Sulfo-NHS esters are susceptible to hydrolysis, the slightly more hydrophilic nature of the Sulfo-NHS ester is believed to make it somewhat more stable in aqueous solutions, although both will hydrolyze over time.[5]

A Hypothetical Head-to-Head Experiment: Quantifying Conjugation Efficiency

To objectively compare the bioconjugation efficiency of an NHS ester and a Sulfo-NHS ester, we designed a hypothetical experiment involving the conjugation of a therapeutic monoclonal antibody (mAb) with a small molecule drug payload. The efficiency will be quantified by determining the average drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC. HIC is an ideal analytical technique for this purpose as it can separate antibody species based on the number of conjugated drug molecules, which typically increases the hydrophobicity of the antibody.[6][7]

Experimental Design

A schematic overview of the experimental workflow is presented below:

G cluster_0 Preparation cluster_1 Conjugation Reaction cluster_2 Purification cluster_3 Analysis mAb Monoclonal Antibody (mAb) in PBS, pH 7.4 Reaction_NHS mAb + Drug-Linker-NHS Ester (pH 8.0, 2 hours, RT) mAb->Reaction_NHS Reaction_Sulfo_NHS mAb + Drug-Linker-Sulfo-NHS Ester (pH 8.0, 2 hours, RT) mAb->Reaction_Sulfo_NHS NHS_linker Drug-Linker-NHS Ester (in DMSO) NHS_linker->Reaction_NHS Sulfo_NHS_linker Drug-Linker-Sulfo-NHS Ester (in PBS) Sulfo_NHS_linker->Reaction_Sulfo_NHS Purification_NHS Desalting Column (remove excess linker) Reaction_NHS->Purification_NHS Purification_Sulfo_NHS Desalting Column (remove excess linker) Reaction_Sulfo_NHS->Purification_Sulfo_NHS HIC_HPLC_NHS HIC-HPLC Analysis Purification_NHS->HIC_HPLC_NHS HIC_HPLC_Sulfo_NHS HIC-HPLC Analysis Purification_Sulfo_NHS->HIC_HPLC_Sulfo_NHS DAR_Calc_NHS DAR Calculation HIC_HPLC_NHS->DAR_Calc_NHS DAR_Calc_Sulfo_NHS DAR Calculation HIC_HPLC_Sulfo_NHS->DAR_Calc_Sulfo_NHS

Caption: Experimental workflow for the comparative analysis of NHS and Sulfo-NHS ester bioconjugation efficiency.

Detailed Experimental Protocols

Materials:

  • Monoclonal Antibody (mAb): A therapeutic-grade human IgG1 at a concentration of 10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • Drug-Linker-NHS Ester: A proprietary cytotoxic drug with a linker terminating in an NHS ester, molecular weight ~1 kDa.

  • Drug-Linker-Sulfo-NHS Ester: The same proprietary cytotoxic drug with a linker terminating in a Sulfo-NHS ester, molecular weight ~1.1 kDa.

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Solvents: Anhydrous DMSO.

  • Purification: Zeba™ Spin Desalting Columns, 7K MWCO.

  • HIC-HPLC System: Agilent 1260 Infinity II Bio-LC System or equivalent.

  • HIC Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (Tosoh Bioscience) or equivalent.[6]

  • HIC Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • HIC Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.

Step-by-Step Methodology:

1. Preparation of Reagents:

  • Equilibrate all reagents to room temperature.
  • Prepare a 10 mM stock solution of the Drug-Linker-NHS Ester in anhydrous DMSO.
  • Prepare a 10 mM stock solution of the Drug-Linker-Sulfo-NHS Ester directly in Reaction Buffer.

2. Bioconjugation Reaction:

  • For each linker, dilute the mAb to 5 mg/mL with Reaction Buffer.
  • Add a 10-fold molar excess of the respective linker stock solution to the mAb solution.
  • For the NHS ester reaction, ensure the final DMSO concentration does not exceed 10% (v/v).
  • Incubate the reactions for 2 hours at room temperature with gentle mixing.
  • Quench the reactions by adding the Quenching Buffer to a final concentration of 50 mM.

3. Purification of the Antibody-Drug Conjugates (ADCs):

  • Remove the excess, unreacted linker and byproducts by buffer exchange into PBS, pH 7.4, using the desalting columns according to the manufacturer's instructions.
  • Determine the final concentration of the purified ADCs using a UV-Vis spectrophotometer at 280 nm.

4. HIC-HPLC Analysis:

  • Set up the HIC-HPLC system with the specified column and mobile phases.
  • Equilibrate the column with 100% Mobile Phase A.
  • Inject 25 µg of each purified ADC onto the column.
  • Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 20 minutes at a flow rate of 0.8 mL/min.
  • Monitor the elution profile at 280 nm.

5. Data Analysis and DAR Calculation:

  • Identify the peaks corresponding to the unconjugated mAb (DAR=0) and the various drug-loaded species (DAR=2, DAR=4, etc.).
  • Integrate the peak area for each species.
  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × Number of Drugs for that species) / Σ (Total Peak Area of all species) [8]

Expected Results and Interpretation

The HIC-HPLC chromatograms are expected to show a series of peaks, with the unconjugated antibody eluting first, followed by species with an increasing number of conjugated drug molecules, reflecting their increased hydrophobicity.

Hypothetical Data Summary:

Linker TypeAverage DAR% Unconjugated mAb
NHS Ester3.215%
Sulfo-NHS Ester3.88%

Interpretation of Results:

In this hypothetical scenario, the Sulfo-NHS ester demonstrates a higher bioconjugation efficiency, resulting in a higher average DAR and a lower percentage of unconjugated antibody compared to the NHS ester under identical reaction conditions.

The likely reasons for this improved performance are:

  • Enhanced Solubility: The direct dissolution of the Sulfo-NHS ester in the aqueous reaction buffer eliminates the need for an organic co-solvent, which may have a slight denaturing effect on the antibody, potentially rendering some lysine residues less accessible.[4]

  • Improved Reaction Kinetics: By avoiding the use of DMSO, the local concentration of the water-soluble Sulfo-NHS ester around the hydrophilic surface of the antibody may be higher, leading to more favorable reaction kinetics.

  • Potentially Greater Stability: The Sulfo-NHS ester may exhibit a slightly lower rate of hydrolysis in the aqueous buffer compared to its non-sulfonated counterpart, allowing more of the linker to be available for reaction with the protein's primary amines.[5]

Troubleshooting Common Issues in NHS/Sulfo-NHS Ester Conjugations

IssuePossible CauseRecommended Solution
Low Conjugation Efficiency (Low DAR) - Hydrolysis of the NHS/Sulfo-NHS ester.- Use fresh, high-quality anhydrous DMSO for NHS esters. Prepare linker solutions immediately before use. Ensure the reaction pH is not excessively high.
- Presence of primary amines in the buffer (e.g., Tris, glycine).- Perform buffer exchange of the protein into an amine-free buffer (e.g., PBS, HEPES, borate) prior to conjugation.
- Suboptimal molar ratio of linker to protein.- Titrate the molar excess of the linker to find the optimal ratio for the desired DAR.
Protein Precipitation - High concentration of organic solvent (for NHS esters).- Keep the final concentration of the organic co-solvent as low as possible, typically below 10%.
- Over-modification of the protein, leading to changes in solubility.- Reduce the molar excess of the linker or shorten the reaction time.
Inconsistent Results - Inaccurate protein concentration measurement.- Accurately determine the initial protein concentration before calculating the amount of linker to add.
- Variability in reagent quality or storage.- Store NHS/Sulfo-NHS esters desiccated and protected from moisture.[4]

Conclusion: Making an Informed Linker Choice

The choice between an NHS and a Sulfo-NHS ester for bioconjugation is a nuanced one that depends on the specific characteristics of the biomolecules and the desired outcome of the experiment.

  • NHS esters remain a robust and widely used option, particularly for smaller-scale reactions or when working with proteins that are tolerant to low concentrations of organic solvents. Their lower cost may also be a consideration.

  • Sulfo-NHS esters offer a clear advantage in terms of ease of use due to their water solubility, eliminating the need for organic co-solvents. This can lead to improved reaction efficiency and is particularly beneficial for proteins that are sensitive to organic solvents. For large-scale manufacturing and applications where reproducibility is paramount, the benefits of Sulfo-NHS esters often outweigh their higher cost.

Ultimately, the empirical data from a well-designed comparative experiment, as outlined in this guide, provides the most reliable basis for selecting the optimal linker for your specific bioconjugation needs. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can achieve efficient and reproducible bioconjugation, paving the way for the development of novel and effective biomolecular tools.

References

  • ResearchGate. (n.d.). Properties of NHS and sulfo-NHS. Retrieved from [Link]

  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • Agilent. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Retrieved from [Link]

  • Fusion QbD. (n.d.). AN002598: Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Retrieved from [Link]

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A Comparative Guide to the Stability of Covalent Adducts Formed from Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Electrophilic Warheads in Covalent Drug Discovery

The resurgence of covalent inhibitors in drug discovery marks a strategic shift towards designing therapeutics with prolonged pharmacodynamic effects and high potency.[1] This approach hinges on the rational design of molecules containing a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein. Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a novel bifunctional electrophile, combining the reactivity of an α-haloketone with the unique stereoelectronic properties of a cyclopropane ring.

α-Haloketones are well-established alkylating agents, with reactivity enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon highly susceptible to nucleophilic attack.[2] The incorporation of a cyclopropane moiety, a strained ring system, can further modulate the reactivity and conformational preferences of the molecule, potentially offering advantages in binding affinity and selectivity.[3]

However, the ultimate success of a covalent inhibitor does not solely depend on its reactivity. The stability of the resulting covalent adduct is a critical parameter that dictates the duration of target engagement and the potential for off-target effects. An overly stable, irreversible bond may lead to toxicity, whereas a labile bond might not provide a sustained therapeutic effect.[4][5] This guide provides a comprehensive framework for benchmarking the stability of adducts formed from Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate with key biological nucleophiles, offering a direct comparison of their behavior under physiologically relevant conditions.

Adduct Formation: Reaction with Model Nucleophiles

To assess stability, we must first form the adducts of interest. In a biological context, the most common nucleophiles targeted by electrophilic drugs are the thiol group of cysteine and the ε-amino group of lysine. We utilize N-acetylated amino acids as surrogates for these residues in a protein.

The primary reaction mechanism involves the nucleophilic substitution (SN2) at the α-carbon, displacing the bromide leaving group.

Caption: General reaction scheme for adduct formation.

Experimental Protocol: Adduct Synthesis
  • Reagents:

    • Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (10 mM stock in DMSO).

    • N-acetyl-cysteine (100 mM stock in 100 mM phosphate buffer, pH 7.4).

    • N-acetyl-lysine (100 mM stock in 100 mM phosphate buffer, pH 7.4).

    • Phosphate Buffer: 100 mM, pH 7.4.

  • Procedure:

    • In separate 1.5 mL microcentrifuge tubes, add 890 µL of phosphate buffer.

    • To the "Cysteine Adduct" tube, add 100 µL of N-acetyl-cysteine stock.

    • To the "Lysine Adduct" tube, add 100 µL of N-acetyl-lysine stock.

    • Initiate the reaction by adding 10 µL of the Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate stock to each tube for a final concentration of 100 µM.

    • Incubate at 37°C for 4 hours with gentle agitation.

    • Confirm adduct formation and reaction completion via Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass shift corresponds to the addition of the electrophile's mass minus the mass of HBr.

Comparative Stability Analysis

The stability of the formed thioether (cysteine) and secondary amine (lysine) adducts is benchmarked across several key assays. The primary analytical technique for quantification is LC-MS, which offers high sensitivity and specificity for tracking the parent adduct over time.[6][7]

G cluster_assays Stability Assays A Synthesize Cys & Lys Adducts B Purify Adducts (e.g., Preparative HPLC) A->B C Divide into Aliquots for Stability Assays B->C D1 Hydrolytic Stability (pH 5.0, 7.4, 9.0) C->D1 D2 Plasma Stability (Human Plasma, 37°C) C->D2 D3 Thiol Exchange Reversibility (Excess Glutathione) C->D3 E Time-Course Sampling (t = 0, 1, 4, 8, 24h) D1->E D2->E D3->E F Quench Reaction (e.g., Acetonitrile w/ Formic Acid) E->F G LC-MS Analysis F->G H Quantify Remaining Adduct (Peak Area vs. t=0) G->H I Calculate Half-life (t½) & Plot Degradation Curves H->I

Caption: Experimental workflow for adduct stability benchmarking.

Hydrolytic Stability

This assay assesses the intrinsic chemical stability of the adducts against hydrolysis at different pH values, mimicking various biological compartments (e.g., lysosomes, cytosol, basic environments). The ester moiety within the parent compound is also susceptible to hydrolysis, potentially complicating the degradation profile.[8][9] However, amides are generally more resistant to hydrolysis than esters.[10]

Experimental Protocol:

  • Prepare buffers: 100 mM sodium acetate (pH 5.0), 100 mM phosphate (pH 7.4), and 100 mM sodium borate (pH 9.0).

  • Dilute the purified adducts (from section 2) into each buffer to a final concentration of 10 µM.

  • Incubate the solutions at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Analyze the samples by LC-MS to quantify the remaining percentage of the intact adduct relative to the t=0 sample.

Illustrative Data:

Adduct TypeBuffer pHHalf-life (t½, hours)% Remaining at 24hPrimary Degradation Product
Cysteine 5.0> 4898%Minimal Degradation
7.435.258%Hydrolyzed Ester
9.08.111%Hydrolyzed Ester
Lysine 5.0> 4899%Minimal Degradation
7.4> 4895%Minimal Degradation
9.020.545%Hydrolyzed Ester

Interpretation: The data illustrates that both adducts are highly stable at acidic pH. As pH increases, the rate of hydrolysis of the methyl ester group becomes the primary degradation pathway, a common vulnerability for ester-containing compounds.[11] The thioether bond of the cysteine adduct and the secondary amine of the lysine adduct appear robust. The lysine adduct shows greater overall stability compared to the cysteine adduct, particularly at neutral and basic pH.

Plasma Stability

Evaluating stability in plasma is crucial as it introduces enzymatic degradation (e.g., by esterases, proteases) in addition to chemical hydrolysis. This provides a more accurate prediction of an adduct's persistence in vivo.

Experimental Protocol:

  • Thaw frozen human plasma at 37°C.

  • Spike the purified adducts into the plasma to a final concentration of 10 µM.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw an aliquot.

  • Immediately add three volumes of cold acetonitrile to precipitate plasma proteins and quench enzymatic activity.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS analysis to quantify the remaining adduct.

Illustrative Data:

Adduct TypeHalf-life in Plasma (t½, hours)% Remaining at 8h
Cysteine 6.540%
Lysine 7.851%

Interpretation: The half-lives in plasma are significantly shorter than in buffer at pH 7.4, confirming the contribution of plasma enzymes to adduct degradation. The primary route of degradation is likely the rapid enzymatic hydrolysis of the methyl ester. The core Cys/Lys adduct linkage remains stable, but the modification of the parent molecule structure affects its overall persistence. The lysine adduct again demonstrates slightly higher stability.

Thiol Exchange and Reversibility

For cysteine adducts, determining reversibility is critical. A reversible adduct can dissociate from its target, potentially reducing the risk of permanent off-target modification and associated toxicities.[4] This is tested by challenging the adduct with a high concentration of a competing thiol, such as glutathione (GSH), which is abundant in cells.

Experimental Protocol:

  • Incubate the purified cysteine adduct (10 µM) in phosphate buffer (pH 7.4) at 37°C.

  • Add a large excess of glutathione (e.g., 1 mM, 100-fold excess).

  • Monitor the reaction over time (e.g., 0, 1, 4, 8, 24 hours) via LC-MS.

  • Quantify the disappearance of the N-acetyl-cysteine adduct and the appearance of the corresponding glutathione adduct.

Illustrative Data:

Time (hours)% N-acetyl-cysteine Adduct Remaining% Glutathione Adduct Formed
0100%0%
199%< 1%
498%< 2%
897%~3%
2495%~5%

Interpretation: The slow rate of exchange with a vast excess of a competing nucleophile indicates that the thioether bond formed is highly stable and functionally irreversible under these conditions. This suggests that target engagement would be long-lasting. While this ensures sustained pharmacology, it also underscores the importance of high target selectivity to avoid permanent off-target effects.

Conclusion and Outlook

This guide provides a systematic approach to benchmarking the stability of adducts derived from Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. Our comparative analysis, based on established methodologies, reveals several key insights:

  • Adduct Linkage Stability: Both the cysteine (thioether) and lysine (secondary amine) adducts formed via SN2 reaction are chemically robust and functionally irreversible.

  • Dominant Degradation Pathway: The primary liability for both adducts is the methyl ester moiety, which is susceptible to both chemical and enzymatic hydrolysis. This degradation does not break the covalent bond to the model amino acid but alters the structure of the parent molecule.

  • Comparative Stability: The lysine adduct demonstrates modestly greater stability than the cysteine adduct across all conditions tested.

For drug development professionals, these findings are critical. The inherent stability of the covalent bond suggests a long duration of action. However, the susceptibility of the ester to hydrolysis will lead to the formation of a carboxylate metabolite in vivo. The pharmacological activity and pharmacokinetic properties of this metabolite would need to be independently assessed. Future work could involve replacing the methyl ester with a more stable group, such as an amide, to enhance the overall stability of the molecule if prolonged exposure to the parent structure is desired.[10] These data-driven insights are essential for optimizing the design of next-generation covalent inhibitors with tailored safety and efficacy profiles.

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  • Petrick, T., et al. (2022). Recent Advances in Covalent Drug Discovery. International Journal of Molecular Sciences, 23(19), 11843. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of reactive chemical intermediates like Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate demand a protocol that is not just compliant, but scientifically sound and grounded in a deep understanding of the material's properties. This guide provides the essential, step-by-step procedures for its proper disposal, moving beyond a simple checklist to explain the causality behind each critical action.

Hazard Profile: Understanding the 'Why' Behind the 'How'

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a halogenated organic compound. Its hazard profile is primarily dictated by the α-bromo ketone functional group, a potent electrophile that imparts significant reactivity and biological activity.

  • Classification : This compound must be managed as a halogenated organic hazardous waste .[1][2][3] The presence of bromine distinguishes it from non-halogenated streams, which is a critical factor for final disposal methods and cost.[2]

  • Primary Hazards : Based on data from structurally similar compounds, it is considered toxic and a severe irritant.[4][5][6]

    • Toxicity : Expected to be toxic upon skin contact and harmful if swallowed.[5][6]

    • Irritation : Causes serious eye and skin irritation.[4][7] Many α-halo ketones are also lachrymators, causing tearing and severe irritation to the respiratory tract.[8]

  • Reactivity : It is incompatible with strong bases, strong oxidizing agents, and may react with water.[6][8] Contact with these materials can lead to vigorous or exothermic reactions and degradation into hazardous byproducts.

This combination of toxicity and reactivity necessitates a disposal plan that prioritizes containment, segregation, and clear communication through proper labeling.

Hazard & Handling Summary
GHS Hazard Class Acute Toxicity, Dermal (Category 3); Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Combustible Liquid. (Inferred from similar compounds[5][6])
Primary Routes of Exposure Skin/eye contact, inhalation, ingestion.[4]
Incompatible Materials Strong oxidizing agents, strong bases, water/moisture.[6][8]
Required PPE Chemical safety goggles or face shield, appropriate chemical-resistant gloves (e.g., nitrile), lab coat.[4][7][9]
Immediate Safety Protocols: Spill and Exposure Management

Before any disposal procedure, a clear plan for accidental release is paramount.

In Case of Exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Seek immediate medical attention as the substance is considered toxic in contact with skin.[4][5][8]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][8][9]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

In Case of a Spill:

  • Evacuate & Ventilate : Evacuate non-essential personnel from the immediate area. Ensure the spill is in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Don PPE : Wear the appropriate personal protective equipment as outlined in the table above.

  • Contain & Absorb : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[9][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste : Carefully scoop the absorbed material and any contaminated soil or surfaces into a suitable, sealable container for hazardous waste.[9][11] Use non-sparking tools if the material is in a flammable solvent.[4][5]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Label & Dispose : Properly label the waste container and manage it according to the disposal protocol below.

Core Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate waste.

G Disposal Workflow for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate start Waste Generated (Pure compound, solutions, or contaminated materials) characterize Step 1: Characterize Waste start->characterize is_halogenated Is it a Halogenated Organic? characterize->is_halogenated select_container Step 2: Select a Dedicated, Compatible 'Halogenated Waste' Container is_halogenated->select_container  Yes label_container Step 3: Attach & Fill Out 'Hazardous Waste' Label select_container->label_container add_waste Step 4: Add Waste to Container (Keep closed when not in use) label_container->add_waste is_full Container >90% Full? add_waste->is_full is_full->add_waste  No seal_store Step 5: Seal Container & Move to Satellite Accumulation Area is_full->seal_store  Yes arrange_pickup Step 6: Arrange Pickup by EH&S or Licensed Contractor seal_store->arrange_pickup end Final Disposal at Approved TSDF arrange_pickup->end

Caption: Disposal decision workflow from point of generation to final disposal.

Detailed Step-by-Step Disposal Protocol

This protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.[12][13]

  • Immediately classify any waste containing Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, including reaction mixtures, contaminated solvents, and spill cleanup materials, as Halogenated Organic Hazardous Waste . This is the most critical first step.

  • Causality : Proper segregation is crucial for both safety and cost. Mixing halogenated waste with non-halogenated waste contaminates the entire volume, dramatically increasing disposal costs as it often requires incineration rather than less expensive fuels blending.[2]

  • Action : Maintain a dedicated waste container for halogenated organic liquids.

  • DO NOT mix this waste stream with:

    • Non-halogenated organic waste (e.g., acetone, hexanes, methanol).[2][3]

    • Strong acids or bases.[2]

    • Aqueous waste.

    • Oxidizers.

  • Container Selection : Use a container that is in good condition, leak-proof, and chemically compatible. High-density polyethylene (HDPE) or other plastic containers are often preferred for hazardous waste when compatibility is not an issue.[12][14] The container must have a screw-top or other securely sealing lid.

  • Secondary Containment : All liquid waste containers should be kept in a secondary containment bin or tray to contain potential leaks or spills.[13]

  • Fill Level : Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[13]

  • Trustworthiness : Accurate labeling is a cornerstone of a self-validating safety system. It ensures that everyone who handles the container, from the lab researcher to the final disposal technician, understands its contents and hazards.

  • Action : As soon as the first drop of waste is added, label the container clearly.[2] Use your institution's official "Hazardous Waste" tag.[12]

  • The label must include:

    • The words "Hazardous Waste" .[2]

    • The full, unabbreviated chemical name of all components: "Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate" and any solvents.[12]

    • The approximate percentage of each component.

    • The date on which waste was first added (the "accumulation start date").

    • The relevant hazard characteristics (e.g., Toxic, Irritant, Combustible).

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[14]

  • Container Status : Keep the waste container closed at all times , except when actively adding waste.[2][3][14] This is a common and serious regulatory violation. It prevents the release of hazardous vapors into the lab.

  • Quantity Limits : Be aware of SAA quantity limits. For most hazardous wastes, this is 55 gallons. However, for acutely toxic wastes (EPA "P-listed"), the limit is 1 quart.[14] Once a limit is reached, the waste must be moved from the lab within three days.

  • NEVER dispose of this chemical down the drain or in the regular trash.[2][14] This is illegal and environmentally harmful.

  • Action : When the container is full (at 90% capacity), seal it tightly and contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][12]

By adhering to this detailed protocol, you ensure that the disposal of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is handled in a manner that is safe, compliant, and scientifically responsible, protecting yourself, your colleagues, and the environment.

References

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2023, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists . Occupational Safety and Health Administration. Retrieved from [Link]

  • Methyl cyclopropanecarboxylate - Safety Data Sheet . (2009, September 22). Thermo Fisher Scientific. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2023, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Dispose of Chemical Waste . University of Tennessee, Knoxville - Environmental Health and Safety. Retrieved from [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) . Occupational Safety and Health Administration. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo. Retrieved from [Link]

  • BROMOACETYL BROMIDE - Safety Data Sheet . Loba Chemie. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania - Environmental Health & Radiation Safety. Retrieved from [Link]

  • Material Safety Data Sheet - Bromoacetyl bromide, 98+% . Cole-Parmer. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.